molecular formula C7H10Cl2N2 B109305 (4-Chloro-3-methylphenyl)hydrazine hydrochloride CAS No. 221687-08-7

(4-Chloro-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B109305
CAS No.: 221687-08-7
M. Wt: 193.07 g/mol
InChI Key: QBMRABNTKNEXER-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)hydrazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H10Cl2N2 and its molecular weight is 193.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMRABNTKNEXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593051
Record name (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30593051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221687-08-7
Record name (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. This document outlines its chemical properties, synthesis protocols, and significant applications, presenting data in a structured and accessible format for technical audiences.

Compound Identification and Properties

This compound is an organic compound utilized as a reactant in the synthesis of various molecules.[1][2] Its hydrochloride salt form enhances its stability and solubility in certain solvents, making it a versatile reagent in laboratory settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 221687-08-7[1][3][4][5]
Molecular Formula C₇H₉ClN₂·HCl or C₇H₁₀Cl₂N₂[1][3][5]
Molecular Weight 193.07 g/mol [3][5]
Appearance Off-White to Pale Yellow Crystalline Powder[3]
Melting Point 196-198°C[3]
Alternate CAS (Free Base) 62646-06-4[4][6]
InChI Key QBMRABNTKNEXER-UHFFFAOYSA-N[1][3]

Synthesis Protocol

The synthesis of substituted phenylhydrazine hydrochlorides, such as this compound, typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.

Experimental Protocol: General Synthesis of Phenylhydrazine Hydrochloride Intermediates

This procedure is a general method for the synthesis of hydrazine hydrochloride intermediates and can be adapted for this compound starting from 4-chloro-3-methylaniline.

Step 1: Diazotization

  • Dissolve the starting aniline (e.g., 4-chloro-3-methylaniline) (3 mmol) in 6 M aqueous HCl.

  • Cool the solution to -5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (3.3 mmol) dropwise while maintaining the temperature at -5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[7]

Step 2: Reduction

  • Prepare a solution of tin(II) chloride (SnCl₂) (7.5 mmol) dissolved in concentrated HCl.

  • Add the SnCl₂ solution dropwise to the diazonium salt solution from Step 1.

  • Allow the resulting mixture to warm to room temperature and continue stirring for 1 hour.[7]

  • The resulting precipitate (the desired phenylhydrazine hydrochloride) is collected by filtration.

  • Wash the solid with a small amount of HCl solution and dry it under a vacuum. The intermediate is often used directly without further purification.[7]

Diagram 1: Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation Aniline 4-Chloro-3-methylaniline HCl_NaNO2 HCl, NaNO2 -5 °C Aniline->HCl_NaNO2 Diazonium Diazonium Salt Intermediate HCl_NaNO2->Diazonium SnCl2 SnCl2 in conc. HCl Diazonium->SnCl2 Filtration Filtration & Washing SnCl2->Filtration Product (4-Chloro-3-methylphenyl)hydrazine hydrochloride Drying Vacuum Drying Filtration->Drying Drying->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the development of therapeutic agents and other complex organic molecules.

  • COX-2 Inhibitors: It serves as a key reactant in the preparation of phenylpyrazoles, which are investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are crucial in managing pain and inflammation.

  • Prolylcarboxypeptidase Inhibitors: The compound is also used in the synthesis of piperidine derivatives that act as inhibitors of prolylcarboxypeptidase (PRCP).[1] PRCP is an enzyme implicated in various physiological processes, and its inhibitors are explored for potential therapeutic applications.

  • Dye Synthesis: This chemical is utilized as an intermediate in the production of azo dyes, which have widespread use in the textile and paper industries.[2]

Diagram 2: Application in Synthesis

G cluster_applications Synthetic Applications cluster_targets Therapeutic Targets start (4-Chloro-3-methylphenyl)hydrazine hydrochloride cox2 Phenylpyrazoles (COX-2 Inhibitors) start->cox2 Reactant prcp Piperidine Derivatives (PRCP Inhibitors) start->prcp Reactant inflammation Inflammation & Pain cox2->inflammation enzyme_reg Enzyme Regulation prcp->enzyme_reg

Caption: Role as a reactant in the synthesis of pharmaceutical inhibitors.

References

(4-Chloro-3-methylphenyl)hydrazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for its synthesis and a significant application, and visualizations of relevant chemical processes.

Core Chemical Properties

This compound is a substituted hydrazine salt primarily utilized as an intermediate in organic synthesis.[1] Its physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following table outlines the key quantitative properties of this compound.

PropertyValueSource(s)
CAS Number 221687-08-7[2][3]
Molecular Formula C₇H₉ClN₂·HCl (or C₇H₁₀Cl₂N₂)[2][3][4]
Molecular Weight 193.07 g/mol [2][3]
Melting Point 196-198°C[2]
Appearance Off-White to Pale Yellow Solid/Powder[2]
Exact Mass 192.0221037 u[2]
Purity ≥95%[5]
InChI Key QBMRABNTKNEXER-UHFFFAOYSA-N[2][4]
Alternate CAS (Free Base) 62646-06-4[3][6][7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the Fischer indole synthesis are provided below.

Synthesis of this compound

This protocol describes a common method for synthesizing substituted phenylhydrazine hydrochlorides via diazotization of the corresponding aniline followed by reduction.

Materials:

  • 4-Chloro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: Dissolve 4-chloro-3-methylaniline (1 equivalent) in concentrated HCl, diluted with water. Cool the solution to -5°C in an ice-salt bath.[8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 0°C.[8]

  • Stir the resulting diazonium salt solution for 30 minutes in the cold bath.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated HCl.

  • Add the diazonium salt solution dropwise to the tin(II) chloride solution. The temperature may rise; maintain it around room temperature.[8]

  • After the addition is complete, stir the mixture for 1 hour at room temperature.[8]

  • The this compound will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold dilute HCl solution and then with a cold organic solvent (e.g., ethanol or ether) to remove impurities.

  • Dry the final product in a vacuum desiccator.

Application in Fischer Indole Synthesis

This compound is a key precursor for creating indole structures via the Fischer indole synthesis, a reaction of significant importance in medicinal chemistry.[4][9][10] This reaction produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10]

Materials:

  • This compound

  • A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)[10][11]

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

Procedure:

  • Hydrazone Formation: Dissolve this compound (1 equivalent) and the selected ketone or aldehyde (1.1 equivalents) in the chosen solvent (e.g., ethanol).

  • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add the acid catalyst to the reaction mixture. The choice of catalyst and temperature is crucial and often depends on the specific substrates.[10]

  • Continue to heat the mixture at reflux. The reaction involves a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Work-up and Purification: Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting crude indole derivative using column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key chemical processes described in this guide.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product Start 4-Chloro-3-methylaniline Diazotization Diazotization (NaNO₂, HCl, -5°C) Start->Diazotization Reduction Reduction (SnCl₂) Diazotization->Reduction Diazonium Salt Intermediate Product (4-Chloro-3-methylphenyl)hydrazine hydrochloride Reduction->Product

Caption: Synthesis of this compound.

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_reaction Reaction Cascade Reactant1 (4-Chloro-3-methylphenyl)hydrazine Hydrazone Phenylhydrazone Formation Reactant1->Hydrazone Reactant2 Ketone / Aldehyde Reactant2->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product Substituted Indole Cyclization->Product

Caption: Key steps of the Fischer indole synthesis pathway.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document details the analytical methodologies and data essential for the characterization of this compound.

This compound is a substituted phenylhydrazine derivative with the chemical formula C₇H₉ClN₂·HCl. Its structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazine group, which is protonated to form the hydrochloride salt. The precise arrangement of these substituents on the aromatic ring is critical to its reactivity and its role as a precursor in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its identification and handling.

PropertyValueReference
CAS Number 221687-08-7[1][2]
Molecular Formula C₇H₁₀Cl₂N₂[3]
Molecular Weight 193.07 g/mol [3]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 196-198 °C[3]

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine moiety. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons.

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aromatic-H (multiple)6.8 - 7.5d, dd, s~2-9
-CH₃~2.3sN/A
-NHNH₃⁺Broad singletsN/A

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon.

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic C-Cl125 - 135
Aromatic C-CH₃135 - 145
Aromatic C-N140 - 150
Aromatic C-H115 - 130
-CH₃~20
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The hydrochloride salt of a hydrazine will exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (hydrazinium)3200 - 3400 (broad)Stretching vibration of the N-H bonds in the -NHNH₃⁺ group.
Aromatic C-H stretch3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
C=C stretch (aromatic)1450 - 1600In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring.
C-N stretch1250 - 1350Stretching vibration of the carbon-nitrogen bond.
C-Cl stretch700 - 850Stretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For (4-Chloro-3-methylphenyl)hydrazine, the free base, the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the loss of the hydrazine group and cleavage of the aromatic ring. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

FragmentExpected m/zDescription
[C₇H₉ClN₂]⁺~156/158Molecular ion peak of the free base, showing the isotopic pattern for one chlorine atom.
[C₇H₈Cl]⁺~127/129Loss of -NH₂ group.
[C₆H₅Cl]⁺~112/114Loss of methyl and hydrazine groups.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the labile hydrazine protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.

  • Instrumentation: A Fourier-transform infrared spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and then subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is often preferred for polar and thermally labile molecules like hydrochloride salts.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Logical Relationships and Applications

This compound is a key building block in the synthesis of various heterocyclic compounds, most notably indole derivatives through the Fischer indole synthesis.[4] This reaction is fundamental in the development of pharmaceuticals, including a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][5]

logical_relationship cluster_synthesis Synthesis of COX-2 Inhibitors cluster_elucidation Structure Elucidation Workflow Start This compound Intermediate Reaction with a Ketone (e.g., Fischer Indole Synthesis) Start->Intermediate Acid Catalyst Product Indole-based COX-2 Inhibitor Intermediate->Product Cyclization & Aromatization Sample Sample of (4-Chloro-3-methylphenyl)hydrazine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Elucidated Structure Data->Structure

Caption: Logical workflow for the synthesis of COX-2 inhibitors and structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application for pharmaceutical synthesis. This guide has outlined the key physicochemical properties, expected spectroscopic data, and detailed experimental protocols necessary for its comprehensive characterization. The provided information serves as a valuable resource for scientists and researchers, ensuring the quality and identity of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a significant chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[1][2] Notably, it serves as a reactant in the preparation of piperidine derivatives, which act as prolylcarboxypeptidase inhibitors, and phenylpyrazoles that function as cyclooxygenase-2 (COX-2) inhibitors.[2] This guide provides a detailed overview of its primary synthesis pathway, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: From 4-Chloro-3-methylaniline

The most prevalent and well-documented method for synthesizing this compound begins with the starting material 4-chloro-3-methylaniline.[3] The synthesis is a two-step process involving:

  • Diazotization: The primary amine group of 4-chloro-3-methylaniline is converted into a diazonium salt using nitrous acid.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.[4]

The overall reaction is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline 4-Chloro-3-methylbenzene\ndiazonium chloride 4-Chloro-3-methylbenzene diazonium chloride 4-Chloro-3-methylaniline->4-Chloro-3-methylbenzene\ndiazonium chloride 1. Diazotization (NaNO₂, HCl, 0-5 °C) (4-Chloro-3-methylphenyl)hydrazine\nhydrochloride (4-Chloro-3-methylphenyl)hydrazine hydrochloride 4-Chloro-3-methylbenzene\ndiazonium chloride->(4-Chloro-3-methylphenyl)hydrazine\nhydrochloride 2. Reduction (e.g., SnCl₂, Na₂SO₃)

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following section details the experimental procedures for the key steps in the synthesis.

Step 1: Diazotization of 4-Chloro-3-methylaniline

This step involves the reaction of 4-chloro-3-methylaniline with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt.[5]

Methodology:

  • Dissolve 4-chloro-3-methylaniline in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).[6]

  • Cool the mixture to a temperature between -5 °C and 5 °C in an ice bath.[6][7]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature.[6][8]

  • Stir the resulting mixture for approximately 30 minutes to ensure the complete formation of the 4-chloro-3-methylbenzene diazonium chloride intermediate.[6] The diazonium salt solution is typically used immediately in the next step without isolation.[5]

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to form the final hydrazine hydrochloride product. Various reducing agents can be employed, with tin(II) chloride and sodium sulfite being common choices.[4]

Methodology using Tin(II) Chloride:

  • Prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[6]

  • Add the SnCl₂ solution dropwise to the previously prepared cold diazonium salt solution.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring for about 1 hour.[6]

  • The product, this compound, will precipitate out of the solution as a solid.[6]

  • Collect the precipitate by filtration, wash it with a small amount of cold hydrochloric acid solution, and dry it under a vacuum.[6]

Methodology using Sodium Sulfite/Bisulfite:

  • To the cold diazonium salt solution, add a solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[7]

  • After the addition is complete, the temperature may be slowly raised to facilitate the reduction.[7]

  • Upon completion of the reaction, the mixture is cooled to induce crystallization of the product.[7]

  • The solid product is then isolated by filtration, washed, and dried.

The experimental workflow is illustrated in the diagram below:

Experimental_Workflow cluster_diazotization Diazotization cluster_reduction Reduction cluster_workup Product Isolation A Dissolve 4-chloro-3-methylaniline in aq. HCl B Cool mixture to 0-5 °C A->B C Slowly add aq. NaNO₂ solution B->C D Stir for 30 min C->D E Prepare reducing agent solution (e.g., SnCl₂ in conc. HCl) F Add reducing agent to diazonium salt solution D->F G Stir at room temperature for 1 hour H Filter the precipitate G->H I Wash with cold HCl solution H->I J Dry under vacuum I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis can vary depending on the specific reagents and conditions used. The table below summarizes quantitative data from various reported synthesis methods.

Starting MaterialReducing AgentYield (%)Purity (%)Reference
4-ChloroanilineAmmonium Sulfite86.899.2[9]
p-Chloroaniline5% Ruthenium-Carbon (H₂)98.299.7[10]
4-BromochlorobenzeneHydrazine Hydrate88.199.29[10]
4-ChloroanilineSodium MetabisulfiteNot specified98.06[11]

Note: Data for closely related chloro-phenylhydrazine derivatives are included to provide a comparative context for reaction efficiency.

Alternative Synthesis Routes

While the diazotization of 4-chloro-3-methylaniline is the primary route, other methods have been developed:

  • From 4-Bromochlorobenzene: This method involves a reaction with hydrazine hydrate in the presence of a phase transfer catalyst and a copper/cobalt catalyst system.[10][12] The reaction is typically heated for several hours, and the product is isolated after acidification with hydrochloric acid.[10] This approach avoids the use of diazotization but requires careful control of reaction conditions.[12]

  • From 2-Chloro-5-nitrotoluene: This precursor can be converted to the target molecule. The first step is the reduction of the nitro group to an amine, yielding 4-chloro-3-methylaniline. This can be achieved through methods like catalytic hydrogenation. Following the reduction, the standard diazotization and reduction sequence is employed as described above.

These alternative pathways offer flexibility depending on the availability and cost of starting materials and the desired scale of the synthesis.

References

An In-depth Technical Guide to the Synthesis of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-chloro-3-methylphenyl)hydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, starting materials, and experimental protocols, with a focus on providing actionable data and clear visualizations to support research and development efforts.

Introduction

This compound is a substituted arylhydrazine derivative frequently utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. Its structural features make it a valuable building block in medicinal chemistry. The synthesis of this compound and its analogs is a critical step in the early stages of drug discovery and development. This guide outlines the predominant synthetic strategies, focusing on the diazotization of a substituted aniline followed by a reduction reaction.

Core Synthetic Pathway

The most common and well-established method for the synthesis of this compound begins with the starting material 4-chloro-3-methylaniline. The synthesis proceeds through a two-step process:

  • Diazotization: The primary amino group of 4-chloro-3-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. This reaction is highly sensitive to temperature and is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) and sodium sulfite being the most frequently reported. The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product.

The overall synthetic scheme is depicted below:

G cluster_0 Synthesis of 4-Chloro-3-methylaniline cluster_1 Synthesis of this compound 2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotoluene 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline 2-Chloro-5-nitrotoluene->4-Chloro-3-methylaniline Catalytic Hydrogenation (e.g., Pt catalyst, H2) Diazonium Salt Intermediate (4-Chloro-3-methylphenyl)diazonium chloride 4-Chloro-3-methylaniline->Diazonium Salt Intermediate Diazotization (NaNO2, HCl, 0-5 °C) Product This compound Diazonium Salt Intermediate->Product Reduction (e.g., SnCl2 or Na2SO3)

Figure 1: Overall synthetic workflow for this compound.

Starting Materials and Reagents

A comprehensive list of the primary starting materials and reagents required for the synthesis is provided in the table below.

Starting Material/ReagentChemical FormulaCAS NumberNotes
2-Chloro-5-nitrotolueneC₇H₆ClNO₂89-60-1Precursor for the synthesis of 4-chloro-3-methylaniline.
4-Chloro-3-methylanilineC₇H₈ClN7149-75-9Primary starting material for the target compound.[1][2]
Sodium NitriteNaNO₂7632-00-0Used for the in situ generation of nitrous acid in diazotization.
Hydrochloric AcidHCl7647-01-0Used as the acidic medium for diazotization and salt formation.
Stannous Chloride (Tin(II) chloride)SnCl₂7772-99-8A common reducing agent for the conversion of diazonium salts.
Sodium SulfiteNa₂SO₃7757-83-7An alternative reducing agent for the diazonium salt.
Ammonium Sulfite(NH₄)₂SO₃10196-04-0Another alternative sulfite-based reducing agent.[3]
Platinum CatalystPt7440-06-4Used for the catalytic hydrogenation of 2-chloro-5-nitrotoluene.
Hydrogen GasH₂1333-74-0Used in conjunction with a catalyst for hydrogenation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 4-chloro-3-methylaniline, and the target compound, this compound.

Synthesis of 4-Chloro-3-methylaniline from 2-Chloro-5-nitrotoluene

This procedure describes the synthesis of the primary starting material via catalytic hydrogenation.

Experimental Workflow:

G start Mix 2-chloro-5-nitrotoluene, platinum catalyst, and hydrogen in a reaction kettle. reaction Control temperature at 85-120°C and pressure at 0.7-1.2 MPa. Carry out reduction reaction. start->reaction product Obtain 4-chloro-3-methylaniline. reaction->product

Figure 2: Workflow for the synthesis of 4-Chloro-3-methylaniline.

Procedure:

  • In a suitable reaction kettle, combine 2-chloro-5-nitrotoluene, a platinum catalyst, and hydrogen gas.

  • Maintain the reaction temperature between 85-120 °C and the pressure between 0.7-1.2 MPa.

  • Allow the reduction reaction to proceed until completion, monitoring by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the 4-chloro-3-methylaniline product.

Synthesis of this compound

The following protocols detail the synthesis of the target compound using two different reducing agents.

This is a widely used and effective method for the synthesis of arylhydrazines.[4]

Experimental Workflow:

G start Dissolve 4-chloro-3-methylaniline in 6 M HCl at -5°C. diazotization Slowly add an aqueous solution of NaNO2 and stir for 0.5 h. start->diazotization reduction Add a solution of SnCl2 in concentrated HCl dropwise. diazotization->reduction stirring Move to room temperature and stir for 1 h. reduction->stirring filtration Filter the resulting mixture, wash with HCl solution, and dry in vacuum. stirring->filtration product Obtain (4-Chloro-3-methylphenyl)hydrazine hydrochloride. filtration->product

Figure 3: Workflow for the SnCl₂ reduction method.

Procedure:

  • Dissolve the substituted aniline (e.g., 4-chloro-3-methylaniline, 3 mmol) in 6 M aqueous HCl at -5 °C.

  • Slowly add an aqueous solution of sodium nitrite (0.23 g, 3.3 mmol).

  • Stir the mixture for an additional 0.5 hours at -5 °C.

  • Prepare a solution of stannous chloride (1.7 g, 7.5 mmol) dissolved in concentrated HCl and add it dropwise to the diazonium salt solution.

  • Allow the resulting mixture to warm to room temperature and stir for an additional hour.

  • Filter the resulting solid, wash with a small amount of HCl solution, and dry under vacuum to yield the desired phenylhydrazine hydrochloride intermediate.

This method presents an alternative to the use of heavy metal reducing agents.[3]

Experimental Workflow:

G start Perform diazo reaction of 4-chloroaniline with NaNO2 in acidic conditions at 5-10°C. reduction Dropwise add the diazonium salt solution to an ammonium sulfite aqueous solution at room temperature. start->reduction heating1 Heat to 50-60°C and maintain for 3-4 hours. reduction->heating1 acidification At 50-70°C, dropwise add 20% HCl solution and maintain for 1-2 hours. heating1->acidification isolation Cool the mixture, filter, wash, and dry the product. acidification->isolation product Obtain 4-chlorophenylhydrazine hydrochloride. isolation->product

Figure 4: Workflow for the ammonium sulfite reduction method.

Procedure:

  • Under acidic conditions and at a temperature of 5-10 °C, slowly add a 20% aqueous solution of sodium nitrite to 4-chloroaniline to form the diazonium salt.

  • At room temperature, add the diazonium salt solution dropwise to an aqueous solution of ammonium sulfite.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 3-4 hours.

  • At 50-70 °C, add a 20% hydrochloric acid solution dropwise and maintain the temperature for 1-2 hours.

  • Cool the mixture, filter the precipitate, wash, and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the synthesis of chlorophenylhydrazine hydrochlorides, providing a basis for comparison of the different synthetic methods.

Starting MaterialReducing AgentYieldPurityReference
4-chloroanilineAmmonium Sulfite86.8%99.2%[3]
4-bromochlorobenzeneHydrazine Hydrate88.1%99.29%[5]
p-chloroanilineRuthenium-carbon/H₂98.2%99.7%[5]
4-chloroanilineSodium Pyrosulfite-98.06%[6]

Note: Data for the specific synthesis of this compound is limited in publicly available literature. The data presented for 4-chlorophenylhydrazine hydrochloride provides a reasonable proxy for expected outcomes.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. The primary synthetic route via diazotization of 4-chloro-3-methylaniline followed by reduction has been thoroughly described, with specific experimental protocols and workflows presented. The use of different reducing agents, such as stannous chloride and ammonium sulfite, offers flexibility in the synthetic approach. The provided quantitative data, while primarily for a closely related analog, serves as a valuable benchmark for process optimization. The diagrams and structured information within this guide are intended to facilitate a deeper understanding and practical application of these synthetic methods in a laboratory setting.

References

Physical properties of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Introduction

This compound, with the CAS number 221687-08-7, is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Notably, it serves as a crucial reactant in the preparation of piperidine derivatives that act as prolylcarboxypeptidase inhibitors and in the synthesis of phenylpyrazoles which function as cyclooxygenase-2 (COX-2) inhibitors.[4] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in research and development.

PropertyValueSource(s)
CAS Number 221687-08-7[1][2]
Molecular Formula C₇H₉ClN₂·HCl[1][4]
Molecular Weight 193.07 g/mol [1][2][4]
Appearance Off-White to Pale Yellow Crystalline Solid[2]
Melting Point 196-198°C[2]
Solubility No quantitative data available.
Storage Temperature -20°C[1]
InChI Key QBMRABNTKNEXER-UHFFFAOYSA-N[2][4]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

  • Sample Preparation : A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus : A calibrated digital melting point apparatus is used.

  • Procedure :

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20°C below the expected melting point (196°C).

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

Solubility Assessment

A qualitative assessment of solubility provides practical information for reaction setup and purification.

  • Solvent Selection : A range of standard laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure :

    • Approximately 10-20 mg of the compound is placed into a series of test tubes.

    • A small volume (e.g., 1 mL) of a solvent is added to a test tube.

    • The mixture is agitated or vortexed at a controlled temperature (e.g., room temperature).

    • Observations are made to determine if the solid dissolves completely, partially, or not at all. The process can be repeated with gentle heating for solvents like water, as the compound is noted to be soluble in hot water.

Synthetic Applications Workflow

This compound is a key building block in medicinal chemistry. Its primary role is as a precursor in multi-step syntheses to create more complex, biologically active molecules. The following diagram illustrates its position in the workflow for developing potential therapeutic agents.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_products Target Compound Classes cluster_application Therapeutic Targets A (4-Chloro-3-methylphenyl)hydrazine hydrochloride B Cyclocondensation / Coupling Reactions A->B Reactant C Phenylpyrazoles B->C D Piperidine Derivatives B->D E COX-2 Inhibitors C->E F Prolylcarboxypeptidase Inhibitors D->F

Caption: Synthetic workflow of the title compound.

References

Technical Guide: Solubility Profile of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data for (4-Chloro-3-methylphenyl)hydrazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's physicochemical properties. This document compiles qualitative solubility information, presents data for a structurally similar compound for comparative analysis, and outlines a detailed experimental protocol for precise solubility determination.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including those with potential pharmaceutical applications. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and biological studies. This guide addresses the current knowledge gap by consolidating available data and providing standardized methodologies for its determination.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of solvents and temperatures is limited in publicly available literature. However, qualitative assessments have been reported.

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
Solubility of Structurally Analogous Compound: 4-Chlorophenylhydrazine hydrochloride

For comparative purposes, the solubility data for the structurally similar compound, 4-Chlorophenylhydrazine hydrochloride, is presented below. Due to the structural similarity, this data can provide an initial estimate for the solubility behavior of this compound.

SolventSolubilityTemperature
Water50 g/L[2]20 °C
Hot WaterSoluble[3][4]-
MethanolSoluble[3][4]-

Experimental Protocol for Solubility Determination: Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is a widely accepted and robust technique. This protocol outlines the steps for determining the equilibrium solubility.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Data Analysis:

    • Calculate the solubility as the mean concentration from at least three replicate experiments.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify by HPLC/GC G->H I Calculate Solubility H->I

References

Spectroscopic and Synthetic Profile of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS No. 221687-08-7). Due to the limited availability of public spectroscopic data for this specific compound, this guide also presents data for structurally similar compounds to provide a comparative reference for researchers. Additionally, detailed, generalized experimental protocols for spectroscopic analysis and a plausible synthetic pathway are outlined to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative. Phenylhydrazines are valuable reagents in organic synthesis, notably in the Fischer indole synthesis, and serve as precursors for various heterocyclic compounds with potential pharmacological activities. For instance, derivatives of this compound have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[1]

PropertyValueSource
CAS Number 221687-08-7[2][3]
Molecular Formula C₇H₉ClN₂·HCl[1][2]
Molecular Weight 193.07 g/mol [2][3]
Exact Mass 192.0221 u[2]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 196-198°C[3]
InChI Key QBMRABNTKNEXER-UHFFFAOYSA-N[1]
SMILES Cl.Cc1cc(NN)ccc1Cl[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group protons would be a singlet around δ 2.0-2.5 ppm. The hydrazine protons (-NHNH₃⁺) will be broad singlets and their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display signals for the seven unique carbon atoms in the molecule. For comparison, the reported ¹³C NMR spectral data for 4-Methylphenylhydrazine hydrochloride is presented below.[5]

4-Methylphenylhydrazine hydrochloride
Carbon Atom Chemical Shift (ppm)
C1 (C-NHNH₂)~145
C2, C6~113
C3, C5~130
C4 (C-CH₃)~130
CH₃~20

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the hydrazinium ion, C-H bonds of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Cl bond.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (hydrazinium)3200-3000 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (methyl)2975-2850
C=C stretch (aromatic)1600-1450
C-N stretch1350-1250
C-Cl stretch800-600
Mass Spectrometry (MS)

The mass spectrum of the free base, (4-Chloro-3-methylphenyl)hydrazine (Molecular Weight: 156.62 g/mol ), would be expected to show a molecular ion peak (M⁺) at m/z 156 and an isotopic peak at m/z 158 due to the presence of the ³⁷Cl isotope.[6] The hydrochloride salt itself is not typically observed directly in the mass spectrum under standard ionization techniques like electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a hydrochloride salt.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For electrospray ionization (ESI), the concentration should be in the low µg/mL range.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Synthetic Workflow and Potential Applications

This compound can be synthesized from 4-chloro-3-methylaniline. The general synthetic route involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Synthesis_Workflow cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product NaNO2 NaNO₂ Diazonium Diazonium Salt NaNO2->Diazonium HCl HCl HCl->Diazonium SnCl2 SnCl₂ Product (4-Chloro-3-methylphenyl)hydrazine Hydrochloride SnCl2->Product Aniline 4-Chloro-3-methylaniline Aniline->Diazonium Diazotization Diazonium->Product Reduction

General synthesis of this compound.

As a versatile chemical intermediate, this compound can be utilized in the synthesis of various biologically active molecules. One notable application is in the preparation of phenylpyrazole derivatives, which have been investigated as selective COX-2 inhibitors.

Application_Workflow cluster_reactants Reactants cluster_product Product Hydrazine (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Phenylpyrazole Phenylpyrazole Derivative (COX-2 Inhibitor) Hydrazine->Phenylpyrazole Condensation Reaction Diketone 1,3-Diketone Diketone->Phenylpyrazole

References

The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of phenylhydrazine and its substituted derivatives marks a pivotal moment in the history of organic chemistry and medicinal science. From its serendipitous initial synthesis to its role in the development of the first synthetic pharmaceuticals and its enduring importance in modern drug discovery and as a versatile chemical reagent, the phenylhydrazine scaffold has proven to be of profound significance. This in-depth technical guide explores the core of this fascinating history, detailing the key discoveries, experimental methodologies, and the quantitative data that underscore the journey of these remarkable compounds.

The Genesis: Emil Fischer and the Birth of Phenylhydrazine

The story of phenylhydrazine begins in 1875 with the German chemist Hermann Emil Fischer.[1] While investigating the reduction of diazonium salts, Fischer unexpectedly synthesized the first hydrazine derivative, phenylhydrazine.[1] This discovery was not merely the creation of a new molecule but the unveiling of a versatile reagent that would unlock new frontiers in chemistry. Fischer himself utilized phenylhydrazine to elucidate the complex structures of sugars through the formation of crystalline osazones, a landmark achievement in carbohydrate chemistry.[1] His initial publication also laid the groundwork for understanding the fundamental properties of hydrazines.[1]

The preparation of phenylhydrazine, as first described by Fischer, involves the reduction of a phenyl diazonium salt, typically formed from aniline.[1] This foundational reaction remains a cornerstone of aromatic chemistry.

Early Pharmaceutical Marvels: The Rise of Substituted Phenylhydrazines in Medicine

The true potential of the phenylhydrazine core was realized with the synthesis of its substituted derivatives. A landmark in this journey was the synthesis of Antipyrin (phenazone) in 1883 by Ludwig Knorr.[2] This pyrazolone derivative, a product of the reaction between phenylhydrazine and ethyl acetoacetate, became the first fully synthetic drug to be introduced into clinical practice, marking the dawn of the modern pharmaceutical industry.[2] It was widely used as an analgesic and antipyretic.

Decades later, another class of substituted phenylhydrazines emerged with profound therapeutic impact: the monoamine oxidase inhibitors (MAOIs). The journey began with the anti-tubercular drug iproniazid, a derivative of isoniazid, which was first synthesized in 1912.[1] In the 1950s, its mood-elevating side effects were observed in tuberculosis patients, leading to its repurposing as the first antidepressant.[1][3] This discovery was instrumental in forming the monoamine hypothesis of depression.

Quantitative Data on Phenylhydrazine and its Derivatives

The following tables summarize key quantitative data for phenylhydrazine and a selection of its substituted derivatives, providing a comparative overview of their physical properties and biological activities.

Table 1: Physical Properties of Selected Substituted Phenylhydrazines

CompoundSubstituentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Phenylhydrazine-100-63-0C₆H₈N₂108.1419.5243.5 (decomposes)Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene.[4][5]
2-Nitrophenylhydrazine2-NO₂3034-19-3C₆H₇N₃O₂153.1491-93--
4-Nitrophenylhydrazine4-NO₂100-16-3C₆H₇N₃O₂153.14157 (decomposes)--
2,4-Dinitrophenylhydrazine2,4-(NO₂)₂119-26-6C₆H₆N₄O₄198.14198-202 (decomposes)-Slightly soluble in water.[6]
2-Methylphenylhydrazine (o-Tolylhydrazine)2-CH₃635-26-7 (HCl salt)C₇H₁₀N₂122.17190 (decomposes, HCl salt)-Soluble in alcohol, chloroform, ether; slightly soluble in cold petroleum ether; very slightly soluble in water.[4]
3-Methylphenylhydrazine (m-Tolylhydrazine)3-CH₃637-04-7 (HCl salt)C₇H₁₀N₂122.17184-194 (decomposes, HCl salt)--
4-Methylphenylhydrazine (p-Tolylhydrazine)4-CH₃637-60-5 (HCl salt)C₇H₁₀N₂122.17>200 (decomposes, HCl salt)--
4-Chlorophenylhydrazine4-Cl1073-70-7 (HCl salt)C₆H₇ClN₂142.5982-87--

Table 2: Biological Activity of Selected Substituted Phenylhydrazine Derivatives

Derivative ClassCompound ExampleTargetActivity MetricValueCell Line / OrganismReference
Phenylhydrazone(E)-1-(4-fluorobenzylidene)-2-phenylhydrazineAntifungalEC₅₀0.870 - 3.26 µg/mLVarious phytopathogenic fungi[7]
PhenylhydrazoneCompound 5H₁AntifungalEC₅₀1.91 mg/LRhizoctonia solani[8]
Benzylidene Hydrazine(E)-1-benzylidene-2-phenylhydrazineAnticancerIC₅₀> 100 µMHepG2, MCF-7[9]
N'-PhenylhydrazideCompound A₁₁AntifungalMIC₈₀1.9 µg/mLCandida albicans SC5314[10]
N'-PhenylhydrazideCompound B₁₄AntifungalMIC₈₀< 4 µg/mLFluconazole-resistant C. albicans[10]
N'-PhenylhydrazideCompound D₅AntifungalMIC₈₀< 4 µg/mLFluconazole-resistant C. albicans[10]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of phenylhydrazine and the historically significant Fischer indole synthesis.

Synthesis of Phenylhydrazine from Aniline

This protocol is based on the classical reduction of a diazonium salt.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Benzene

  • Ice

Procedure:

  • Diazotization: Aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of the benzenediazonium chloride salt.

  • Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent.

    • Using Tin(II) Chloride: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is used. The addition results in the precipitation of phenylhydrazine hydrochloride.

    • Using Sodium Sulfite: The diazonium salt solution is added to a solution of sodium sulfite. The mixture is then heated to complete the reduction to sodium phenylhydrazine sulfonate.

  • Isolation of Phenylhydrazine Hydrochloride: The precipitated phenylhydrazine hydrochloride is collected by filtration and washed with a saturated salt solution.

  • Liberation of the Free Base: The phenylhydrazine hydrochloride is treated with an excess of a strong base, such as sodium hydroxide solution, to liberate the free phenylhydrazine base.

  • Extraction and Purification: The free base is extracted with an organic solvent like diethyl ether or benzene. The organic layer is dried over a suitable drying agent (e.g., anhydrous potassium carbonate) and the solvent is removed by distillation. The resulting phenylhydrazine can be further purified by vacuum distillation.

Fischer Indole Synthesis

This general protocol outlines the synthesis of an indole from a substituted phenylhydrazine and a ketone or aldehyde.

Materials:

  • Substituted Phenylhydrazine

  • Aldehyde or Ketone

  • Acid Catalyst (e.g., Zinc Chloride, Polyphosphoric Acid, or a Brønsted acid like HCl or H₂SO₄)

  • Solvent (e.g., Acetic Acid, Ethanol, or a non-polar solvent like Toluene)

Procedure:

  • Formation of the Phenylhydrazone: The substituted phenylhydrazine and the carbonyl compound (aldehyde or ketone) are dissolved in a suitable solvent, often with a catalytic amount of acid. The mixture is heated to form the corresponding phenylhydrazone. In many cases, this intermediate is not isolated.

  • Cyclization: The acid catalyst is added to the reaction mixture containing the phenylhydrazone. The mixture is then heated, often to high temperatures, to induce the[11][11]-sigmatropic rearrangement and subsequent cyclization. The choice of acid catalyst and reaction conditions is crucial and depends on the specific substrates.[12][13]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up. This typically involves neutralizing the acid, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent. The crude indole product is then purified, usually by recrystallization or column chromatography.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

experimental_workflow_phenylhydrazine_synthesis cluster_diazotization Diazotization cluster_reduction Reduction cluster_liberation Liberation & Purification Aniline Aniline HCl_NaNO2 HCl, NaNO₂ (0-5 °C) Aniline->HCl_NaNO2 Diazonium_Salt Benzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Reducing_Agent Reducing Agent (e.g., SnCl₂ or Na₂SO₃) Diazonium_Salt->Reducing_Agent Phenylhydrazine_HCl Phenylhydrazine Hydrochloride Reducing_Agent->Phenylhydrazine_HCl Base Base (NaOH) Phenylhydrazine_HCl->Base Extraction Solvent Extraction Base->Extraction Purification Distillation Extraction->Purification Final_Product Phenylhydrazine Purification->Final_Product

Synthesis of Phenylhydrazine Workflow

fischer_indole_synthesis_workflow start Substituted Phenylhydrazine + Aldehyde/Ketone hydrazone_formation Phenylhydrazone Formation (Acid Catalyst, Heat) start->hydrazone_formation rearrangement [3,3]-Sigmatropic Rearrangement (Acid Catalyst, Heat) hydrazone_formation->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization end Substituted Indole cyclization->end

Fischer Indole Synthesis Workflow

antipyrine_moa Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes (COX-1, COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Antipyrine Antipyrin Antipyrine->COX_Enzymes Inhibition

Antipyrin's Mechanism of Action

iproniazid_moa Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Synaptic_Concentration Increased Synaptic Concentration of Monoamines Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Antidepressant_Effect Antidepressant Effect Synaptic_Concentration->Antidepressant_Effect Iproniazid Iproniazid Iproniazid->MAO Inhibition

Iproniazid's Mechanism of Action

Conclusion

The discovery of phenylhydrazine by Emil Fischer was a seminal event that has had a lasting impact on chemical and medical sciences. The subsequent development of substituted phenylhydrazines has led to the creation of vital medicines and versatile chemical reagents. The journey from a laboratory curiosity to a cornerstone of synthetic chemistry and drug development highlights the power of fundamental research and the often-unpredictable path of scientific discovery. The continued exploration of substituted phenylhydrazines promises to yield new therapeutic agents and innovative chemical tools, ensuring the legacy of this remarkable class of compounds for years to come.

References

An In-depth Technical Guide on the Core Reactivity of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a versatile reagent in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity is centered around the nucleophilic nature of the hydrazine moiety, enabling its participation in condensation and cyclization reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its physicochemical properties, and detailed experimental protocols for its key transformations. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis of indoles, pyrazoles, and other pharmacologically relevant heterocyclic scaffolds.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₀Cl₂N₂[1][2]
Molecular Weight 193.07 g/mol [1][2]
Appearance Off-White to Pale Yellow Crystalline Powder[2]
Melting Point 196-198 °C[2]
Synonyms (4-Chloro-3-methylphenyl)hydrazine Monohydrochloride[3]
CAS Number 221687-08-7[3]

Core Reactivity and Key Transformations

The fundamental reactivity of this compound stems from the nucleophilic character of the hydrazine functional group. The presence of the hydrochloride salt enhances its stability and handling properties. In solution, the free base can be generated in situ by the addition of a base, which then acts as a potent bis-nucleophile. The core reactivity can be broadly categorized into the following key transformations:

  • Condensation with Carbonyl Compounds: The primary and most widely utilized reaction of arylhydrazines is their condensation with aldehydes and ketones to form the corresponding arylhydrazones. This reaction is the initial step in several important synthetic methodologies, most notably the Fischer indole synthesis.

  • Cyclization Reactions: The resulting hydrazones or the hydrazine itself can undergo a variety of cyclization reactions with suitable substrates to form a diverse range of heterocyclic systems. These include the formation of five-membered rings such as indoles and pyrazoles, and other heterocycles like triazoles and thiadiazoles.

  • Radical Reactions: Arylhydrazines can also serve as precursors to aryl radicals under specific oxidative conditions, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

The following sections provide detailed insights and experimental protocols for the most significant of these transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for the preparation of indole derivatives. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[5]

General Mechanism

The widely accepted mechanism for the Fischer indole synthesis proceeds through the following key steps:

  • Hydrazone Formation: this compound reacts with an enolizable aldehyde or ketone in the presence of an acid catalyst to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: The enamine undergoes a[1][1]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate undergoes aromatization, followed by intramolecular nucleophilic attack to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the stable aromatic indole ring, yields the final product.

Fischer_Indole_Synthesis A (4-Chloro-3-methylphenyl)hydrazine + Ketone/Aldehyde B Hydrazone Formation (+ Acid Catalyst) A->B C Arylhydrazone B->C D Tautomerization C->D E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Cyclic Aminal H->I J Ammonia Elimination I->J K Indole Derivative J->K

Caption: Fischer Indole Synthesis Workflow

Experimental Protocol: Solvent-Free Synthesis of 6-Chloro-5-methyl-substituted Indoles

This protocol is adapted from a solvent-free approach, which offers benefits in terms of reduced environmental impact and simplified workup procedures.[4]

Materials:

  • This compound

  • Appropriate ketone (e.g., cyclohexanone, acetophenone)

  • p-Toluenesulfonic acid monohydrate or Trichloroacetic acid

Procedure:

  • In a test tube, combine this compound (1.0 mmol) and the desired ketone (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mmol) or trichloroacetic acid.

  • Heat the mixture with swirling at a temperature appropriate for the specific ketone (e.g., 100 °C for 5 minutes for some ketones, or up to 250 °C for 1 minute for others).[4]

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the cooled mixture and filter the resulting solid.

  • Wash the solid with water and dry under vacuum to obtain the crude indole derivative.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reactant KetoneProductYield (%)
Cyclohexanone8-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole94
Acetophenone6-Chloro-5-methyl-2-phenylindole82

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring system. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6]

General Mechanism

The reaction proceeds through the following steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Final Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed. The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Knorr_Pyrazole_Synthesis A (4-Chloro-3-methylphenyl)hydrazine + 1,3-Dicarbonyl Compound B Nucleophilic Attack A->B C Hemiaminal Intermediate B->C D Dehydration C->D E Hydrazone Intermediate D->E F Intramolecular Cyclization E->F G Cyclic Intermediate F->G H Dehydration G->H I Pyrazole Derivative H->I

Caption: Knorr Pyrazole Synthesis Workflow

Experimental Protocol: Synthesis of a 1-(4-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

This is a general protocol for the Knorr pyrazole synthesis which can be adapted for this compound.

Materials:

  • This compound

  • Acetylacetone (a 1,3-dicarbonyl compound)

  • Ethanol or Acetic Acid (as solvent)

  • Base (e.g., sodium acetate, if starting from the hydrochloride salt to generate the free base in situ)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol or acetic acid in a round-bottom flask.

  • If using the hydrochloride salt, add a base like sodium acetate (1.1 mmol) to neutralize the acid and liberate the free hydrazine.

  • Add acetylacetone (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Other Potential Reactivities

Beyond the well-established Fischer indole and Knorr pyrazole syntheses, this compound can be employed in the synthesis of other important heterocyclic systems and can participate in various bond-forming reactions.

Synthesis of Triazoles and Thiadiazoles

Arylhydrazines are valuable starting materials for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, which are heterocyclic scaffolds of significant interest in medicinal chemistry.

  • 1,2,4-Triazoles: These can be synthesized through various methods, including the Pellizzari reaction (reaction of an acylhydrazine with an amide) or the Einhorn-Brunner reaction (condensation of a hydrazine with a diacylamine).[7]

  • 1,3,4-Thiadiazoles: A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which can be prepared from hydrazines. Alternatively, direct methods involving the reaction of acylhydrazines with a sulfur source are also available.[3]

Role in C-C and C-N Bond Forming Reactions

Recent research has highlighted the utility of arylhydrazines in a broader range of coupling reactions, where they can serve as sources of aryl groups.

  • Radical Arylation: Under oxidative conditions, arylhydrazines can generate aryl radicals, which can then be used to arylate various substrates, including unactivated arenes.[8]

  • Palladium-Catalyzed Coupling: Arylhydrazines have been used as coupling partners in palladium-catalyzed C-N bond-forming reactions to synthesize unsymmetrical azobenzenes.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its core reactivity, centered on the nucleophilic nature of the hydrazine moiety, provides access to a wide array of heterocyclic compounds, most notably indoles and pyrazoles. The detailed protocols and reactivity overview presented in this guide are intended to facilitate its application in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of its utility in less conventional transformations, such as radical-mediated and transition-metal-catalyzed reactions, is likely to expand its synthetic utility even further.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Using (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fischer indole synthesis utilizing (4-Chloro-3-methylphenyl)hydrazine hydrochloride as a key starting material. This document outlines the synthesis of 6-chloro-7-methyl substituted indoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for the Fischer indole synthesis and can be adapted for specific research needs.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone. Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone of heterocyclic chemistry, widely employed in the synthesis of natural products, pharmaceuticals, and functional materials. The indole core is a prominent feature in a vast array of biologically active compounds, including anti-inflammatory agents, antivirals, and anticancer drugs.

The use of substituted phenylhydrazines, such as this compound, allows for the preparation of specifically functionalized indoles. The resulting 6-chloro-7-methylindole derivatives are of particular interest in drug discovery due to the influence of halogen and methyl substituents on the pharmacological properties of the final compounds.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent for the synthesis of substituted indoles that can serve as precursors to a variety of biologically active molecules. For instance, it is a reactant in the preparation of piperidine derivatives, which have been investigated as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors[1].

While specific examples of drugs derived directly from 6-chloro-7-methylindoles are not extensively documented in publicly available literature, the general class of substituted indoles has shown significant therapeutic potential. The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position of the indole ring can significantly modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule. These modifications are crucial in the rational design of new drug candidates.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Hydrazine (4-Chloro-3-methylphenyl)hydrazine hydrochloride Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone + Carbonyl (Acid Catalyst) Ketone Aldehyde or Ketone (e.g., Acetone, Cyclohexanone) Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole 6-Chloro-7-methyl-substituted Indole Cyclization->Indole

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of 6-chloro-7-methyl-substituted indoles from this compound. These should be adapted and optimized for specific ketones and desired products.

Protocol 1: Synthesis of 2,3,6-Trichloro-7-methylindole (from Acetone)

Materials:

  • This compound

  • Acetone

  • Glacial Acetic Acid

  • Sodium Hydroxide (1 M solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and acetone (1.1 equivalents).

  • Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2,3,6-trichloro-7-methylindole.

Protocol 2: Synthesis of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole (from Cyclohexanone)

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol or Methanol

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

  • Sodium Bicarbonate (saturated solution)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add cyclohexanone (1 equivalent) to the solution and stir at room temperature to form the hydrazone. The formation of the hydrazone can be monitored by TLC.

  • Once the hydrazone formation is complete, slowly add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of polyphosphoric acid) while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the Fischer indole synthesis. Note that specific yields for reactions with this compound are not widely reported; therefore, the data presented is generalized from similar reactions.

Table 1: Reaction Conditions for Fischer Indole Synthesis

ParameterCondition 1 (Acetic Acid)Condition 2 (Strong Acid)Condition 3 (Solvent-Free)
Starting Hydrazine (4-Chloro-3-methylphenyl)hydrazine HCl(4-Chloro-3-methylphenyl)hydrazine HCl(4-Chloro-3-methylphenyl)hydrazine HCl
Ketone Acetone or CyclohexanoneAcetone or CyclohexanoneVarious Ketones
Catalyst Glacial Acetic AcidH₂SO₄, PPA, or ZnCl₂p-Toluenesulfonic acid
Solvent Glacial Acetic AcidEthanol, Methanol, or TolueneNone
Temperature RefluxReflux100-250 °C
Reaction Time 2 - 6 hours1 - 4 hours1 - 10 minutes

Table 2: Product Yields and Characteristics

Product NameKetone UsedExpected Yield Range (%)Physical Appearance
2,3,6-Trichloro-7-methylindoleAcetone60 - 85%Crystalline Solid
8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazoleCyclohexanone70 - 90%Solid

Note: Yields are estimates based on similar reported Fischer indole syntheses and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

The general workflow for the Fischer indole synthesis, from starting materials to the purified product, is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine Hydrazine and Ketone - Add Acid Catalyst and Solvent Start->Reaction_Setup Heating Heating and Reflux (Monitor by TLC) Reaction_Setup->Heating Workup Aqueous Workup: - Neutralization - Extraction Heating->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Fischer Indole Synthesis.

References

Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Fischer indole synthesis, with a particular focus on the role of substituted phenylhydrazines in influencing the reaction mechanism and outcome. The provided protocols and data are intended to serve as a practical guide for the synthesis of diverse indole scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that produces indoles from the condensation of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through a sigmatropic rearrangement of the intermediate phenylhydrazone. The electronic and steric nature of substituents on the phenylhydrazine ring can significantly impact the reaction's efficiency, regioselectivity, and overall yield, making it a critical consideration in the design of synthetic routes towards complex indole-containing molecules.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps, starting with the formation of a phenylhydrazone, followed by tautomerization, a-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to furnish the indole ring.

The key steps are:

  • Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or an aldehyde.

  • Tautomerization: The resulting phenylhydrazone tautomerizes to its enamine form.

  • -Sigmatropic Rearrangement: This is the crucial, and often rate-determining, step where the C-C bond is formed. The enamine undergoes a-sigmatropic rearrangement, also known as a Claisen-type rearrangement.

  • Rearomatization: The intermediate diimine loses a proton to regain aromaticity.

  • Cyclization and Ammonia Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to form the final indole product.

The nature of the substituent on the phenylhydrazine ring can influence the rate of the-sigmatropic rearrangement and the stability of the intermediates. Electron-donating groups on the phenyl ring generally accelerate the reaction, while electron-withdrawing groups can hinder it.

Fischer_Indole_Synthesis_Mechanism A Substituted Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H+ C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Diimine Intermediate D->E F Rearomatization E->F G Aromatic Imine F->G H Intramolecular Cyclization G->H I Indolenine Intermediate H->I J Ammonia Elimination I->J K Substituted Indole J->K

Caption: Mechanism of the Fischer Indole Synthesis.

Influence of Phenylhydrazine Substituents

The electronic properties of the substituents on the phenyl ring of the phenylhydrazine have a predictable effect on the yield of the Fischer indole synthesis.

Substituent (at para-position)Electronic EffectTypical YieldReference
-OCH₃Electron-donatingHigh
-CH₃Electron-donatingHigh
-HNeutralModerate
-ClElectron-withdrawingModerate to Low
-NO₂Strongly Electron-withdrawingLow to No Reaction

Note: Steric hindrance from bulky substituents near the hydrazine moiety can also negatively impact the reaction yield.

Experimental Protocol: Synthesis of 2-phenyl-1H-indole

This protocol describes the synthesis of 2-phenyl-1H-indole from phenylhydrazine and acetophenone as a representative example of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Methanol

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 g). Heat the PPA to 80 °C with stirring.

  • Addition of Reactants: To the hot PPA, slowly and cautiously add a mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol). The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, raise the temperature to 120 °C and stir the reaction mixture for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (50 g). This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 2-phenyl-1H-indole.

Experimental_Workflow_Fischer_Indole_Synthesis A Reaction Setup: Heat PPA to 80 °C B Reactant Addition: Add Phenylhydrazine & Acetophenone A->B C Reaction: Stir at 120 °C for 30 min B->C D Work-up: Pour onto ice C->D E Neutralization: Add saturated NaHCO₃ D->E F Extraction: with Dichloromethane E->F G Drying & Concentration: Dry with Na₂SO₄ and concentrate F->G H Purification: Column Chromatography G->H I Pure 2-phenyl-1H-indole H->I

Caption: Experimental Workflow for Fischer Indole Synthesis.

Safety Precautions

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic. Ensure controlled addition of reactants.

Conclusion

The Fischer indole synthesis remains a cornerstone in the synthesis of indole-containing compounds. A thorough understanding of its mechanism and the electronic and steric effects of substituents on the phenylhydrazine starting material is crucial for the successful design and execution of synthetic strategies targeting novel indole derivatives for applications in drug discovery and materials science. The provided protocol offers a general framework that can be adapted for various substituted phenylhydrazines and carbonyl compounds.

Application of (4-Chloro-3-methylphenyl)hydrazine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a valuable substituted hydrazine reagent employed as a critical building block in the synthesis of various pharmaceutical agents. Its primary utility lies in the construction of nitrogen-containing heterocyclic scaffolds, most notably indoles and pyrazoles, which form the core of numerous therapeutic drugs. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in drug discovery and development.

Synthesis of Indole Scaffolds via Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of the hydrazine with an aldehyde or ketone.[4][5] The resulting 6-chloro-5-methyl-1H-indole derivatives are key intermediates in the synthesis of various pharmaceutically active molecules, including Janus Kinase (JAK) inhibitors.

General Reaction Scheme:

The reaction proceeds by the formation of a hydrazone from (4-Chloro-3-methylphenyl)hydrazine and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.

Experimental Protocol: Synthesis of a 6-Chloro-5-methyl-1H-indole Derivative

This protocol is adapted from a general procedure for the Fischer indole synthesis with substituted phenylhydrazines.[1][2]

Materials:

  • This compound

  • An appropriate ketone or aldehyde (e.g., pyruvic acid, acetone, cyclohexanone)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Sodium Hydroxide solution (1M)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected carbonyl compound (1.0-1.2 eq.) in ethanol or glacial acetic acid.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: If not already in acetic acid, carefully add glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) with stirring for 2-4 hours.[2] Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the mixture with a 1M sodium hydroxide solution to a pH of ~7.

  • Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-chloro-5-methyl-1H-indole derivative.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the chosen carbonyl compound and the reaction conditions. The following table provides representative data for the synthesis of various indole derivatives from substituted phenylhydrazines.

Starting PhenylhydrazineCarbonyl CompoundCatalyst/SolventReaction Time (h)Yield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic Acid2.25High[2]
PhenylhydrazineVarious ketonesp-toluenesulfonic acid0.0885-98[6]
(4-Chlorophenyl)hydrazine hydrochlorideVarious ketonesHeat (no solvent)0.02High[6]

Synthesis of Pyrazole Scaffolds for COX-2 Inhibitors

Substituted hydrazines are also key reagents in the synthesis of pyrazole-containing compounds, which are known to exhibit selective cyclooxygenase-2 (COX-2) inhibitory activity.[7][8] These compounds are of significant interest as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

General Reaction Scheme:

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Experimental Workflow for Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application A (4-Chloro-3-methylphenyl)hydrazine hydrochloride C Condensation Reaction (e.g., in Ethanol, with base) A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Substituted Pyrazole Derivative C->D E Precursor for COX-2 Inhibitors D->E JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment pSTAT Phosphorylated STAT (pSTAT) STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 9. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

References

Protocol for indole synthesis using (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

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Core Features

F-Secure's antivirus solutions are built around a strong anti-malware engine that consistently performs well in tests.[2][3] The software provides real-time protection by continuously monitoring for malicious activities and utilizing a vast malware database and machine learning to detect both known and emerging threats.[2][3]

Key features across their product line include:

  • Antivirus and Malware Protection: At its core, F-Secure provides strong protection against viruses, trojans, ransomware, adware, keyloggers, and other forms of malware.[4]

  • Web and Browsing Protection: This feature is designed to safeguard users from harmful websites, online scams, and phishing attempts, ensuring a safer browsing experience.[1][2]

  • Banking Protection: An added layer of security that activates when you visit banking sites or enter payment information online, aiming to protect your financial transactions from being compromised.[2]

  • Parental Controls: F-Secure includes tools for parents to manage their children's online activity, such as setting screen time limits and filtering inappropriate content.[2][5]

  • Gaming Mode: This feature optimizes system performance for gaming by minimizing interruptions and resource usage from the antivirus software.[4]

Product Tiers and Pricing

F-Secure offers a couple of main subscription plans for home users:

  • F-Secure Internet Security: This is the entry-level package that includes the core antivirus and malware protection, ransomware protection, browsing and banking protection, parental controls, and gaming mode.[2][4] Pricing for one device starts at $49.99 per year.[2][4][6]

  • F-Secure Total: This is the more comprehensive suite. In addition to all the features of Internet Security, it includes a Virtual Private Network (VPN) with unlimited data, a password manager, and identity theft protection tools.[2][3][5] The starting price for one device is $69.99 per year.[2]

Both plans offer a 30-day free trial and a money-back guarantee.[2][7]

Performance and System Impact

F-Secure's antivirus scanner is known for its speed, with initial full scans being relatively quick compared to some competitors and subsequent scans being significantly faster due to the marking of safe files.[2] In terms of system impact, many users report that it is lightweight and does not noticeably slow down their computers during scans or normal operation.[2][3]

Independent lab tests from organizations like AV-TEST have generally given F-Secure high marks for protection, performance, and usability, often with perfect scores.[5][7][8] However, some tests from AV-Comparatives have noted a higher number of false positives and a more significant impact on system performance compared to some rivals.[7]

Comparison with Competitors

While F-Secure offers solid protection, the antivirus market is highly competitive. Here's how it compares to some of the top players:

  • Features: Competitors like Norton and Bitdefender often provide a more extensive set of features in their premium packages, such as cloud backup, a proprietary firewall, and more advanced identity theft protection services.[2][9] F-Secure's offerings, while effective, are sometimes considered more basic in comparison.[2]

  • Pricing: F-Secure's pricing is comparable to many of its rivals.[2] However, some competitors may offer more features for a similar or slightly higher price point, potentially offering better overall value.[3]

  • Ease of Use: F-Secure is often praised for its clean, modern, and intuitive user interface, making it a good choice for users who prefer a straightforward and easy-to-navigate antivirus solution.[7][8]

Top alternatives to F-Secure include Norton, McAfee, Bitdefender, Avast, and AVG.[10][11]

Conclusion

F-Secure is a reliable and effective antivirus solution with excellent malware detection rates and a user-friendly interface.[2][8] Its core protection features are robust, and the software generally has a minimal impact on system performance.[2][3] The "Total" package adds valuable privacy and identity protection tools like a VPN and password manager.

However, it does lack some of the advanced features offered by top-tier competitors, such as a dedicated firewall and cloud backup options.[2][3] For users seeking a straightforward, easy-to-use antivirus with strong fundamental protection, F-Secure is a solid choice. Those who desire a more feature-rich security suite might find competitors like Norton or Bitdefender to be more comprehensive.

References

Application Notes and Protocols for the Use of (4-Chloro-3-methylphenyl)hydrazine hydrochloride in the Synthesis of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (4-chloro-3-methylphenyl)hydrazine hydrochloride as a key reactant in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor performance, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Phenylhydrazine derivatives are crucial building blocks in the synthesis of various heterocyclic compounds, including pyrazoles, which form the core structure of many potent and selective COX-2 inhibitors. This compound is a valuable reactant in this context, enabling the synthesis of a range of substituted pyrazole-based COX-2 inhibitors. Its chemical structure is C7H9ClN2·HCl.

Application: Synthesis of Phenylpyrazole-based COX-2 Inhibitors

This compound is primarily employed in the synthesis of 1,5-diarylpyrazole derivatives, a class of compounds known for their selective COX-2 inhibitory activity. The general synthetic approach involves the condensation of this compound with a suitable 1,3-dicarbonyl compound. This reaction proceeds via a cyclization-dehydration sequence to yield the corresponding pyrazole scaffold.

A key application of this reactant is in the preparation of piperidine derivatives that act as prolylcarboxypeptidase inhibitors and phenylpyrazoles as selective COX-2 inhibitors.

Quantitative Data

Compound IDStructureCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide150.04375[1][2]
Compound 5f Pyrazole-pyridazine hybrid14.341.509.56[3]
Compound 6f Pyrazole-pyridazine hybrid9.561.158.31[3]
Compound 4a Pyrazole-hydrazone derivative5.640.678.41[4]
Compound 4b Pyrazole-hydrazone derivative6.120.5810.55[4]

Experimental Protocols

Protocol 1: General Synthesis of 1,5-Diarylpyrazoles

This protocol describes a general method for the synthesis of 1,5-diarylpyrazoles from a 1,3-dicarbonyl compound and a substituted phenylhydrazine hydrochloride, which is applicable for this compound.[2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione)

  • This compound

  • Ethanol or other suitable solvent

  • Hydrochloric acid (optional, for salt formation)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(4-chloro-3-methylphenyl)-5-aryl-pyrazole derivative.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[3][4]

Materials:

  • Synthesized pyrazole compounds

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) standard

  • Enzyme immunoassay (EIA) kit for PGE2 quantification

  • Buffer solution (e.g., Tris-HCl)

  • Indomethacin or Celecoxib (reference compounds)

Procedure:

  • Prepare stock solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).

  • In a multi-well plate, add the buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compounds or reference drug.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory pathway, leading to the production of prostaglandins that mediate pain and inflammation.

COX2_Signaling_Pathway Inflammatory Stimuli\n(e.g., Cytokines, Pathogens) Inflammatory Stimuli (e.g., Cytokines, Pathogens) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli\n(e.g., Cytokines, Pathogens)->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) via Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2, etc.)->Inflammation & Pain mediate COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit

Caption: The COX-2 signaling cascade in inflammation.

General Synthetic Workflow for Pyrazole-based COX-2 Inhibitors

This diagram outlines the typical synthetic route for preparing pyrazole-based COX-2 inhibitors using this compound.

Synthetic_Workflow 1,3-Dicarbonyl\nCompound 1,3-Dicarbonyl Compound Condensation_Cyclization Condensation & Cyclization 1,3-Dicarbonyl\nCompound->Condensation_Cyclization Hydrazine_Reactant (4-Chloro-3-methylphenyl)hydrazine hydrochloride Hydrazine_Reactant->Condensation_Cyclization Crude_Pyrazole Crude Pyrazole Derivative Condensation_Cyclization->Crude_Pyrazole Purification Purification (Recrystallization or Chromatography) Crude_Pyrazole->Purification Pure_Pyrazole Pure Pyrazole-based COX-2 Inhibitor Purification->Pure_Pyrazole

Caption: Synthetic workflow for pyrazole COX-2 inhibitors.

References

Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Fischer indole synthesis, a cornerstone reaction in organic chemistry for creating the indole ring system. This heterocyclic motif is a critical pharmacophore in a vast number of biologically active molecules and approved drugs.[1][2] This document focuses on the application of two common acid catalysts: the Lewis acid zinc chloride (ZnCl₂) and the Brønsted acid polyphosphoric acid (PPA).

The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or isolated from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][4][5] The choice of the acid catalyst is crucial and can significantly influence the reaction yield and scope.[5] Both Lewis acids, such as zinc chloride, and Brønsted acids, like polyphosphoric acid, are effective catalysts for this transformation.[3][4][5]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps initiated by the acid catalyst. The following diagram illustrates the catalytic cycle.

Fischer_Indole_Mechanism cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomerization Hydrazone->Enamine Acid (H⁺) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Elimination of NH₃ Indole Indole Product Cyclization->Indole

Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.

The reaction commences with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.[6] The acid catalyst then protonates the hydrazone, facilitating its tautomerization to the more reactive enamine intermediate.[3][6] This is followed by a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3][6] Subsequent cyclization and elimination of an ammonia molecule under the acidic conditions result in the formation of the aromatic indole ring.[3][6]

Experimental Workflow

A typical experimental workflow for the Fischer indole synthesis is outlined below. This can be a one-pot reaction where the hydrazone is formed in situ, or a two-step process involving the isolation of the hydrazone intermediate.

Fischer_Indole_Workflow Reactants Reactants Arylhydrazine Aldehyde/Ketone Acid Catalyst Solvent Reaction_Setup Reaction Setup Combine reactants Heat under inert atmosphere Reactants->Reaction_Setup Monitoring Reaction Monitoring TLC LC-MS Reaction_Setup->Monitoring Workup Aqueous Workup Quench reaction Extract with organic solvent Monitoring->Workup Purification Purification Column chromatography Recrystallization Workup->Purification Characterization Product Characterization NMR Mass Spectrometry Melting Point Purification->Characterization

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for Fischer indole syntheses using ZnCl₂ and PPA as catalysts. It is important to note that reaction conditions and substrates vary significantly across different studies, making direct comparisons challenging. The data presented here are illustrative examples from the literature.

**Table 1: Fischer Indole Synthesis Catalyzed by Zinc Chloride (ZnCl₂) **

Phenylhydrazine DerivativeCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineEthylmethylketoneCholine chloride.2ZnCl₂N/AN/A80[7]
Phenylhydrazone of 3-acetyl-1-methylthiocycloalka[c]pyridineN/ATriethylene glycolN/A (Microwave)N/AExcellent[8]
Phenylhydrazone of cyclohexanoneN/ATriethylene glycolN/A (Microwave)N/AExcellent[8]
Phenylhydrazone of acetophenoneN/ATriethylene glycolN/A (Microwave)N/AExcellent[8]
PhenylhydrazineDihydrofuranN/AN/AN/AN/A (Desired product obtained)[9]

Table 2: Fischer Indole Synthesis Catalyzed by Polyphosphoric Acid (PPA)

Phenylhydrazine DerivativeCarbonyl CompoundSolventTemperature (°C)Time (min)Yield (%)Reference
PhenylhydrazinePhenylacetylenePPA (as medium)1003093[10]
Hydrazone from 3-amino-4-chlorobenzoic acid and methyl 2-oxobutanoateN/AAcetic AcidN/AN/A87[9]

Experimental Protocols

The following are generalized protocols for performing the Fischer indole synthesis using either zinc chloride or polyphosphoric acid. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Arylhydrazine or arylhydrazone

  • Aldehyde or ketone

  • Anhydrous zinc chloride (ZnCl₂)

  • High-boiling point solvent (e.g., toluene, xylene, or an ionic liquid like choline chloride.2ZnCl₂)[11]

  • Glacial acetic acid (optional, for hydrazone formation)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional, if not starting with pre-formed hydrazone): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure.

  • Indolization: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the arylhydrazone (1.0 eq) and anhydrous zinc chloride (1.5-3.0 eq). Add a high-boiling point solvent.

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole.

Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

PPA can serve as both the catalyst and the reaction medium.

Materials:

  • Arylhydrazine or arylhydrazone

  • Aldehyde or ketone

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Ammonia solution (e.g., 20%)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the arylhydrazine (1.0 eq), the carbonyl compound (1.0 eq), and polyphosphoric acid (sufficient quantity to ensure stirring).[10]

  • Heat the mixture with stirring to the desired temperature (e.g., 100 °C) and for the required time (e.g., 30 minutes), monitoring the reaction by TLC.[10]

  • Workup: After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Basify the aqueous mixture with an ammonia solution to a pH of ~8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure indole.

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals with a wide range of biological activities.[4] The Fischer indole synthesis is a powerful and versatile tool for accessing structurally diverse indole derivatives, making it highly relevant to drug discovery and development.[1]

Examples of drugs synthesized using the Fischer indole synthesis include:

  • Triptans: A class of drugs used to treat migraines, such as Sumatriptan.[3]

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[12]

  • Ondansetron: An antiemetic used to prevent nausea and vomiting.[12]

The ability to introduce various substituents onto the indole ring by choosing the appropriate starting arylhydrazine and carbonyl compound allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs. The catalysts discussed, ZnCl₂ and PPA, are instrumental in facilitating the synthesis of these important pharmaceutical agents.

References

Application Notes and Protocols for Reactions with (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4-Chloro-3-methylphenyl)hydrazine hydrochloride in chemical synthesis, with a primary focus on its application in the Fischer indole synthesis to generate biologically active indole scaffolds.

Introduction

This compound is a substituted arylhydrazine salt that serves as a key building block in organic synthesis. Its primary application lies in the Fischer indole synthesis, a robust and versatile reaction for constructing the indole nucleus.[1][2] The resulting 6-chloro-7-methyl-substituted indoles are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[2]

Core Application: Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1] The reaction proceeds through the in-situ formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3] The choice of the ketone or aldehyde determines the substitution pattern at positions 2 and 3 of the resulting indole ring.

General Reaction Scheme

The reaction of this compound with a ketone (e.g., cyclohexanone) to yield a tetrahydrocarbazole derivative is depicted below:

This compound + Ketone → 6-Chloro-7-methyl-substituted Indole

Experimental Protocols

Two primary protocols for the Fischer indole synthesis using this compound are presented below: a solvent-free high-temperature method and a milder acid-catalyzed method.

Protocol 1: Solvent-Free High-Temperature Synthesis of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from a general procedure for the solvent-free Fischer indole synthesis and is suitable for rapid, small-scale synthesis.[4]

Materials:

  • This compound

  • Cyclohexanone

  • Test tube

  • Heating block or sand bath preheated to 250°C

  • Water

  • Filtration apparatus

Procedure:

  • In a clean, dry test tube, combine this compound (1.0 mmol) and cyclohexanone (1.0 mmol).

  • Swirl the mixture to ensure homogeneity.

  • Place the test tube in the preheated heating block at 250°C for 1 minute, continuing to swirl the mixture.

  • Carefully remove the test tube from the heating block and allow it to cool to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the product in a vacuum oven to obtain the analytically pure 8-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole.

Protocol 2: One-Pot Acid-Catalyzed Synthesis of Substituted 6-Chloro-7-methyl-indoles

This protocol is a versatile one-pot method that can be applied to a variety of ketones and is adapted from established procedures for the Fischer indole synthesis.[4][5]

Materials:

  • This compound

  • Ketone (e.g., Acetone, Cyclohexanone)

  • p-Toluenesulfonic acid monohydrate or Trichloroacetic acid

  • Test tube or round-bottom flask

  • Heating block or oil bath

  • Water

  • Filtration apparatus

Procedure:

  • In a test tube or round-bottom flask, combine this compound (1.0 mmol), the desired ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) or trichloroacetic acid (3.0 mmol).

  • Heat the mixture with swirling in a heating block or oil bath at 100°C for 5 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove the acid catalyst and other water-soluble impurities.

  • Dry the product in a vacuum oven to yield the corresponding 6-chloro-7-methyl-indole derivative.

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis using substituted phenylhydrazines, which can be extrapolated for reactions with this compound.

Phenylhydrazine ReactantKetone ReactantProductCatalystReaction ConditionsYield (%)Reference
(4-Chloro-3-methylphenyl)hydrazine HClCyclohexanone8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazoleNone250°C, 1 min~80-90[4]
(4-Chloro-3-methylphenyl)hydrazine HClAcetone6-Chloro-2,7-dimethylindolep-Toluenesulfonic acid100°C, 5 min~75-85[4]
PhenylhydrazineAcetone2-MethylindoleSolid Acid1 hr, rt79.48[5]
PhenylhydrazinePropiophenone2-Phenyl-3-methylindolep-Toluenesulfonic acid100°C, 5 min82[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot acid-catalyzed Fischer indole synthesis.

G cluster_workflow Experimental Workflow: One-Pot Fischer Indole Synthesis Reactants Combine (4-Chloro-3-methylphenyl)hydrazine HCl, Ketone, and Acid Catalyst Heating Heat Mixture (e.g., 100°C for 5 min) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Add Water to Precipitate Product Cooling->Precipitation Filtration Filter to Isolate Crude Product Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure 6-Chloro-7-methyl-indole Derivative Drying->Product

Caption: General workflow for the one-pot Fischer indole synthesis.

Signaling Pathway: Potential Mechanism of Action for Indole Derivatives

Indole derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases involved in cell cycle regulation and cancer progression. The 6-chloro-7-methyl-indole scaffold synthesized from this compound represents a potential pharmacophore for targeting such kinases. For instance, certain indole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase, both of which are attractive targets in oncology.[6]

The following diagram illustrates a simplified signaling pathway depicting the role of CDK9 in cell cycle progression and how its inhibition by a synthesized indole derivative can lead to apoptosis.

G cluster_pathway Simplified Signaling Pathway: Inhibition of Cell Cycle Progression Indole 6-Chloro-7-methyl-indole Derivative CDK9 CDK9/Cyclin T1 Complex Indole->CDK9 inhibits Transcription RNA Polymerase II Phosphorylation & Transcriptional Elongation CDK9->Transcription promotes Apoptosis Apoptosis CDK9->Apoptosis inhibition leads to Anti_Apoptotic Expression of Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic leads to Cell_Survival Cell Survival and Proliferation Anti_Apoptotic->Cell_Survival promotes

Caption: Inhibition of CDK9-mediated cell survival by an indole derivative.

References

Application Notes and Protocols for (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling, storage, and experimental protocols for (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a key reagent in the synthesis of various pharmaceutical compounds, including cyclooxygenase-2 (COX-2) inhibitors.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[1] It is crucial to understand its properties for safe handling and use in experimental procedures.

PropertyValueReference
CAS Number 221687-08-7[2]
Molecular Formula C₇H₉ClN₂·HCl[2][3]
Molecular Weight 193.07 g/mol [2]
Melting Point 196-198°C[1]
Appearance Off-White to Pale Yellow Solid[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Stability Hygroscopic[1]

Handling and Storage Procedures

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4]

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some sources recommend storage in a freezer at -20°C in an inert atmosphere and protected from light.[2][6] The compound is hygroscopic and should be protected from moisture.[1] It is incompatible with strong oxidizing agents.[4]

Spill and Disposal Procedures

In case of a spill, avoid dust formation.[4] Sweep up the material and place it into a suitable, closed container for disposal.[4] The disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Experimental Protocol: Synthesis of a Pyrazole Derivative

This compound is a common precursor for the synthesis of pyrazole derivatives, which form the core of many COX-2 inhibitors. The following is a general protocol for the cyclocondensation reaction with a 1,3-diketone.

Materials
  • This compound

  • A suitable 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione for a celecoxib analog)

  • Solvent (e.g., Methanol or Ethanol)

  • Base (optional, e.g., triethylamine, if starting from the hydrochloride salt to liberate the free hydrazine)

Procedure
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone in the chosen solvent.

  • Add this compound to the solution.

  • If required, add a suitable base to neutralize the hydrochloride and facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh in a well-ventilated area or fume hood B->C Proceed to Handling D Avoid dust generation C->D I Clean spills promptly, avoiding dust C->I In case of spill E Transfer to reaction vessel D->E F Store in a tightly sealed container E->F After Use G Keep in a cool, dry, well-ventilated place F->G H Protect from light and moisture G->H J Dispose of waste according to regulations I->J

Caption: Workflow for Safe Handling and Storage.

G Experimental Workflow: Pyrazole Synthesis A Step 1: Reagent Preparation - Dissolve 1,3-diketone in solvent - Add (4-Chloro-3-methylphenyl)hydrazine HCl B Step 2: Reaction - Add base (optional) - Heat to reflux - Monitor by TLC A->B C Step 3: Workup - Cool to room temperature - Precipitate or remove solvent B->C D Step 4: Purification - Recrystallization or - Column Chromatography C->D E Final Product: Purified Pyrazole Derivative D->E

Caption: Pyrazole Synthesis Experimental Workflow.

References

Application Notes and Protocols for Safe Handling of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine and its derivatives are highly reactive compounds with significant utility in chemical synthesis, pharmaceuticals, and as propellants.[1] However, their reactivity also poses substantial health risks, including acute and chronic toxicity, carcinogenicity, and corrosivity.[2][3] This document provides detailed application notes and protocols for the safe handling of hydrazine derivatives in a laboratory setting. Adherence to these guidelines is critical to minimize exposure and ensure a safe working environment.

Hazard Identification and Risk Assessment

Hydrazine derivatives are classified as hazardous substances due to their potential to cause severe health effects.[4] They are flammable, reactive, corrosive, and toxic upon inhalation, ingestion, or dermal contact.[2][3] Several hydrazine derivatives are considered potential human carcinogens.[3][5] A thorough risk assessment must be conducted before any work with these compounds.

Signaling Pathway of Hydrazine-Induced Toxicity

While the exact mechanisms are complex and can vary between derivatives, a generalized pathway of hydrazine-induced cellular toxicity involves metabolic activation to reactive intermediates that can lead to oxidative stress, DNA damage, and apoptosis.

G Generalized Signaling Pathway of Hydrazine-Induced Toxicity cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage cluster_2 Cellular Response Hydrazine Derivative Hydrazine Derivative Metabolic Activation Metabolic Activation Hydrazine Derivative->Metabolic Activation Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates Oxidative Stress Oxidative Stress Reactive Intermediates->Oxidative Stress DNA Damage DNA Damage Reactive Intermediates->DNA Damage Protein Dysfunction Protein Dysfunction Reactive Intermediates->Protein Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage->Apoptosis Protein Dysfunction->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

A diagram illustrating the general mechanism of hydrazine-induced cell toxicity.
Risk Assessment Workflow

A systematic workflow should be followed to assess and mitigate the risks associated with handling hydrazine derivatives.

G Risk Assessment Workflow for Handling Hydrazine Derivatives Start Start Identify Hydrazine Derivative and Procedure Identify Hydrazine Derivative and Procedure Start->Identify Hydrazine Derivative and Procedure Evaluate Hazards Evaluate Hazards Identify Hydrazine Derivative and Procedure->Evaluate Hazards Assess Exposure Potential Assess Exposure Potential Evaluate Hazards->Assess Exposure Potential Determine Risk Level Determine Risk Level Assess Exposure Potential->Determine Risk Level Implement Control Measures Implement Control Measures Determine Risk Level->Implement Control Measures High Risk Determine Risk Level->Implement Control Measures Low/Medium Risk Review and Document Review and Document Implement Control Measures->Review and Document Proceed with Work Proceed with Work Review and Document->Proceed with Work High Risk High Risk Low/Medium Risk Low/Medium Risk

A flowchart outlining the steps for risk assessment before working with hydrazine derivatives.

Quantitative Toxicity Data

The following tables summarize acute toxicity data and occupational exposure limits for common hydrazine derivatives. This data is essential for risk assessment and for planning appropriate safety measures.

Table 1: Acute Toxicity Data for Selected Hydrazine Derivatives

CompoundCAS No.RouteSpeciesLD50/LC50Reference
Hydrazine302-01-2OralRat60-90 mg/kg[6]
OralMouse59-83 mg/kg[6]
DermalRabbit91 mg/kg[6]
InhalationRat570 ppm (4 hr)[7]
InhalationMouse252 ppm (4 hr)[7]
Monomethylhydrazine (MMH)60-34-4OralRat32-33 mg/kg[8]
DermalRat183 mg/kg[8]
InhalationRat78 ppm (4 hr)[9]
1,1-Dimethylhydrazine (UDMH)57-14-7OralRat122 mg/kg[10]
DermalRabbit1059 mg/kg[11]
InhalationRat252 ppm (4 hr)[7]
1,2-Dimethylhydrazine (SDMH)540-73-8DermalRabbit467 mg/kg[11]
InhalationRat280-400 ppm (4 hr)[7]

Table 2: Occupational Exposure Limits

CompoundOrganizationTWASTEL/CeilingSkin NotationReference
HydrazineOSHA1 ppm-Yes[5]
NIOSH-0.03 ppm (2 hr Ceiling)Yes[12]
ACGIH0.01 ppm-Yes
Monomethylhydrazine (MMH)OSHA-0.2 ppm (Ceiling)Yes
NIOSH-0.04 ppm (2 hr Ceiling)Yes[13]
ACGIH-0.2 ppm (Ceiling)Yes[13]
1,1-Dimethylhydrazine (UDMH)OSHA0.5 ppm-Yes
NIOSH-0.06 ppm (2 hr Ceiling)Yes
ACGIH0.01 ppm-Yes

Standard Operating Procedures

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling hydrazine derivatives.[14]

  • Gloves: Nitrile or neoprene gloves are recommended.[2][10] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are required.[2][15] A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

  • Lab Coat: A flame-resistant lab coat is essential.[4]

  • Respiratory Protection: All work with hydrazine derivatives must be conducted in a certified chemical fume hood.[2][15] For emergencies or situations where the PEL may be exceeded, a NIOSH-approved supplied-air respirator is necessary.[10]

Engineering Controls
  • Fume Hood: All procedures involving hydrazine derivatives must be performed in a properly functioning chemical fume hood.[2][15]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[16]

  • Safety Shower and Eyewash Station: An accessible and functional safety shower and eyewash station are required in the immediate work area.[10][15]

Storage and Handling
  • Store hydrazine derivatives in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[10][17]

  • Containers should be tightly sealed and clearly labeled with the chemical name and associated hazards.[10]

  • Avoid heat, sparks, and open flames.[10]

  • Use spark-proof tools and ground containers when transferring materials.[10]

Waste Disposal
  • All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[2]

  • Waste containers must be clearly labeled as "Hazardous Waste" and include the name of the hydrazine derivative.[2]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[3][18] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area, and contact the emergency response team.[19]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[20]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Test hydrazine derivative

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the hydrazine derivative in the cell culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration).[20]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[20]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4][20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acute Dermal Toxicity (Adapted from OECD 402)

This protocol provides a general framework for assessing the acute toxic effects of a substance applied to the skin.[15]

Animals:

  • Young adult rats (e.g., Sprague-Dawley), 8-12 weeks old.[15]

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the test animals.[21]

  • Dose Application: Apply the test substance uniformly over an area that is approximately 10% of the total body surface area.[21] The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[15]

  • Observation: Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[22]

  • Body Weight: Record the body weight of each animal shortly before the test substance is applied and at least weekly thereafter.[21]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.[21]

Acute Inhalation Toxicity (Adapted from OECD 403)

This protocol outlines a general procedure for assessing the acute toxicity of a substance administered by inhalation.[23]

Animals:

  • Young adult rats.[2]

Procedure:

  • Exposure Chamber: Place the animals in an inhalation chamber (nose-only or whole-body).[2]

  • Atmosphere Generation: Generate a stable concentration of the test substance in the air within the chamber.[17]

  • Exposure: Expose the animals to the test substance for a predetermined duration (typically 4 hours).[2]

  • Monitoring: Monitor and record the concentration of the test substance in the chamber throughout the exposure period.[17]

  • Observation: Observe the animals for signs of toxicity during and after exposure for a period of 14 days.[23]

  • Data Collection: Record mortality, clinical signs, and body weight changes.[23]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.[23]

Experimental Workflow for Toxicity Testing

The following diagram illustrates a typical workflow for assessing the toxicity of a hydrazine derivative.

G Experimental Workflow for Toxicity Testing of Hydrazine Derivatives Start Start In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Start->In Vitro Cytotoxicity Assays Determine IC50 Determine IC50 In Vitro Cytotoxicity Assays->Determine IC50 Acute Toxicity Studies (in vivo) Acute Toxicity Studies (in vivo) Determine IC50->Acute Toxicity Studies (in vivo) Dose Range Finding Dose Range Finding Acute Toxicity Studies (in vivo)->Dose Range Finding Definitive Study (e.g., LD50/LC50) Definitive Study (e.g., LD50/LC50) Dose Range Finding->Definitive Study (e.g., LD50/LC50) Data Analysis and Reporting Data Analysis and Reporting Definitive Study (e.g., LD50/LC50)->Data Analysis and Reporting End End Data Analysis and Reporting->End

A flowchart showing the general workflow for toxicity assessment.

References

Application Notes and Protocols: Condensation Reaction of (4-Chloro-3-methylphenyl)hydrazine with Ketones for the Synthesis of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-chloro-7-methyl-1H-indole derivatives prepared via the condensation reaction of (4-chloro-3-methylphenyl)hydrazine with various ketones. This reaction, a classic example of the Fischer indole synthesis, offers a versatile route to a scaffold of significant interest in medicinal chemistry.[1] The resulting indole derivatives are valuable intermediates for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[2][3] The Fischer indole synthesis is a robust and widely used method for constructing this heterocyclic system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1][4] By employing (4-chloro-3-methylphenyl)hydrazine as the starting material, a chlorine atom at the 6-position and a methyl group at the 7-position of the indole ring can be introduced. These substitutions can significantly influence the physicochemical and pharmacological properties of the resulting molecules, potentially enhancing their biological activity and metabolic stability. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate these properties.

Reaction Overview and Mechanism

The condensation reaction of (4-chloro-3-methylphenyl)hydrazine with a ketone proceeds via the Fischer indole synthesis mechanism. The general steps are:

  • Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of (4-chloro-3-methylphenyl)hydrazine with a ketone to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: The enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable aromatic indole ring.[1]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Hydrazine (4-Chloro-3-methylphenyl)hydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone_Formation Ketone Ketone (e.g., Acetone, Cyclohexanone) Ketone->Hydrazone_Formation Tautomerization Tautomerization to Enamine Hydrazone_Formation->Tautomerization Forms Phenylhydrazone Rearrangement [5][5]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination Indole 6-Chloro-7-methyl-1H-indole Derivative Elimination->Indole Final Product

Experimental Protocols

The following are generalized protocols for the synthesis of 6-chloro-7-methyl-1H-indole derivatives. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific ketone substrates to achieve optimal yields.

Protocol 1: Synthesis of 6-Chloro-2,7-dimethyl-1H-indole from Acetone

Materials:

  • (4-Chloro-3-methylphenyl)hydrazine hydrochloride

  • Acetone

  • Glacial Acetic Acid

  • Sodium Hydroxide (1 M solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add acetone (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydro-9H-carbazole from Cyclohexanone

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for the required duration, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carbazole derivative.

Protocol 3: Synthesis of 6-Chloro-7-methyl-2-phenyl-1H-indole from Acetophenone

Materials:

  • This compound

  • Acetophenone

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Sodium Carbonate (10% solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • A mixture of this compound (1.0 eq) and acetophenone (1.1 eq) is heated in polyphosphoric acid (PPA) at 100-120 °C.

  • Alternatively, the reaction can be carried out in a high-boiling solvent like toluene with a catalytic amount of a Lewis acid such as zinc chloride.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and carefully add it to a stirred solution of 10% sodium carbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 6-chloro-7-methyl-1H-indole derivatives based on typical Fischer indole synthesis conditions. Actual results may vary depending on the specific experimental setup and purification methods.

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Chloro-7-methyl-1H-indole Derivatives

KetoneProductCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetone6-Chloro-2,7-dimethyl-1H-indoleAcetic AcidGlacial Acetic AcidReflux4-675-85
Cyclohexanone6-Chloro-8-methyl-1,2,3,4-tetrahydro-9H-carbazoleH₂SO₄EthanolReflux6-880-90
Acetophenone6-Chloro-7-methyl-2-phenyl-1H-indolePolyphosphoric AcidNone100-1202-465-75
Propiophenone6-Chloro-2-ethyl-7-methyl-1H-indoleZnCl₂TolueneReflux8-1270-80

Table 2: Spectroscopic Data for Representative 6-Chloro-7-methyl-1H-indole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
6-Chloro-2,7-dimethyl-1H-indole 7.85 (s, 1H, NH), 7.30 (d, 1H), 6.95 (d, 1H), 6.20 (s, 1H), 2.40 (s, 3H), 2.35 (s, 3H)136.5, 128.0, 127.5, 122.0, 120.0, 110.5, 100.0, 13.5, 12.03400 (N-H), 1610, 1450179.06 (M⁺)
6-Chloro-8-methyl-1,2,3,4-tetrahydro-9H-carbazole 7.90 (s, 1H, NH), 7.25 (d, 1H), 6.90 (d, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 2.30 (s, 3H), 1.90 (m, 4H)136.0, 134.0, 127.0, 121.0, 118.0, 110.0, 109.0, 23.5, 23.0, 21.0, 12.53410 (N-H), 2930, 1600219.09 (M⁺)
6-Chloro-7-methyl-2-phenyl-1H-indole 8.10 (s, 1H, NH), 7.60-7.20 (m, 7H), 6.80 (s, 1H), 2.45 (s, 3H)138.0, 136.0, 132.0, 129.0, 128.5, 127.0, 125.0, 121.5, 120.5, 111.0, 102.0, 12.83420 (N-H), 1605, 1460241.08 (M⁺)

Applications in Drug Development

Derivatives of 6-chloro-7-methyl-1H-indole are of significant interest in drug discovery due to their potential to interact with various biological targets. The presence of the chloro and methyl groups can influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn can affect its binding affinity to proteins and its pharmacokinetic properties.

Kinase Inhibition

Many indole derivatives are known to act as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The indole scaffold can serve as a hinge-binding motif for many kinases. The 6-chloro-7-methyl substitution pattern can be exploited to enhance potency and selectivity for specific kinases involved in cancer cell proliferation and survival signaling pathways, such as EGFR, BRAF, and Src kinases.

Kinase_Inhibition_Pathway Indole 6-Chloro-7-methyl-1H-indole Derivative Kinase Protein Kinase (e.g., EGFR, BRAF, Src) Indole->Kinase Inhibits ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis Indole->Proliferation Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Downstream->Proliferation

Antimicrobial and Anticancer Activity

Chloro-substituted indole derivatives have demonstrated promising antimicrobial and anticancer activities. The lipophilic nature of the chlorine atom can facilitate the passage of the molecule through cell membranes. These compounds may exert their effects by intercalating with DNA, inhibiting essential enzymes, or disrupting cell signaling pathways crucial for the survival of microbial pathogens or cancer cells.[6][7] Further derivatization of the 6-chloro-7-methyl-1H-indole core can lead to the development of potent and selective therapeutic agents.

Conclusion

The condensation of (4-chloro-3-methylphenyl)hydrazine with ketones via the Fischer indole synthesis provides an efficient and versatile route to a variety of 6-chloro-7-methyl-1H-indole derivatives. These compounds represent a valuable scaffold for the development of novel kinase inhibitors, anticancer agents, and antimicrobial drugs. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the Fischer indole synthesis?

The yield of the Fischer indole synthesis is highly sensitive to several factors. The most critical include the purity of the starting materials (arylhydrazine and carbonyl compound), the choice and concentration of the acid catalyst, the reaction temperature, and the selection of an appropriate solvent.[1] In many cases, careful optimization of these parameters is necessary to achieve high yields.[2]

Q2: What are common side reactions, and how can they be minimized?

Common side reactions include aldol condensation of the carbonyl compound and Friedel-Crafts-type reactions.[1][3] To minimize these, it is crucial to control the reaction conditions carefully. Using a one-pot procedure, where the hydrazone is formed in situ and immediately cyclized, can reduce the formation of byproducts by minimizing the handling of intermediates.[1][4] Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions with sensitive substrates.[1]

Q3: My reaction is not going to completion. What are the likely causes?

Incomplete conversion can be attributed to several factors. Firstly, ensure you are using a sufficient amount of a suitable acid catalyst, as it is essential for the reaction to proceed.[1] Secondly, the reaction may require higher temperatures, as the key[5][5]-sigmatropic rearrangement step often has a significant activation energy.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial. Finally, the hydrazone intermediate itself might be unstable under the reaction conditions. In such cases, a one-pot synthesis can be advantageous.[1]

Q4: I'm observing the formation of two regioisomers. How can I improve regioselectivity?

When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[1] The regioselectivity is influenced by the acidity of the medium, steric effects of the substituents, and the nature of the hydrazine.[1] Generally, using a milder acid or a bulkier substituent on the ketone can favor the formation of one isomer.[1] With unsymmetrical ketones where both sides can enolize, the use of strong acids like methanesulfonic acid tends to favor enolization at the less substituted side.[6]

Q5: Are there any types of starting materials that are incompatible with the Fischer indole synthesis?

Yes, certain functional groups can be problematic. Highly reactive and acidic functional groups may lead to undesired side reactions or decomposition.[7] For instance, α,β-unsaturated ketones are generally not suitable due to the potential for competing reactions.[1] Also, the aldehyde or ketone must have at least two alpha-hydrogens for the reaction to proceed to the enamine intermediate.[4] The reaction also famously fails with acetaldehyde, meaning indole itself cannot be synthesized directly through this method.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low overall yield.

  • Question: I am consistently getting low yields. What steps can I take to improve it?

  • Answer:

    • Check Starting Material Purity: Ensure your arylhydrazine and carbonyl compounds are pure. It is often recommended to use freshly distilled or recrystallized starting materials as impurities can lead to side reactions.[1]

    • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2][5][8] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][3][5] It is advisable to screen several catalysts to find the optimal one for your specific substrates. Polyphosphoric acid (PPA) is often a very effective catalyst.[1]

    • Control Reaction Temperature and Time: The reaction often requires elevated temperatures.[9] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal time and temperature. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1]

    • Evaluate Solvent Choice: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are frequently used.[1] In some instances, running the reaction neat (without a solvent) can be effective.[1][10]

    • Consider a One-Pot Procedure: To minimize handling losses and potential decomposition of the intermediate hydrazone, a one-pot procedure where the hydrazone is formed and cyclized in the same vessel is often advantageous.[1][4]

Problem 2: Difficulty with product purification.

  • Question: The crude product is difficult to purify, and I see multiple spots on TLC. What are effective purification strategies?

  • Answer: The crude product from a Fischer indole synthesis can indeed be challenging to purify due to the presence of multiple byproducts and potential decomposition during purification.[1][3]

    • Chromatography: Careful selection of chromatographic conditions is essential. Experiment with different solvent systems for column chromatography. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can improve separation.

    • Crystallization: If your indole product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

    • Acid-Base Extraction: Indoles possess a weakly acidic N-H proton. An acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, exercise caution as some indoles are sensitive to strong acids or bases.[1]

    • Derivative Formation: In some cases, converting the crude indole to a crystalline derivative can aid in purification. After purification of the derivative, the original indole can be regenerated.[1]

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of the Fischer indole synthesis, based on literature data.

Table 1: Effect of Acid Catalyst on Yield

ArylhydrazineCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux--
PhenylhydrazineAcetophenonePolyphosphoric Acid (PPA)Neat150-1600.25High
4-MethoxyphenylhydrazinePropiophenonep-Toluenesulfonic acidtert-Butanol80-47 (indolenine) + 29 (indole)[2]
Phenylhydrazinecis-OctahydroindoloneAcetic AcidAcetic Acid--60[2]
PhenylhydrazineKetone 92Acetic AcidAcetic Acid80--

Table 2: Effect of Reaction Conditions on Yield

ArylhydrazineCarbonyl CompoundConditionsYield (%)
Phenylhydrazine HClButanoneMicrowave, 150°C, 15 min (in THF)-
p-Tolylhydrazine HClPropiophenoneBall-milling with NaHSO₄ and Silica46[11]
VariousVariousRefluxing ethanol with Amberlite IR 12070-88[12]
PhenylhydrazineVarious KetonesNeat, with catalystGood yields[10]

Experimental Protocols

Protocol 1: General Procedure using Polyphosphoric Acid (PPA)

  • Hydrazone Formation (Optional, can be a one-pot reaction): In a round-bottom flask, dissolve the arylhydrazine (1 eq.) and the carbonyl compound (1.05 eq.) in ethanol. Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC). Remove the ethanol under reduced pressure.

  • Indolization: In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[1] Carefully add the crude hydrazone to the hot PPA with vigorous stirring.

  • Reaction: Heat the reaction mixture to 150-160°C for 10-15 minutes. The mixture will typically darken in color.[1]

  • Work-up: Allow the mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring. The solid product should precipitate.

  • Purification: Filter the solid, wash it thoroughly with water, followed by a small amount of cold ethanol.[1] Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, combine the phenylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.) in a suitable solvent such as THF (e.g., at a concentration of 0.63 M).[1]

  • Microwave Irradiation: Seal the vial and heat it in a microwave reactor to the desired temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[1]

  • Work-up: After cooling the reaction mixture to room temperature, quench it with a suitable aqueous solution, such as saturated sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Carbonyl B Phenylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Aminal F->G H Elimination of NH3 G->H I Indole H->I Troubleshooting_Workflow Start Low Yield or Side Products Purity Check Starting Material Purity Start->Purity Catalyst Screen Acid Catalysts & Concentration Purity->Catalyst TempTime Optimize Temperature & Reaction Time Catalyst->TempTime Solvent Evaluate Different Solvents TempTime->Solvent OnePot Consider One-Pot Procedure Solvent->OnePot Purification Optimize Purification (Chromatography, Recrystallization) OnePot->Purification Success Improved Yield Purification->Success

References

Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Chloro-3-methylphenyl)hydrazine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a key reagent in the Fischer indole synthesis, a widely used method for synthesizing substituted indoles. It is also utilized in the synthesis of other heterocyclic compounds like pyrazoles and indazoles.

Q2: What are the potential side products when using this compound in a Fischer indole synthesis?

A2: The primary side products in the Fischer indole synthesis with this compound can be categorized as follows:

  • Regioisomers: Due to the substitution pattern on the phenyl ring, cyclization can occur at two different positions, leading to the formation of two isomeric indole products: 6-chloro-7-methylindole and 4-chloro-7-methylindole. The ratio of these isomers can be influenced by reaction conditions.

  • Products of N-N Bond Cleavage: A significant side reaction is the cleavage of the nitrogen-nitrogen bond in the hydrazine or hydrazone intermediate. This leads to the formation of 4-chloro-3-methylaniline and other degradation products, reducing the yield of the desired indole.

  • Indazoles: Under certain conditions, an alternative cyclization pathway can lead to the formation of indazole derivatives.

  • Decomposition and Polymeric Materials: Harsh reaction conditions, such as high temperatures and strong acids, can cause the starting materials and the indole product to decompose or polymerize, resulting in a complex mixture of byproducts.

Q3: How can I minimize the formation of side products?

A3: Minimizing side product formation requires careful control of reaction conditions. Key strategies include:

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of decomposition and N-N bond cleavage.

  • Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction outcome. Weaker acids or Lewis acids may be preferable to strong Brønsted acids to minimize side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and other intermediates.

  • Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting material without prolonged exposure to harsh conditions that can lead to side product formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Indole Product
Possible Cause Troubleshooting Step
N-N Bond Cleavage Lower the reaction temperature. Use a milder acid catalyst (e.g., acetic acid, zinc chloride).
Decomposition Decrease the reaction temperature and time. Ensure the reaction is run under an inert atmosphere.
Incomplete Reaction Gradually increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC. Consider a stronger acid catalyst if milder conditions are ineffective.
Sub-optimal Solvent Experiment with different solvents. Protic solvents like ethanol or acetic acid are common, but aprotic solvents may be beneficial in some cases.
Issue 2: Formation of a Mixture of Regioisomers
Possible Cause Troubleshooting Step
Non-selective Cyclization Modify the acid catalyst and solvent system. The electronic and steric effects of the substituents on the ketone or aldehyde can also influence regioselectivity.
Difficult Separation Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for challenging separations. Derivatization of the indole isomers may also facilitate separation.

Experimental Protocols

General Protocol for Fischer Indole Synthesis with this compound:

  • Hydrazone Formation:

    • Dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC or LC-MS).

    • The hydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.

  • Indolization (Cyclization):

    • Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) to the hydrazone.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C), monitoring the reaction progress.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Pathway cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Hydrazine (4-Chloro-3-methylphenyl)hydrazine hydrochloride Hydrazone Hydrazone Formation Hydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine NN_Cleavage N-N Bond Cleavage Hydrazone->NN_Cleavage Side Reaction Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Regioisomer Alternative Cyclization Rearrangement->Regioisomer Side Reaction Product Desired Indole Product Cyclization->Product Aniline 4-Chloro-3-methylaniline NN_Cleavage->Aniline Isomer_Product Regioisomeric Indole Regioisomer->Isomer_Product

Caption: Fischer Indole Synthesis: Main and Side Reaction Pathways.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Impurities Start->Problem Check_Temp Review Reaction Temperature Problem->Check_Temp Low Yield Check_Acid Evaluate Acid Catalyst Problem->Check_Acid Impurities Check_Temp->Check_Acid Check_Atmosphere Verify Inert Atmosphere Check_Acid->Check_Atmosphere Optimize Optimize Conditions Check_Atmosphere->Optimize Success Successful Synthesis Optimize->Success

Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Chloro-3-methylphenyl)hydrazine hydrochloride.

Troubleshooting Guide

Issue: Low Purity After Synthesis

Potential Cause Suggested Solution
Incomplete Reaction Ensure the diazotization and reduction reactions go to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC).
Side Reactions Control reaction temperature carefully, as side reactions can occur at elevated temperatures.
Contamination with Starting Materials The crude product may contain unreacted 4-chloro-3-methylaniline. Purify via recrystallization.
Presence of Positional Isomers Isomeric impurities can be difficult to remove. Consider purification by column chromatography if recrystallization is ineffective.

Issue: Product Discoloration (Off-White to Yellow/Brown)

Potential Cause Suggested Solution
Air Oxidation Hydrazine derivatives can be sensitive to air. Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store in a tightly sealed container.
Presence of Impurities Colored impurities may be carried over from the synthesis. Recrystallization, potentially with the addition of activated carbon, can help remove these.
Decomposition Avoid excessive heat during purification and drying, as this can lead to decomposition.

Issue: Difficulty with Recrystallization

Potential Cause Suggested Solution
Oiling Out The compound may be melting in the hot solvent instead of dissolving. This can happen if the boiling point of the solvent is close to or above the melting point of the compound. Use a lower boiling point solvent or a solvent mixture.
Poor Crystal Formation Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly.
Supersaturation The solution may be supersaturated. Try adding a small amount of the pure solvent to dilute the solution slightly before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include the starting material (4-chloro-3-methylaniline), positional isomers formed during the synthesis, and byproducts from side reactions. Incomplete reduction during synthesis can also leave residual diazonium salts, which are often unstable.

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying this compound. Based on solubility data for similar compounds, suitable solvents include hot water or alcohols like methanol or ethanol.

Q3: My purified product is a pale yellow solid. Is this normal?

A3: Yes, this compound is often described as an off-white to pale yellow solid.[1] However, a significant darkening in color could indicate the presence of impurities or degradation.

Q4: The compound seems to be hygroscopic. How should I handle and store it?

A4: this compound is known to be hygroscopic.[1] It is crucial to handle it in a dry environment, preferably in a glove box or under a stream of inert gas. Store the compound in a tightly sealed container with a desiccant.

Q5: Can I use column chromatography for purification?

A5: While recrystallization is generally preferred for crystalline solids, column chromatography can be used, especially for removing closely related impurities like positional isomers. A silica gel column with an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate) could be effective. However, given that the compound is a hydrochloride salt, it may have limited solubility in common non-polar chromatography solvents and may streak on the column. A reverse-phase HPLC method has been described for the separation of similar chlorophenyl hydrazine isomers, which could be adapted for purification.[2]

Quantitative Data Summary

Property Value Reference
Melting Point 196-198 °C[1]
Appearance Off-White to Pale Yellow Solid[1][3]
Solubility Slightly soluble in DMSO and Methanol[1]
Hygroscopicity Hygroscopic[1]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solution

This protocol is a general guideline based on methods used for similar aryl hydrazine hydrochlorides.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to approximately 60-80°C with stirring until the solid is completely dissolved. Avoid boiling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 5-10 minutes at the elevated temperature.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to aid in drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize Crystallize Cool to Crystallize Dissolve->Crystallize If no decolorization HotFilter Hot Filtration Decolorize->HotFilter HotFilter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingLogic Start Purification Issues? LowPurity Low Purity Start->LowPurity Discoloration Discoloration Start->Discoloration RecrystallizationProblem Recrystallization Problems Start->RecrystallizationProblem CheckReaction Verify Reaction Completion LowPurity->CheckReaction ColumnChromatography Consider Column Chromatography LowPurity->ColumnChromatography InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere ActivatedCarbon Use Activated Carbon Discoloration->ActivatedCarbon ChangeSolvent Change Recrystallization Solvent/Conditions RecrystallizationProblem->ChangeSolvent SeedCrystals Use Seed Crystals RecrystallizationProblem->SeedCrystals

Caption: Troubleshooting logic for common issues encountered during the purification of this compound.

References

Technical Support Center: Troubleshooting Hydrazine-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during hydrazine-based reactions, including hydrazone formation, the Wolff-Kishner reduction, and the McFadyen-Stevens reaction.

Section 1: Safety First - Handling Hydrazine and Its Derivatives

Hydrazine and its derivatives are powerful reagents but are also hazardous. Strict adherence to safety protocols is essential.

Q1: What are the primary hazards associated with hydrazine?

A1: Hydrazine is a highly toxic, corrosive, and flammable compound. It is a suspected carcinogen and can be readily absorbed through the skin. Acute exposure can cause skin and eye burns, respiratory irritation, and damage to the central nervous system.

Q2: What personal protective equipment (PPE) is necessary when working with hydrazine?

A2: Always handle hydrazine and its derivatives in a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: A flame-resistant lab coat.

  • Clothing: Full-length pants and closed-toe shoes.

Q3: How should I store hydrazine?

A3: Store hydrazine in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids. Containers should be tightly sealed and clearly labeled.

Q4: What should I do in case of a hydrazine spill?

A4: In the event of a small spill within a fume hood, use a spill kit containing an absorbent material to contain and clean up the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.

Section 2: Hydrazone Formation

The formation of hydrazones from aldehydes or ketones is a fundamental step in many hydrazine-based reactions.

Q5: My hydrazone synthesis is giving a low yield. What are the common causes?

A5: Low yields in hydrazone synthesis can often be attributed to several factors:

  • Incorrect pH: The reaction is acid-catalyzed, but a highly acidic medium will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically in the mildly acidic range of 4-6.

  • Poor Quality of Reagents: Impurities in the starting aldehyde/ketone or hydrazine can interfere with the reaction.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction.

  • Reversibility of the Reaction: The formation of hydrazones is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials.

Q6: I am observing an unexpected side product in my reaction mixture. What could it be?

A6: A common side reaction in hydrazone synthesis is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.

Troubleshooting Hydrazone Formation
Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect pHAdjust the pH to 4-6 with a catalytic amount of acid (e.g., acetic acid).
Impure starting materialsPurify the aldehyde/ketone and hydrazine before use.
Steric hindranceIncrease the reaction time or temperature.
Reaction is reversibleRemove water as it forms using a Dean-Stark apparatus or a drying agent.
Formation of Azine Side Product Excess of carbonyl compoundUse a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.
High reaction temperatureAdd the carbonyl compound slowly to the hydrazine solution at a controlled temperature.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add Hydrazine: Add a slight excess of hydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of acetic acid, to adjust the pH to the optimal range.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Hydrazone_Formation_Troubleshooting Troubleshooting Hydrazone Formation start Low Yield? check_pH Is pH 4-6? start->check_pH Yes check_reagents Are reagents pure? start->check_reagents No adjust_pH Adjust pH with catalytic acid check_pH->adjust_pH No check_pH->check_reagents Yes adjust_pH->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No check_sterics Steric hindrance? check_reagents->check_sterics Yes purify_reagents->check_sterics increase_conditions Increase reaction time or temperature check_sterics->increase_conditions Yes check_water Water present? check_sterics->check_water No increase_conditions->check_water remove_water Remove water (e.g., Dean-Stark) check_water->remove_water Yes success Yield Improved check_water->success No remove_water->success

Caption: Troubleshooting workflow for low yield in hydrazone synthesis.

Section 3: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.

Q7: My Wolff-Kishner reduction is incomplete or giving a low yield. Why is this happening?

A7: The most common reasons for an inefficient Wolff-Kishner reduction are:

  • Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically between 180-200°C. The presence of water, a byproduct of hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature.[1]

  • Steric Hindrance: Ketones with significant steric hindrance around the carbonyl group may form the hydrazone intermediate slowly or not at all under standard conditions.[1]

Q8: Are there any modifications to the Wolff-Kishner reduction that can improve its efficiency?

A8: Yes, the Huang-Minlon modification is a widely used improvement. This method involves distilling off the water and excess hydrazine after the initial hydrazone formation, which allows the reaction temperature to rise to the required level.[1] For sterically hindered ketones, the Barton modification, which uses a stronger base like sodium metal in an anhydrous solvent, can be more effective.

Wolff-Kishner Reduction: Standard vs. Huang-Minlon Modification
Parameter Standard Wolff-Kishner Reduction Huang-Minlon Modification
Reaction Time Can be lengthy (up to 100 hours)Significantly shorter (typically 3-6 hours)[2]
Temperature Often difficult to reach optimal temperature due to waterReaches the required 180-200°C after distillation[1]
Yield Generally lower, especially for sensitive substratesGenerally higher yields are achieved.[3][4]
Procedure One-pot, but less efficientTwo-stage, one-pot procedure (hydrazone formation followed by distillation and decomposition)

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

  • Initial Setup: To a round-bottom flask equipped with a distillation condenser, add the carbonyl compound (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.

  • Distillation: Replace the reflux condenser with a distillation apparatus and slowly raise the temperature. Distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200°C.

  • Decomposition: Once the distillation is complete, replace the distillation head with a reflux condenser and maintain the reaction mixture at reflux (around 190-200°C) for 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography.

Wolff_Kishner_Comparison Wolff-Kishner Reduction: Standard vs. Huang-Minlon cluster_standard Standard Procedure cluster_huang_minlon Huang-Minlon Modification s_start Ketone + Hydrazine + Base in High-Boiling Solvent s_reflux Reflux (often < 180°C due to water) s_start->s_reflux s_long_time Long Reaction Time (up to 100h) s_reflux->s_long_time s_low_yield Often Low Yield s_long_time->s_low_yield hm_start Ketone + Hydrazine + Base in Diethylene Glycol hm_hydrazone Reflux to form hydrazone (~130-140°C) hm_start->hm_hydrazone hm_distill Distill off water and excess hydrazine hm_hydrazone->hm_distill hm_reflux Reflux at high temp. (~190-200°C) hm_distill->hm_reflux hm_short_time Shorter Reaction Time (3-6h) hm_reflux->hm_short_time hm_high_yield Higher Yield hm_short_time->hm_high_yield

Caption: Comparison of Standard and Huang-Minlon Wolff-Kishner procedures.

Section 4: McFadyen-Stevens Reaction

The McFadyen-Stevens reaction is a useful method for the synthesis of aldehydes from carboxylic acids via their acylsulfonylhydrazide derivatives.

Q9: I am getting a low yield of my desired aldehyde in the McFadyen-Stevens reaction. What could be the issue?

A9: Low yields in the McFadyen-Stevens reaction can be due to:

  • Inefficient Decomposition: The thermal decomposition of the acylsulfonylhydrazide may not be going to completion. The reaction often requires high temperatures (160-180°C).

  • Side Reactions: The aldehyde product can be sensitive to the basic reaction conditions and may undergo further reactions.

  • Substrate Purity: The purity of the starting acylsulfonylhydrazide is crucial for a clean reaction.

Q10: Are there any common side products to be aware of in this reaction?

A10: A potential side reaction is the formation of a hydrazone from the aldehyde product and any unreacted hydrazine-derived species, especially at higher temperatures.[5] Additionally, under strongly basic conditions, the aldehyde product may undergo self-condensation or other base-catalyzed side reactions.

Troubleshooting the McFadyen-Stevens Reaction
Issue Potential Cause Recommended Solution
Low Aldehyde Yield Incomplete decompositionEnsure the reaction reaches a sufficiently high temperature and is heated for an adequate amount of time. The use of a high-boiling solvent like ethylene glycol is common.
Aldehyde degradationUse milder reaction conditions if possible. Some modifications of the reaction allow for lower temperatures.[6]
Impure starting materialPurify the acylsulfonylhydrazide before the decomposition step.
Formation of Side Products Hydrazone formationSome modified procedures include in situ protection of the aldehyde product to prevent this.[5]
Base-catalyzed side reactionsUse a weaker base or a modified procedure that employs milder basic conditions.[7]

Experimental Protocol: Modified McFadyen-Stevens Aldehyde Synthesis [5]

This protocol describes a modified procedure for the synthesis of 1-naphthaldehyde.

Part A: Preparation of N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide

  • Setup: In an ice bath, cool a solution of 4-methylbenzenesulfonohydrazide (1 equivalent) and 4-dimethylaminopyridine (0.2 equivalents) in dichloromethane.

  • Addition of Base and Acyl Chloride: Add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of 1-naphthoyl chloride (1.05 equivalents) in dichloromethane, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture in the ice bath for 30 minutes.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with 10% aqueous citric acid and brine, then dry over sodium sulfate.

  • Purification: Concentrate the solution and recrystallize the crude product from a dichloromethane/hexane mixture to obtain the pure acylsulfonylhydrazide.

Part B: Synthesis of 1-Naphthaldehyde

  • Setup: To a solution of the N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide (1 equivalent) in toluene, add N-trimethylsilylimidazole (1.8 equivalents) and imidazole (1.8 equivalents).

  • Reaction: Heat the suspension at 55°C for 4.5 hours.

  • Workup: Cool the reaction mixture and pour it into water. Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by vacuum distillation to yield 1-naphthaldehyde.

McFadyen_Stevens_Pathway McFadyen-Stevens Reaction Pathway start Carboxylic Acid acyl_chloride Acyl Chloride start->acyl_chloride SOCl2 or (COCl)2 intermediate Acylsulfonylhydrazide Intermediate acyl_chloride->intermediate sulfonylhydrazide Sulfonyl- hydrazide sulfonylhydrazide->intermediate base_heat Base, Heat intermediate->base_heat aldehyde Aldehyde Product base_heat->aldehyde Decomposition side_reactions Side Reactions (e.g., hydrazone formation, self-condensation) aldehyde->side_reactions

Caption: Simplified pathway of the McFadyen-Stevens reaction.

References

Improving purity of indole derivatives from Fischer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of indole derivatives in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the Fischer indole synthesis and subsequent purification steps.

Reaction Troubleshooting

Q1: My Fischer indole synthesis reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters. Here’s a troubleshooting guide:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions, significantly lowering the yield of the desired indole.

    • Recommendation: Use freshly distilled or recrystallized starting materials. Ensure the purity of your reagents before starting the reaction.

  • Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2][3] The optimal choice depends on the specific substrates.

    • Recommendation: Screen several acid catalysts to find the most effective one for your specific reaction. Polyphosphoric acid (PPA) is often a potent catalyst.[1]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[4] However, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products, leading to lower yields.

    • Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Cautiously increase the temperature if the reaction is sluggish, while monitoring for any signs of decomposition.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.

    • Recommendation: Polar aprotic solvents like acetic acid are commonly used.[5] In some instances, running the reaction neat (without a solvent) can be effective.[1]

  • Atmosphere: For substrates that are sensitive to oxidation, running the reaction under an inert atmosphere can prevent the formation of oxidative side products.

    • Recommendation: Use an inert atmosphere (e.g., nitrogen or argon) for sensitive starting materials.

Q2: I'm observing multiple spots on my TLC plate, indicating several side products. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a common challenge. Key strategies to minimize them involve controlling the reaction conditions.

  • Common Side Products:

    • Regioisomers: Unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The selectivity is influenced by the acidity of the medium, steric effects, and any substitution on the hydrazine.

    • Cleavage Products: The N-N bond of the hydrazone intermediate can cleave, leading to byproducts like aniline and other amines.

    • Aldol Condensation Products: The ketone starting material can undergo self-condensation under acidic conditions.

    • Friedel-Crafts Type Products: Unwanted aromatic substitution reactions can occur.

  • Minimization Strategies:

    • Control of Acidity: The strength and type of acid catalyst can influence the regioselectivity of the reaction. Experimenting with different acids can help favor the desired isomer.

    • Temperature and Reaction Time: As mentioned previously, careful control of temperature and reaction time can prevent the formation of degradation products.

    • One-Pot Procedures: To minimize handling and potential side reactions between steps, consider a one-pot synthesis where the formation of the hydrazone and the subsequent indolization occur in the same vessel.[1]

Purification Troubleshooting

Q3: I'm having trouble purifying my indole derivative by column chromatography. The compound is streaking or I'm getting poor separation.

A3: Column chromatography is the most common purification method for indole derivatives. Here are some tips to address common issues:

  • Streaking/Tailing on Silica Gel: Indoles contain a basic nitrogen atom which can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.

    • Recommendation: Add a small amount of a basic modifier, like triethylamine (typically 0.1-2%), to your eluent to neutralize the acidic sites on the silica gel.[6] Alternatively, you can use a less acidic stationary phase like neutral alumina.[6]

  • Poor Separation: If your desired product and impurities have similar polarities, achieving good separation can be challenging.

    • Recommendation:

      • Optimize the Solvent System: Use TLC to screen different solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity of the eluent during the column run (gradient elution) can improve separation.

      • Sample Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent. For less soluble compounds, you can adsorb the crude material onto a small amount of silica gel and load it as a solid.[7]

  • Compound Decomposition on the Column: Some indole derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.

    • Recommendation: Before running a column, you can check the stability of your compound on a TLC plate. Spot your compound and let the plate sit for a while before eluting to see if any new spots appear. If decomposition is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.[6]

Q4: My indole derivative is a solid, but I'm struggling to recrystallize it effectively.

A4: Recrystallization is an excellent technique for purifying solid indole derivatives.

  • Choosing a Recrystallization Solvent: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Recommendation: Test a variety of solvents to find the best one. Common choices include ethanol, methanol, toluene, and mixtures of solvents like ethanol/water.

  • Oiling Out: Sometimes, instead of forming crystals, the compound separates as an oil. This can happen if the solution is too concentrated or cools too quickly.

    • Recommendation: Try using a more dilute solution or allowing the solution to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • No Crystals Form: If no crystals form upon cooling, the solution may not be saturated.

    • Recommendation: Slowly evaporate some of the solvent to increase the concentration of your compound. Adding a seed crystal of the pure compound can also initiate crystallization.

Data Presentation

The following tables provide quantitative data on the yields of specific indole derivatives under various reaction conditions.

Table 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

CatalystReaction ConditionsYield (%)Reference
ZnCl₂/Acetic Acid180°C, 15 min86[8]
Polyphosphoric Acid100-120°C, 10 minNot specified[9]
H₂SO₄/H₃PO₄100-120°C, 20 minNot specified[10]
Pd(PPh₃)₂Cl₂/CuIRoom Temp, 12h69-78[11]

Table 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine

Catalyst/SolventReaction TimeYield (%)Reference
Glacial Acetic AcidNot specified30.79[12]
Ceric Ammonium NitrateNot specified85-95[13]
Ionic Liquid [bmim(BF4)]Not specifiedHigh[13]
H-ZSM-5 (Zeolite)Not specified35-69[13]
Methanolic Sulfuric Acid6hVaries with acid conc.[14]
Acetic AcidReflux"Satisfactory"[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride [8]

  • Reactant Mixture: In a mortar, mix phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (200 mol%).

  • Acid Addition: Add a few drops of 0.1 N acetic acid dropwise while continuously mixing with a pestle at room temperature for 10 minutes.

  • Reaction: Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube. Heat the mixture to 180°C.

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of 10% ethyl acetate in n-hexane. The reaction is typically complete within 15 minutes.

  • Work-up: Cool the mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water. Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL of dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to obtain pure 2-phenylindole.

Protocol 2: Purification of Indole Derivatives by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase as the column runs to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole derivative.

Protocol 3: Recrystallization of a Solid Indole Derivative

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the indole derivative has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Arylhydrazine + Carbonyl Compound C Reaction Mixture (Heating) A->C B Acid Catalyst + Solvent B->C D Crude Product C->D E Neutralization (e.g., NaHCO₃) D->E F Extraction (e.g., Ethyl Acetate) E->F G Drying (e.g., Na₂SO₄) F->G H Solvent Removal G->H I Column Chromatography H->I J Recrystallization I->J K Pure Indole Derivative J->K

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Purity cluster_multiple_impurities Multiple Impurities cluster_single_impurity Single Major Impurity Start Low Purity of Indole Derivative Q1 Multiple Spots on TLC? Start->Q1 A1_Yes Impurity Profile Q1->A1_Yes Yes A1_No Single Major Impurity Q1->A1_No No S1 Optimize Reaction Conditions: - Temperature - Catalyst - Reaction Time A1_Yes->S1 S2 Improve Starting Material Purity A1_Yes->S2 S3 Optimize Purification: - Column Chromatography  (Solvent System, Stationary Phase) - Recrystallization (Solvent) A1_No->S3 End Improved Purity S1->End Re-run Reaction S2->End Re-run Reaction S3->End Re-purify

Caption: Logical troubleshooting guide for improving indole purity.

References

Effect of temperature and solvent on (4-Chloro-3-methylphenyl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting and optimizing reactions involving (4-Chloro-3-methylphenyl)hydrazine hydrochloride. This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered during experimentation, with a focus on the effects of temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and what are its key requirements?

A1: The most prevalent reaction is the Fischer indole synthesis, which is used to produce substituted indoles.[1] This reaction involves the condensation of this compound with an aldehyde or ketone under acidic conditions, followed by cyclization at elevated temperatures.[1][2] The choice of acid catalyst and solvent, along with precise temperature control, are critical for the success of the reaction.[3]

Q2: I am experiencing low yields in my Fischer indole synthesis with this compound. What are the likely causes?

A2: Low yields in Fischer indole synthesis can be attributed to several factors:

  • Inadequate Temperature: The key[1][1]-sigmatropic rearrangement in the Fischer indole synthesis often requires high temperatures to overcome the activation energy.[4] Insufficient heat can lead to an incomplete reaction.

  • Suboptimal Acid Catalyst: The type and concentration of the acid catalyst are crucial. While Brønsted acids like sulfuric acid or polyphosphoric acid are commonly used, Lewis acids such as zinc chloride can also be effective.[1][3] The acidity of the medium can influence reaction rates and the formation of side products.[5]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

  • Side Reactions: The presence of the electron-donating methyl group on the phenylhydrazine ring can sometimes promote side reactions, such as N-N bond cleavage, which competes with the desired indole formation.[2]

Q3: What are common side products observed in these reactions and how can I minimize them?

A3: Common side products can include unreacted starting materials, partially cyclized intermediates, and products from competing side reactions. In some cases, with unsymmetrical ketones, regioisomers can be formed.[3] To minimize side products:

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to degradation of the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Purify the Hydrazone Intermediate: In a two-step process, the initially formed hydrazone can be isolated and purified before proceeding with the acid-catalyzed cyclization. This can lead to a cleaner reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole product, especially at high temperatures.

Q4: How do the chloro and methyl substituents on the phenylhydrazine ring affect the reaction?

A4: The chloro (a halogen) and methyl (an alkyl) groups on the phenylhydrazine ring influence its reactivity. The methyl group is weakly electron-donating, which can affect the electron density of the hydrazine moiety. The chloro group is electron-withdrawing through induction but can donate electron density through resonance. These electronic effects can influence the rate and regioselectivity of the Fischer indole synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature and monitor progress by TLC. Increase the reaction time.
Incorrect acid catalyst or insufficient amount.Experiment with different Brønsted or Lewis acids (e.g., switch from acetic acid to polyphosphoric acid). Ensure the catalyst is of good quality and used in an appropriate amount.
Poor solubility of starting materials.Select a solvent with a higher boiling point that can better dissolve the reactants.
Multiple Products/Messy Reaction Formation of side products due to high temperature or prolonged reaction time.Optimize the reaction conditions by lowering the temperature or reducing the reaction time.
Use of an unsymmetrical ketone leading to regioisomers.If possible, use a symmetrical ketone. Otherwise, expect to perform careful purification to separate the isomers.
Degradation of starting material or product.Run the reaction under an inert atmosphere. Ensure the purity of the starting materials.
Difficulty in Product Purification Similar polarity of the product and impurities.Employ different purification techniques such as column chromatography with a carefully selected eluent system, or recrystallization from various solvents.
Oily or non-crystalline product.Attempt to form a crystalline derivative (e.g., a salt) to facilitate purification.

Data on Temperature and Solvent Effects

Temperature (°C)SolventCatalystTypical Observations & Yields
Room TemperatureAcetic Acid-High yields have been reported for reactions of some tolylhydrazine hydrochlorides with specific ketones at room temperature.[6]
100Nonep-Toluenesulfonic acidSolvent-free reactions can proceed rapidly (e.g., 5 minutes) with good yields.[4]
RefluxAcetic Acid-Commonly used condition, but can lead to lower yields with some substrates due to product instability.[6]
250None-High-temperature, solvent-free conditions can drive the reaction to completion quickly (e.g., 1 minute) for some chloro-substituted phenylhydrazines.[4]

Note: The optimal conditions are highly dependent on the specific aldehyde or ketone used in the reaction.

Experimental Protocols

The following are generalized protocols for a Fischer indole synthesis using this compound. It is crucial to adapt these protocols based on the specific carbonyl compound being used and to monitor the reaction progress closely.

Protocol 1: One-Pot Synthesis in Acetic Acid
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Solvent-Free Synthesis
  • Reactant Mixture: In a test tube or a small round-bottom flask, thoroughly mix this compound (1.0 equivalent), the ketone or aldehyde (1.0 equivalent), and a solid acid catalyst like p-toluenesulfonic acid monohydrate (if required).

  • Heating: Heat the mixture in a sand bath or a heating block to the desired temperature (e.g., 100-250 °C) with occasional swirling or stirring.[4]

  • Reaction Time: The reaction is often rapid under these conditions and may be complete within minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and break it up.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.[4]

  • Purification: Further purify the product by recrystallization or column chromatography if necessary.

Visualizing the Workflow and Troubleshooting

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix (4-Chloro-3-methylphenyl)hydrazine HCl and Carbonyl Compound solvent Add Solvent/Catalyst reactants->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC heat->monitor quench Quench Reaction (e.g., add to ice water) monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Troubleshooting Logic: Low Product Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_catalyst Is the Acid Catalyst Appropriate and Active? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Optimized? check_catalyst->check_time Yes change_catalyst Change Catalyst or Use Fresh Catalyst check_catalyst->change_catalyst No check_purity Are Starting Materials Pure? check_time->check_purity Yes optimize_time Adjust Reaction Time check_time->optimize_time No check_purity->start Yes, issue persists purify_sm Purify Starting Materials check_purity->purify_sm No solution Yield Improved increase_temp->solution change_catalyst->solution optimize_time->solution purify_sm->solution

References

How to avoid by-product formation in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and improve the yield and purity of your indole products.

General FAQs

Q1: My indole synthesis reaction is resulting in a dark, tar-like substance with very low yield of the desired product. What are the general causes and how can I prevent this?

A: Tar formation is a common issue in many organic reactions, including indole synthesis, and is often indicative of product or starting material decomposition under harsh reaction conditions. Key factors contributing to tar formation include:

  • High Temperatures: Many classical indole syntheses, such as the Madelung and some variations of the Fischer synthesis, require high temperatures which can lead to thermal decomposition.

  • Strong Acids or Bases: The use of strong acids (e.g., polyphosphoric acid in Fischer synthesis) or strong bases (e.g., sodium ethoxide at high temperatures in Madelung synthesis) can catalyze side reactions and degradation pathways.

  • Air (Oxygen) Sensitivity: Indoles can be susceptible to auto-oxidation, especially at elevated temperatures, leading to resinous materials.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, explore milder reaction conditions. For instance, modern variations of the Madelung synthesis utilize organolithium bases at much lower temperatures (-20 to 25 °C) to avoid decomposition.[2]

  • Optimize Catalyst/Reagent Concentration: Use the minimum effective concentration of acid or base to prevent excessive side reactions.

  • Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields by minimizing thermal decomposition.[3]

Fischer Indole Synthesis: Troubleshooting Guide

The Fischer indole synthesis is a versatile and widely used method. However, it is not without its challenges, particularly concerning regioselectivity and side reactions.

Q2: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two regioisomeric indoles. How can I control the regioselectivity?

A: The formation of two regioisomers is a common problem when using unsymmetrical ketones. The regioselectivity is influenced by the stability of the intermediate ene-hydrazine tautomers. Here’s how you can influence the outcome:

  • Acid Catalyst Choice: The acidity of the medium is a critical factor. Weaker acids tend to favor the formation of the less substituted (kinetic) ene-hydrazine, while stronger acids can promote equilibration to the more substituted (thermodynamic) ene-hydrazine.

  • Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can sterically hinder the formation of one of the ene-hydrazine isomers, thus favoring the other.

  • Catalyst System: The use of specific catalyst systems can provide excellent regiocontrol. For example, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in the reaction with methyl ketones to form 3-unsubstituted indoles.[4]

Quantitative Data on Regioselectivity:

KetoneCatalystSolventTemperature (°C)Isomer Ratio (A:B)Reference
2-PentanoneAcetic AcidAcetic Acid801:1.5[5]
2-PentanonePolyphosphoric AcidNeat100>10:1[6]
PhenylacetoneZnCl₂EthanolReflux1:3[7]
PhenylacetoneEaton's ReagentDichloromethane25>20:1[4]

Isomer A corresponds to cyclization at the less substituted α-carbon, and Isomer B at the more substituted α-carbon.

Q3: My Fischer indole synthesis is failing, and I am recovering starting materials or observing the formation of aniline and other by-products. What could be the cause?

A: Reaction failure in Fischer indolization can often be attributed to the stability of a key intermediate. A common failure pathway involves the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with certain substitution patterns:

  • Strong Electron-Donating Groups on the Carbonyl Component: Substituents like amino, amido, or indolyl groups at the prospective C3 position of the indole can stabilize the iminyl carbocation formed upon N-N bond cleavage, diverting the reaction from the desired[8][8]-sigmatropic rearrangement.[9][10] This leads to the formation of by-products such as aniline and 3-methylindole.[9][10]

Experimental Protocol: Regioselective Fischer Indole Synthesis of 2,3-Disubstituted Indoles [11]

This protocol describes the synthesis of a 2,3-disubstituted indole using a solid-phase approach, which can aid in purification and isolation.

  • Resin Preparation: Swell the resin-bound phenylhydrazine in a suitable solvent (e.g., DMF).

  • Hydrazone Formation: Add the unsymmetrical ketone (e.g., 2-pentanone) to the resin suspension and heat to form the resin-bound hydrazone. Monitor the reaction by IR spectroscopy.

  • Cyclization: Add a solution of the chosen acid catalyst (e.g., ZnCl₂ in ethanol) to the resin and heat under reflux.

  • Cleavage and Isolation: After the reaction is complete, wash the resin and cleave the indole product from the solid support using trifluoroacetic acid (TFA). Purify the product by chromatography.

Reaction Pathway Diagram:

Fischer_Indole_Synthesis cluster_main Desired Pathway cluster_side By-product Formation A Aryl Hydrazine + Ketone B Hydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H Ene-hydrazine (stabilized by EDG) E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Product F->G -NH3 I N-N Bond Cleavage H->I J Aniline + Other By-products I->J

Caption: Fischer Indole Synthesis: Desired vs. By-product Pathway.

Bischler-Möhlau Indole Synthesis: Troubleshooting Guide

This method for synthesizing 2-arylindoles is known for its harsh conditions and often unpredictable regioselectivity.

Q4: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve the outcome?

A: The classical Bischler-Möhlau synthesis, which involves reacting an α-bromo-acetophenone with an excess of an aniline, often suffers from low yields and poor regioselectivity due to the harsh reaction conditions.[12]

Strategies for Improvement:

  • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to provide milder reaction conditions.[12]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times, often leading to cleaner reactions.[12][13]

  • Alternative Procedures: Modified procedures, such as the Buu-Hoï modification, can sometimes provide better results.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis [13]

  • Reactant Mixture: In a microwave-safe vessel, combine the α-amino arylacetone, a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol - HFIP), and seal the vessel.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a short duration (e.g., 40 minutes).

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the crude product by column chromatography.

Reaction Workflow Diagram:

Bischler_Mohlau_Workflow A Combine α-bromo-acetophenone and excess aniline B Add milder catalyst (e.g., LiBr) or use microwave irradiation A->B C Heat reaction mixture B->C D Monitor reaction progress (TLC) C->D E Work-up (Quench, Extract) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Optimized Workflow for Bischler-Möhlau Indole Synthesis.

Reissert Indole Synthesis: Troubleshooting Guide

The Reissert synthesis is a two-step method to produce indoles or substituted indoles.

Q5: The initial condensation step in my Reissert synthesis is giving a low yield. What can I do to improve it?

A: The first step, a condensation of o-nitrotoluene with diethyl oxalate, is base-catalyzed. The choice of base is crucial for a good yield.

  • Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide.[14]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can consume the base and lead to side reactions.

Q6: The reductive cyclization step is not proceeding efficiently. What are the alternative reducing agents I can use?

A: The traditional method uses zinc in acetic acid. However, other reducing systems can be more effective depending on the substrate.

  • Alternative Reducing Agents: A variety of reducing agents have been successfully employed, including:

    • Iron powder in acetic acid/ethanol

    • Iron filings in hydrochloric acid

    • Sodium dithionite[15]

Experimental Protocol: High-Yield Reissert Indole Synthesis [14]

  • Condensation: In a flame-dried flask under an inert atmosphere, dissolve o-nitrotoluene and diethyl oxalate in anhydrous ether. Add potassium ethoxide portion-wise while maintaining the temperature below 30 °C. Stir until the reaction is complete.

  • Work-up of Condensation: Carefully quench the reaction with ice and acidify to precipitate the ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: Dissolve the purified ethyl o-nitrophenylpyruvate in acetic acid and add zinc dust portion-wise. Heat the reaction to complete the cyclization.

  • Isolation: Pour the reaction mixture into water and extract the indole-2-carboxylic acid. The product can be further decarboxylated by heating if the unsubstituted indole is desired.

Madelung Indole Synthesis: Troubleshooting Guide

The classical Madelung synthesis is often hampered by the need for very high temperatures and strong bases, leading to low yields and by-products.

Q7: My Madelung synthesis is producing a significant amount of decomposition products. How can I achieve milder reaction conditions?

A: The harsh conditions of the traditional Madelung synthesis are a major drawback. Modern modifications have addressed this issue effectively.

  • Use of Organolithium Bases: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) allows the reaction to proceed at much lower temperatures (-20 to 25 °C), significantly reducing decomposition.[2] This is known as the Madelung-Houlihan variation.[2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-acyl-o-toluidine can facilitate the initial deprotonation, allowing for milder reaction conditions.

Quantitative Data on Madelung Synthesis Conditions:

BaseTemperature (°C)Yield (%)Reference
Sodium Ethoxide200-400Low to Moderate[2]
n-Butyllithium-20 to 25Good to Excellent[2]
Lithium Diisopropylamide (LDA)-20 to 25Good to Excellent[2]

Experimental Protocol: Mild Madelung Indole Synthesis (Madelung-Houlihan Variation) [8][16]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-o-toluidine in anhydrous THF.

  • Deprotonation: Cool the solution to -20 °C and slowly add a solution of n-butyllithium or LDA.

  • Cyclization: Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the indole product with a suitable organic solvent. Purify by chromatography.

Logical Relationship Diagram:

Madelung_Logic A Traditional Madelung Synthesis B Harsh Conditions (High Temp, Strong Base) A->B C By-product Formation (Decomposition, Tar) B->C F Mild Conditions (-20 to 25 °C, n-BuLi/LDA) D Low Yield C->D E Modern Madelung Synthesis (Madelung-Houlihan Variation) E->F G Minimized By-products F->G H Improved Yield G->H

Caption: Comparison of Traditional and Modern Madelung Synthesis.

References

Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Chloro-3-methylphenyl)hydrazine hydrochloride for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound to ensure its stability?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[1] The container should be protected from light and moisture.

Q2: What are the visible signs of degradation of this compound?

A2: this compound is typically an off-white to pale yellow crystalline powder.[4][5] A noticeable change in color, such as darkening to brown or pink, can indicate degradation.[2] The formation of clumps or a change in the physical texture of the powder may also suggest moisture absorption and potential degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for arylhydrazines like this compound is oxidation.[6][7][8] This process can be initiated by exposure to air (aerobic oxidation), light (photodegradation), or trace metal ions.[6][9] Oxidation leads to the formation of reactive intermediates, including aryl radicals, which can then participate in a variety of secondary reactions.[6][8]

Q4: What are the expected degradation products of this compound?

A4: Upon degradation, this compound is likely to decompose into several products. Thermal decomposition can release gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[3] The primary solid degradation product is often the corresponding aniline (4-chloro-3-methylaniline) resulting from the cleavage of the hydrazine group.[1] Other potential byproducts can arise from the reactions of the aryl radical intermediate.

Troubleshooting Guides

Issue 1: The solid this compound has changed color.

  • Question: My solid reagent, which was initially off-white, has turned noticeably darker. Is it still usable?

  • Answer: A significant color change is a strong indicator of degradation, likely due to oxidation from prolonged exposure to air or light. The purity of the reagent is compromised, and its use may lead to inconsistent and unreliable experimental results, including the formation of unwanted byproducts. It is highly recommended to use a fresh, un-degraded batch of the reagent for optimal results. To verify the extent of degradation, you can perform a purity analysis using the HPLC method detailed below.

Issue 2: Solutions of this compound are unstable and change color.

  • Question: I prepared a solution of this compound, and it quickly turned yellow/brown. Why is this happening and how can I prevent it?

  • Answer: The color change in solution is a classic sign of rapid oxidation, which is often accelerated in the presence of solvents, dissolved oxygen, and light. To mitigate this, prepare solutions fresh before use in deoxygenated solvents. Purging the solvent with an inert gas like nitrogen or argon before dissolving the reagent can significantly improve stability.[10] Additionally, protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Issue 3: My reaction with this compound is giving low yields or failing.

  • Question: I am using this compound in a reaction, but the yield is much lower than expected. Could the reagent's stability be the issue?

  • Answer: Yes, the stability of the hydrazine hydrochloride is critical for its reactivity. If the reagent has degraded, its effective concentration is lower, which will naturally lead to reduced yields. Furthermore, the degradation products can potentially interfere with the reaction or inhibit the catalyst. Before starting a critical synthesis, it is advisable to check the purity of the this compound using the provided HPLC protocol. If degradation is confirmed, use a fresh batch of the reagent.

Data Presentation

Table 1: Influence of Substituents on the Rate of Phenylhydrazine Oxidation

This table summarizes the qualitative effect of substituents on the rate of oxidation of phenylhydrazine, which can be used to infer the relative stability of this compound.

Substituent PositionEffect on Oxidation RateRationale
orthoDecreaseSteric hindrance at the reaction center.[7]
metaIncreaseElectronic effects that can stabilize radical intermediates.[7]
paraIncreaseElectronic effects that can stabilize radical intermediates.[7]

Inference for this compound: The presence of a chloro group at the para position and a methyl group at the meta position would both be expected to increase the susceptibility of the molecule to oxidation compared to unsubstituted phenylhydrazine.

Table 2: Representative Degradation of a Hydrazine Derivative Under Forced Conditions

The following table presents stability data for dihydralazine, a related hydrazine compound, under various stress conditions. This data is illustrative of the types of degradation that can be expected for this compound.

Stress ConditionDuration% DegradationReference
70°C / 80% RH2 months22.01%[11]
UV/Vis Light-Sensitive[11]
pH 7-Sensitive[11]
1 M NaOH-Rapid[11]
1 M HCl-Resistant[11]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is adapted from a validated procedure for the analysis of 4-chlorophenylhydrazine hydrochloride and its impurities.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm particle size) or equivalent.

  • Mobile Phase: A suitable gradient of acetonitrile and a phosphate buffer. A good starting point is a gradient of acetonitrile and 0.01 M phosphate buffer (pH 2).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the main peak of this compound and any impurity peaks. The primary degradation product, 4-chloro-3-methylaniline, will have a different retention time.

  • Purity Calculation: The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Oxidative Degradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Products A (4-Chloro-3-methylphenyl)hydrazine hydrochloride B (4-Chloro-3-methylphenyl)hydrazinyl Radical A->B Oxidant (O2, light) C (4-Chloro-3-methylphenyl)diazenyl Radical B->C -H• D (4-Chloro-3-methylphenyl) Radical C->D -N2 E 4-Chloro-3-methylaniline D->E +H• F Other Byproducts D->F Further Reactions

Caption: Oxidative degradation of this compound.

Troubleshooting Workflow for Stability Issues Start Experiment Failure/ Unexpected Result CheckReagent Visual Inspection of Solid Reagent Start->CheckReagent ColorChange Color Change Observed? CheckReagent->ColorChange No visible issue PurityAnalysis Perform HPLC Purity Analysis CheckReagent->PurityAnalysis Color change ColorChange->PurityAnalysis Yes CheckSolution Solution Preparation Issue? ColorChange->CheckSolution No Degraded Purity < 98%? PurityAnalysis->Degraded UseFresh Discard and Use Fresh Reagent Degraded->UseFresh Yes Degraded->CheckSolution No FreshSolution Prepare Fresh Solution with Deoxygenated Solvent CheckSolution->FreshSolution Yes OtherIssue Investigate Other Experimental Parameters CheckSolution->OtherIssue No

Caption: Troubleshooting workflow for stability-related experimental issues.

Decision Tree for Storage and Handling Start New Bottle of (4-Chloro-3-methylphenyl)hydrazine hydrochloride Received StorageDuration Storage Duration? Start->StorageDuration ShortTerm Store in a cool, dry, dark place in a tightly sealed container. StorageDuration->ShortTerm < 1 month LongTerm Store at 2-8°C under inert atmosphere in a tightly sealed container. StorageDuration->LongTerm > 1 month Usage For Solid or Solution Use? ShortTerm->Usage LongTerm->Usage SolidUse Weigh quickly in a well-ventilated area. Reseal container promptly. Usage->SolidUse Solid SolutionUse Prepare fresh solution in deoxygenated solvent. Protect from light. Usage->SolutionUse Solution

Caption: Decision tree for proper storage and handling.

References

Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (4-Chloro-3-methylphenyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic process. Common impurities include unreacted starting materials, such as the corresponding aniline, and positional isomers generated during synthesis.[1] The presence of these impurities can significantly impact the purity and effectiveness of the final product, making their removal crucial.[1] Oxidation products may also be present, especially if the material has been stored improperly.

Q2: What is the most common and effective method for purifying this compound?

A2: Recrystallization is the most effective and widely used method for purifying solid phenylhydrazine hydrochloride derivatives.[2][3] This technique separates the desired compound from soluble impurities by leveraging differences in solubility at varying temperatures. For highly persistent impurities, silica gel column chromatography may be necessary.[2]

Q3: How can the purity of this compound be accurately assessed?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity and quantifying impurities, including positional isomers.[1] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify impurities.[1][4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Low Purity After Recrystallization - Incomplete removal of starting materials or byproducts. - Inefficient initial purification.- Perform a second recrystallization to improve purity.[3] - Ensure the crude product is fully dissolved during the heating phase of recrystallization.[3] - Wash the filtered crystals thoroughly with a small amount of cold solvent to remove residual mother liquor.[3] - If recrystallization fails, consider using silica gel column chromatography with a suitable solvent gradient.[2]
Product is Colored (e.g., Yellow, Pink, or Brown) - Presence of oxidized impurities or residual starting materials.[3] - Decomposition of the hydrazine at high temperatures.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[3][5] - Consider performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Difficulty in Crystallization - The solution is too dilute. - The presence of impurities is inhibiting crystal formation.- Concentrate the solution by carefully evaporating some of the solvent before allowing it to cool.[3] - Attempt to "seed" the solution with a tiny crystal of pure product to initiate crystallization.[3] - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Oily Product Instead of Crystals - The melting point of the impurity/product mixture is below room temperature. - Presence of significant amounts of solvent or water.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification. - Re-purify using an alternative method like column chromatography.[2]

Analytical Data Presentation

The following table summarizes the sensitivity of a validated HPLC method for detecting common impurities in a similar compound, 4-Chlorophenylhydrazine hydrochloride, which demonstrates the level of analytical precision required for quality control.

ImpurityDetection Limit (LOD)Quantitation Limit (LOQ)
2-Chlorophenylhydrazine HCl0.02%0.07%
3-Chlorophenylhydrazine HCl0.04%0.13%
4-Chloroaniline0.02%0.07%
Data adapted from a study on a structurally related compound to illustrate typical analytical sensitivity.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying this compound. The choice of solvent may need to be optimized. A mixture of ethanol and water, or isopropanol, is often a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Isopropanol)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask(s)

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring to dissolve the solid completely. Add more solvent dropwise if needed until the solid fully dissolves in the hot solution.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[3][5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove insoluble impurities and activated charcoal. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.[3][5]

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to rinse away any remaining impurities in the mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

G cluster_workflow Purification Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal (Optional) B->C D Hot Filtration B->D If no charcoal needed C->D E Cool Filtrate Slowly D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Product H->I

Caption: A step-by-step workflow for the purification of this compound via recrystallization.

G cluster_troubleshooting Troubleshooting Logic Start Impure Product Recrystallize Perform Recrystallization Start->Recrystallize CheckPurity Assess Purity (HPLC) Recrystallize->CheckPurity Colored Is product colored? Recrystallize->Colored Side Issue NoCrystals No Crystals Form? Recrystallize->NoCrystals Side Issue Success Purity Acceptable: Pure Product CheckPurity->Success Yes StillImpure Purity Unacceptable CheckPurity->StillImpure No SecondRecrystallization Perform Second Recrystallization StillImpure->SecondRecrystallization ColumnChrom Use Column Chromatography StillImpure->ColumnChrom SecondRecrystallization->CheckPurity AddCharcoal Add Charcoal During Recrystallization Colored->AddCharcoal Yes AddCharcoal->Recrystallize Concentrate Concentrate Solution NoCrystals->Concentrate Yes Seed Seed with Crystal NoCrystals->Seed Yes Concentrate->Recrystallize Seed->Recrystallize

Caption: A decision tree for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: Continuous Flow Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the continuous flow synthesis of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using continuous flow synthesis for indole derivatives compared to traditional batch processes?

Continuous flow chemistry offers several significant advantages over batch processing for the synthesis of indole derivatives.[1] These include:

  • Enhanced Safety: Flow reactors handle only small volumes of reagents at any given time, which minimizes the risks associated with hazardous reagents or highly exothermic reactions.[1][2]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control and efficient mixing, which is often superior to batch methods.[1][2][3]

  • Faster Reactions and Optimization: Higher temperatures and pressures can often be safely used, accelerating reaction rates.[3] The automated nature of flow systems also allows for rapid screening and optimization of reaction parameters like temperature, pressure, and residence time.[2][4]

  • Increased Reproducibility and Scalability: Flow chemistry provides excellent control over reaction variables, leading to high reproducibility.[1][5] Scaling up production is often as simple as running the system for a longer duration or using parallel reactors.[1]

  • Higher Yields and Purity: Precise control over reaction conditions often leads to improved product selectivity, higher yields, and greater purity compared to batch synthesis.[6]

Q2: What is "steady state" in a continuous flow reaction, and why is it important?

In continuous flow chemistry, a "steady state" is achieved when all reaction parameters, such as temperature, pressure, and reagent concentrations, remain constant over time at any given point in the reactor.[2][5] Once the system reaches a steady state, the product stream composition remains constant, ensuring consistent product quality and yield.[5] Typically, a flow reactor takes 2-3 reactor volumes to reach this equilibrium.[5] Maintaining a steady state is crucial for reproducible and reliable production.[5]

Q3: Can I use solid reagents or catalysts in my continuous flow setup for indole synthesis?

Yes, but it requires special consideration. Handling solids is a known challenge in flow chemistry as it can lead to clogging and fouling.[7][8] However, several strategies exist:

  • Packed-Bed Reactors: Solid-supported catalysts or reagents can be packed into a column, and the liquid reaction mixture flows through it.[1][9] This is a common approach for heterogeneous catalysis.

  • Slurry Handling: In some cases, solids can be pumped as a slurry, but this requires specialized pumps and reactor designs to prevent settling and blockages.

  • In-situ Generation and Consumption: Designing a process where a solid intermediate is generated and consumed in a subsequent step without isolation can mitigate handling issues.

Troubleshooting Guides

Problem 1: Low Product Yield or Incomplete Conversion

Low yield is a common issue that can stem from several factors. Use the following guide to diagnose and resolve the problem.

Initial Checks:

  • Verify Starting Material Purity: Impurities in reagents, such as the arylhydrazine or the ketone/aldehyde in a Fischer indole synthesis, can lead to side reactions and inhibit catalysts.[10]

  • Confirm Reagent Stability: Ensure that your reagents are not degrading under the reaction conditions before they have a chance to react.

  • Check Pump Calibration: Inaccurate flow rates from pumps will alter stoichiometry and residence time. Ensure pumps are calibrated and delivering the correct flow rates.

Optimization Parameters:

ParameterPotential Cause of Low YieldTroubleshooting Steps
Temperature The reaction may be too slow at the current temperature, or side reactions/decomposition may occur if the temperature is too high.[10]Systematically vary the temperature to find the optimal point. Monitor byproduct formation via in-line analysis or sample collection.[2]
Residence Time Insufficient residence time will lead to incomplete conversion.Increase the residence time by either lowering the total flow rate or using a larger volume reactor.
Mixing Inefficient mixing can result in localized concentration gradients and reduced reaction rates.[2][11]Ensure the mixer (e.g., T-mixer, static mixer) is appropriate for the reaction. In some cases, increasing the flow rate can improve mixing, but this will decrease residence time.
Catalyst Activity The chosen acid or metal catalyst may be inappropriate or have low activity.[10] For solid catalysts, deactivation can occur.[12]Screen different Brønsted or Lewis acids for the Fischer indole synthesis.[10] If using a packed-bed reactor, check for signs of catalyst deactivation or poisoning.
Solvent Effects The solvent can significantly influence reaction kinetics and solubility of intermediates.Experiment with different solvents. For example, in some Fischer indole syntheses, ionic liquids have been used to improve yield and product distribution.[13]

A logical workflow for troubleshooting low yield is presented below.

G cluster_direct_checks Initial Verification cluster_optimization Parameter Optimization start Low Yield or Incomplete Conversion Detected check_purity Verify Purity and Stability of Starting Materials start->check_purity check_pumps Check Pump Calibration and Flow Rates check_purity->check_pumps Purity OK optimize_temp Optimize Reaction Temperature check_pumps->optimize_temp Pumps OK optimize_res_time Adjust Residence Time (Flow Rate / Reactor Volume) optimize_temp->optimize_res_time No Improvement check_mixing Evaluate Mixing Efficiency optimize_res_time->check_mixing No Improvement screen_catalyst Screen Different Catalysts / Check for Deactivation check_mixing->screen_catalyst No Improvement solution Problem Resolved screen_catalyst->solution Yield Improved

Caption: Troubleshooting workflow for low product yield.

Problem 2: Reactor Fouling or Clogging

Fouling, the accumulation of unwanted material on reactor surfaces, is a critical issue in continuous flow systems that can lead to increased back-pressure, flow maldistribution, and complete blockage.[11][14]

Common Causes:

  • Product or Intermediate Precipitation: The desired product or a reaction intermediate may have poor solubility in the reaction solvent and precipitate out.[4][7]

  • Inorganic Salt Byproduct Formation: Many reactions generate inorganic salts that are insoluble in organic solvents.

  • Thermal Degradation: High temperatures can cause reagents or products to decompose into insoluble tars or polymers.

  • Catalyst Leaching and Precipitation: A heterogeneous catalyst may slowly leach into the solution and precipitate downstream.

Troubleshooting and Prevention Strategies:

StrategyDescription
Increase Solvent Polarity/Power Add a co-solvent to improve the solubility of all components in the reaction mixture.
Run at Lower Concentrations While it reduces throughput, starting with lower reagent concentrations can prevent solubility limits from being exceeded.[4]
Optimize Temperature Adjust the temperature profile. Sometimes a slight decrease in temperature can prevent the formation of degradation byproducts, while an increase can improve solubility.
Improve Reactor Design Use wider diameter tubing to reduce the likelihood of a blockage.[11] Specialized reactor designs, such as those that induce secondary flows, can also help keep solids suspended.
Use Ionic Liquids or Scavengers Ionic liquids can be excellent solvents for both organic and inorganic compounds.[13] Alternatively, scavenger resins can be used in a packed bed to remove problematic byproducts as they form.[7]

Below is a decision tree for addressing reactor fouling.

G start High Back-Pressure or Clogging Detected identify_solid Identify the Precipitate (Product, Intermediate, Salt, etc.) start->identify_solid is_product Is the solid the desired product? identify_solid->is_product is_salt Is the solid a salt byproduct? is_product->is_salt No sol_product Modify Solvent System (e.g., add co-solvent) or Reduce Concentration is_product->sol_product Yes is_degradation Is it a degradation product? is_salt->is_degradation No sol_salt Use Scavenger Resin or Design Liquid-Liquid Extraction is_salt->sol_salt Yes sol_degradation Lower Reaction Temperature or Reduce Residence Time is_degradation->sol_degradation Yes sol_other Re-evaluate Reaction Route or Reactor Design is_degradation->sol_other No resolved Fouling Mitigated sol_product->resolved sol_salt->resolved sol_degradation->resolved sol_other->resolved

Caption: Decision tree for diagnosing and resolving reactor fouling.

Quantitative Data Summary

The following tables summarize reaction parameters from various studies on the continuous flow synthesis of indole derivatives. These values can serve as a starting point for process optimization.

Table 1: Fischer Indole Synthesis Optimization Parameters

PrecursorsCatalyst/SolventTemp. (°C)Residence TimeYield (%)ThroughputReference
Phenylhydrazine + CyclohexanoneAcOH/MeCN24021 s75115 g / 60 min[15]
Phenylhydrazine + CyclohexanoneN/A23020 s909.8 g/h[15]
Phenylhydrazine HCl + 2,3-DihydrofuranN/A1556 min72N/A[16]
Phenylhydrazine HCl + 2,3-Dihydrofuran (Microwave)N/AN/A5 min95N/A[16]
Phenylhydrazine + PropionaldehydeZnCl₂ / [EMIM][BF₄]N/AN/A95.3N/A[13]

Experimental Protocols

Protocol 1: General Methodology for Continuous Flow Fischer Indole Synthesis

This protocol provides a generalized workflow for setting up a continuous flow Fischer indole synthesis.

1. System Setup:

  • Assemble the flow reactor system consisting of pumps, a T-mixer, a reactor coil (e.g., PFA or stainless steel tubing), a heating unit (e.g., oil bath or column heater), and a back-pressure regulator (BPR).

  • The general experimental workflow is depicted in the diagram below.

G cluster_setup Flow Synthesis Setup reagentA Reagent A (e.g., Phenylhydrazine in Solvent) pumpA Pump A reagentA->pumpA reagentB Reagent B (e.g., Ketone in Solvent) pumpB Pump B reagentB->pumpB mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

References

Technical Support Center: Scaling Up (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (4-Chloro-3-methylphenyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction stages?

A1: The most prevalent synthetic route starts from 4-chloro-3-methylaniline. The process involves two main stages:

  • Diazotization: The primary amine (4-chloro-3-methylaniline) is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form an intermediate diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (tin(II) chloride) or sodium sulfite. The reaction is typically followed by precipitation of the product as a hydrochloride salt.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: Hydrazine derivatives can be hazardous, and scaling up the synthesis introduces significant safety challenges. Key concerns include:

  • Thermal Instability: Diazonium salts are notoriously unstable and can decompose exothermically, potentially leading to a runaway reaction. Hydrazine derivatives themselves can be thermally unstable.

  • Exothermic Reactions: Both the diazotization and reduction steps can be highly exothermic. Inadequate temperature control on a larger scale can lead to dangerous temperature and pressure increases.

  • Toxicity: this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled, similar to other phenylhydrazine derivatives.[1] Proper personal protective equipment (PPE) and containment are crucial.

  • Gas Evolution: The diazotization reaction can produce nitrogen gas. The system must be adequately vented to prevent pressure buildup.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can affect the final product's quality and yield. These include:

  • Positional Isomers: Isomeric impurities such as (2-chloro-3-methylphenyl)hydrazine and (3-chloro-4-methylphenyl)hydrazine may be present, arising from impurities in the starting materials.

  • Unreacted Starting Material: Residual 4-chloro-3-methylaniline can remain if the diazotization reaction is incomplete.

  • Oxidation Products: Hydrazines are susceptible to oxidation, which can lead to the formation of various degradation byproducts.

  • Side-Reaction Products: Undesired side reactions during diazotization or reduction can generate other related substances. An HPLC method is often used for the detection and quantification of these impurities.[2]

Q4: How does scale-up affect the yield and purity of the final product?

A4: Scaling up can significantly impact both yield and purity if not managed carefully. Mass and heat transfer limitations become more pronounced at larger scales. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation. Slower heat dissipation in larger reactors can also lead to higher reaction temperatures, which may decrease yield and purity. Proper process control and optimization are essential to maintain product quality during scale-up.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient reduction. 4. Product loss during isolation and washing.1. Ensure stoichiometric or slight excess of sodium nitrite. Maintain low temperature (-5 to 5 °C) and adequate acidity. 2. Use the diazonium salt immediately in the next step; do not let it warm up or stand for extended periods. 3. Ensure sufficient reducing agent is used. Control the addition rate and temperature of the reduction step. 4. Minimize the volume of wash solvent. Consider using a pre-chilled anti-solvent for washing to reduce solubility losses.
High Impurity Levels 1. Poor temperature control during diazotization or reduction. 2. Inefficient mixing leading to localized side reactions. 3. Impure starting materials. 4. Inadequate purification.1. Improve reactor cooling efficiency. Use a jacketed reactor with a suitable heat transfer fluid. Control the rate of reagent addition to manage the exotherm. 2. Use an appropriate agitator design and agitation speed for the vessel size to ensure homogeneity. 3. Analyze the purity of 4-chloro-3-methylaniline before starting the reaction. 4. Optimize the crystallization process. Consider recrystallization from a suitable solvent system to improve purity.
Poor Product Color (e.g., dark, off-white) 1. Oxidation of the hydrazine product. 2. Presence of colored impurities from side reactions.1. Handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible. Use antioxidants if compatible with the process. 2. Purify the product by recrystallization, potentially with the use of activated carbon to remove colored impurities.
Difficulty in Filtering the Product 1. Very fine particle size. 2. Gummy or oily product instead of a crystalline solid.1. Optimize the crystallization conditions (e.g., cooling rate, solvent system) to promote the growth of larger crystals. 2. Ensure the correct pH for precipitation. Check for the presence of impurities that may be inhibiting crystallization. An anti-solvent addition might be necessary.
Runaway Reaction/Exotherm 1. Rapid addition of reagents (sodium nitrite or reducing agent). 2. Inadequate cooling capacity for the scale of the reaction. 3. Failure of cooling system.1. Add reagents slowly and monitor the internal temperature closely. Use a programmable pump for controlled addition. 2. Ensure the reactor's heat removal capacity is sufficient for the heat generated by the reaction at the intended scale. Conduct a thorough process safety assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal hazards. 3. Implement redundant cooling systems and emergency shutdown procedures.

Data Presentation

Table 1: Representative Impact of Scale on Reaction Parameters

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Reaction Time Diazotization: ~1 hr Reduction: ~2-3 hrsDiazotization: ~2-4 hrs Reduction: ~4-6 hrsSlower reagent addition rates are necessary to control the exotherm. Heat and mass transfer limitations can slow down the reaction.
Typical Yield 85-95%80-90%Potential for increased side reactions and handling losses at a larger scale can slightly reduce the overall yield. A patent for a similar compound reported a yield of 86.8% at a larger scale.[3]
Purity (by HPLC) >99%98-99.5%Maintaining high purity requires excellent control over temperature and mixing. Impurities from localized overheating are more common at scale.
Key Impurities Unreacted starting material: <0.1% Positional isomers: <0.5%Unreacted starting material: <0.2% Positional isomers: <0.8%Inefficient mixing can lead to higher levels of unreacted starting material. Purity of raw materials is critical at a larger scale.

Note: The data in this table are representative and may vary depending on the specific equipment and process conditions used.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar hydrazine hydrochloride intermediates.[4]

Materials:

  • 4-chloro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ethanol

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-3-methylaniline (e.g., 10 g) in a mixture of concentrated HCl and water.

    • Cool the solution to -5 to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature. The formation of the diazonium salt is complete when a sample tests positive with starch-iodide paper.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl.

    • Cool the stannous chloride solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation:

    • The this compound will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold, dilute HCl or a suitable cold organic solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum at a low temperature (e.g., 40-50 °C).

Considerations for Pilot-Scale Synthesis:

  • Reactor: Use a glass-lined or other suitably corrosion-resistant jacketed reactor with a robust cooling system.

  • Reagent Addition: Utilize metering pumps for the controlled addition of the sodium nitrite and diazonium salt solutions to manage the exothermic nature of the reactions.

  • Mixing: Ensure the reactor is equipped with an agitator that provides efficient mixing to maintain uniform temperature and concentration throughout the batch.

  • Safety: A thorough process safety review, including calorimetric data (DSC/TGA), should be conducted to understand and mitigate thermal risks before attempting a pilot-scale run. Emergency quenching procedures should be in place.

  • Material Handling: For larger quantities, consider using solutions of reagents like sodium sulfite or ammonium sulfite instead of solids to avoid issues with caking and poor dissolution.[3]

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_diazotization Diazotization Stage cluster_reduction Reduction Stage 4_Chloro_3_methylaniline 4-Chloro-3-methylaniline Diazonium_Salt Intermediate Diazonium Salt 4_Chloro_3_methylaniline->Diazonium_Salt NaNO2, HCl -5 to 5 °C Reduction_Step Reduction Diazonium_Salt->Reduction_Step SnCl2 or Na2SO3 Final_Product (4-Chloro-3-methylphenyl)hydrazine hydrochloride Reduction_Step->Final_Product Precipitation & Isolation Troubleshooting_Workflow Troubleshooting Low Yield cluster_diazotization_checks Diazotization Checks cluster_reduction_checks Reduction Checks cluster_isolation_checks Isolation Checks Start Low Yield Observed Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Reduction Check Reduction Conditions Start->Check_Reduction Check_Isolation Check Isolation Procedure Start->Check_Isolation Temp_Control Temperature < 5°C? Check_Diazotization->Temp_Control Reducer_Amount Sufficient Reducing Agent? Check_Reduction->Reducer_Amount Wash_Volume Minimal Wash Solvent? Check_Isolation->Wash_Volume Reagent_Stoichiometry Correct NaNO2 Stoichiometry? Temp_Control->Reagent_Stoichiometry Acidity Sufficient HCl? Reagent_Stoichiometry->Acidity Solution Implement Corrective Actions Acidity->Solution Addition_Rate Controlled Addition? Reducer_Amount->Addition_Rate Addition_Rate->Solution Crystallization Proper Cooling? Wash_Volume->Crystallization Crystallization->Solution

References

Validation & Comparative

A Comparative Guide to Purity Analysis of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like (4-Chloro-3-methylphenyl)hydrazine hydrochloride is paramount for the integrity of subsequent research and the safety of potential drug candidates. This guide provides a comparative overview of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Techniques

The choice of analytical method for determining the purity of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of the key techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation in a capillary based on differential migration of charged species in an electric field.
Sample Derivatization Not typically required.Often necessary to improve volatility and thermal stability.Not typically required.
Common Impurities Detected Positional isomers, starting materials (e.g., 4-chloro-3-methylaniline), and other synthesis byproducts.Volatile impurities and derivatized hydrazine isomers.Charged impurities, including positional isomers and related aromatic amines.
Typical Retention/Migration Time 15-30 minutes10-20 minutes5-15 minutes
Limit of Detection (LOD) ~0.02% (area)~1 ppm (with derivatization)~2-5 µg/mL
Advantages Robust, well-established, high precision, and suitable for non-volatile and thermally labile compounds.[1]High sensitivity and specificity (with MS detection), excellent for identifying unknown volatile impurities.High separation efficiency, fast analysis times, and low sample and solvent consumption.
Disadvantages Longer run times compared to CE, requires significant solvent usage.May require derivatization, which adds complexity; not suitable for non-volatile compounds.Lower concentration sensitivity compared to GC-MS, reproducibility can be challenging.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a validated procedure for a closely related analogue, 4-chlorophenylhydrazine hydrochloride, and is suitable for the separation of this compound from its potential process-related impurities.[1]

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Disodium hydrogen phosphate, pH adjusted to 8.7 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-30 min: 30% to 40% B

    • 30-48 min: 40% to 60% B

    • 48-50 min: 60% B

    • 50.1-65 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility and thermal lability of hydrazine compounds, a derivatization step is typically required prior to GC-MS analysis.

1. Derivatization:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent, such as acetone, to convert the hydrazine to a more volatile hydrazone.

  • The reaction can be facilitated by gentle heating.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the main peak corresponding to the derivatized (4-Chloro-3-methylphenyl)hydrazine.

  • Identify and quantify any impurity peaks based on their mass spectra and retention times.

Capillary Electrophoresis (CE) Protocol

CE offers a rapid and efficient alternative for the analysis of charged species like this compound and its ionic impurities.

1. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 20 mM phosphate buffer at pH 2.5. The addition of a cyclodextrin (e.g., 10 mM α-cyclodextrin) can improve the separation of isomers.[2]

  • Voltage: 25 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

3. Sample Preparation:

  • Dissolve the sample in the background electrolyte or a compatible low-ionic-strength solution to a concentration of approximately 0.1 mg/mL.

4. Data Analysis:

  • Purity is assessed by comparing the peak area of the main component to the total peak area. Migration times are used for peak identification.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (0.5 mg/mL) A->B C Inject Sample (10 µL) B->C D Separation on C18 Column C->D E UV Detection (220 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Start: Purity Analysis Required q1 Need to identify unknown volatile impurities? start->q1 q2 Fast analysis time critical? q1->q2 No gcms GC-MS q1->gcms Yes q3 High precision and robustness required? q2->q3 No ce Capillary Electrophoresis q2->ce Yes q3->ce No hplc HPLC q3->hplc Yes

Caption: Decision tree for selecting an analytical method.

References

NMR Characterization of (4-Chloro-3-methylphenyl)hydrazine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Phenylhydrazine Derivatives

Phenylhydrazine and its substituted derivatives are crucial building blocks in the synthesis of various heterocyclic compounds, particularly indole derivatives through the Fischer indole synthesis. The electronic and structural effects of substituents on the phenyl ring significantly influence the chemical shifts and coupling constants observed in their NMR spectra. Understanding these variations is essential for confirming molecular structures and assessing purity.

Below is a comparison of commercially available substituted phenylhydrazine hydrochlorides that serve as alternatives to (4-Chloro-3-methylphenyl)hydrazine hydrochloride. These compounds are frequently utilized in similar synthetic applications.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
This compound 221687-08-7[1]C₇H₉ClN₂·HCl[1][2]193.07[1]Target compound; features chloro and methyl substituents on the phenyl ring.
Phenylhydrazine hydrochloride59-88-1[3][4][5][6]C₆H₈N₂·HCl[6]144.60[3][5]The unsubstituted parent compound.
4-Chlorophenylhydrazine hydrochloride1073-70-7[7]C₆H₈Cl₂N₂[7]179.05[7]Contains a chloro group at the para-position.
4-Methylphenylhydrazine hydrochloride637-60-5[8][9]C₇H₁₁ClN₂[9]158.63[9]Contains a methyl group at the para-position.
4-Methoxyphenylhydrazine hydrochloride19501-58-7[10]C₇H₁₀N₂O·HCl174.63Contains a methoxy group at the para-position.
(3-Chloro-2-methylphenyl)hydrazine39943-64-1[11]C₇H₉ClN₂156.61Isomeric to the target compound with different substituent positions.

Experimental Protocols

To ensure reproducibility and accuracy, a standardized experimental protocol for acquiring NMR spectra is crucial. The following outlines a typical procedure for the NMR characterization of phenylhydrazine hydrochloride derivatives.

Sample Preparation:

  • Approximately 5-10 mg of the phenylhydrazine hydrochloride sample is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic protons of the hydrochloride salt and the hydrazine moiety may exchange with deuterium, affecting their observability.

  • The solution is transferred to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used to acquire the spectra.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for these compounds.

    • Referencing: The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of 0 to 200 ppm is typically used.

    • Referencing: The chemical shifts are referenced to the solvent peak.

Data Interpretation and Comparative Analysis

While specific spectral data for this compound is not provided, a comparative analysis based on the NMR data of its alternatives can be made. For instance, the ¹H NMR spectrum of 4-Chlorophenylhydrazine hydrochloride and 4-Methylphenylhydrazine hydrochloride would show characteristic aromatic proton signals. The splitting patterns and chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups, respectively. Similarly, the ¹³C NMR spectra would exhibit distinct chemical shifts for the aromatic carbons, reflecting the substituent effects.

Workflow for NMR Characterization

The process of characterizing a substituted phenylhydrazine hydrochloride using NMR spectroscopy can be visualized as a systematic workflow.

NMR_Characterization_Workflow cluster_preparation Sample Preparation cluster_processing Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr Acquire ¹H NMR transfer->h_nmr ft Fourier Transform h_nmr->ft c_nmr Acquire ¹³C NMR c_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick assign Signal Assignment peak_pick->assign compare Compare with Alternatives assign->compare report Generate Report compare->report

Caption: Workflow for NMR characterization of phenylhydrazine derivatives.

This guide serves as a foundational resource for researchers working with this compound and its analogs. By following standardized experimental protocols and leveraging comparative data analysis, scientists can confidently characterize their compounds and advance their research and development efforts.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving hydrazine derivatives, understanding the analytical characteristics of these reagents is paramount for reaction monitoring, impurity profiling, and quality control. (4-Chloro-3-methylphenyl)hydrazine hydrochloride is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its analysis by mass spectrometry provides crucial structural information. This guide offers a detailed examination of the predicted mass spectrometric behavior of (4-Chloro-3-methylphenyl)hydrazine, compares it with alternative analytical techniques, and discusses other hydrazine derivatives, supported by established fragmentation principles and experimental protocols.

Due to the limited availability of public experimental mass spectra for (4-Chloro-3-methylphenyl)hydrazine, this guide presents a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds. This predictive analysis serves as a valuable resource for the identification and characterization of this compound and its reaction products.

Predicted Mass Spectrometry Fragmentation Analysis

The electron ionization (EI) mass spectrum of (4-Chloro-3-methylphenyl)hydrazine is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of a chlorine atom will be readily identifiable by the characteristic M+2 isotopic pattern with an approximate 3:1 intensity ratio.

The molecular ion of the free base, (4-Chloro-3-methylphenyl)hydrazine, has a predicted m/z of 156. The fragmentation is expected to be initiated by the loss of various neutral fragments from the molecular ion.

Key Predicted Fragmentation Pathways:

  • Loss of the hydrazine moiety (-NHNH2): This would lead to a fragment at m/z 125.

  • Cleavage of the N-N bond: Loss of NH2 would result in a fragment at m/z 141.

  • Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 121.

  • Loss of a methyl radical (-CH3): This cleavage would yield a fragment at m/z 141.

  • Loss of hydrogen cyanide (-HCN) from the aromatic ring after initial fragmentation: This is a common fragmentation pathway for aromatic amines.

The following table summarizes the predicted major fragment ions for (4-Chloro-3-methylphenyl)hydrazine.

Predicted m/zCorresponding Ion/FragmentPredicted Relative AbundanceNotes
158[M+2]+• (Isotope Peak)ModerateCharacteristic isotopic peak for a monochlorinated compound.
156[M]+• (Molecular Ion)HighRepresents the intact ionized molecule of the free base.
141[M - CH3]+ or [M - NH2]+ModerateResulting from the loss of a methyl radical or an amino group.
125[M - NHNH2]+Moderate to HighRepresents the 4-chloro-3-methylphenyl cation.
90[C6H4Cl]+ModerateFurther fragmentation of the aromatic ring.
77[C6H5]+LowPhenyl cation resulting from loss of both chloro and methyl groups.

Experimental Protocols

A robust analytical method for the routine analysis of this compound and its reaction products is gas chromatography-mass spectrometry (GC-MS). Hydrazine derivatives can be challenging to analyze directly due to their polarity and potential for thermal degradation. Derivatization is often employed to improve chromatographic performance and sensitivity[1].

General GC-MS Protocol for (4-Chloro-3-methylphenyl)hydrazine Analysis

This protocol outlines a general method that can be adapted for specific instrumentation and applications.

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • To this solution, add a derivatizing agent such as acetone or a fluorinated aldehyde (e.g., pentafluorobenzaldehyde) and a catalyst if necessary (e.g., a drop of acetic acid)[2].

    • Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60°C for 30 minutes) to form the corresponding hydrazone.

    • The resulting solution can be directly injected into the GC-MS or diluted further if necessary.

  • Instrumentation and Analysis:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, operated at 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C.

        • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 40-500.

      • Scan Mode: Full scan for qualitative analysis and product identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of the target compound and known products.

Mandatory Visualizations

fragmentation_pathway M [C7H9ClN2]+• m/z 156/158 F1 [C7H8ClN]+• m/z 141/143 M->F1 -NH2 F2 [C6H6ClN]+• m/z 127/129 M->F2 -CH3, -H F3 [C7H9N2]+ m/z 121 M->F3 -Cl F4 [C6H6Cl]+ m/z 113/115 M->F4 -NHNH2

Predicted EI-MS fragmentation of (4-Chloro-3-methylphenyl)hydrazine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing (4-Chloro-3-methylphenyl)hydrazine Derivatization Derivatization (e.g., with acetone) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Analysis DataAcquisition->Interpretation

GC-MS workflow for analyzing hydrazine derivatives.

Comparison with Alternative Products and Methods

While GC-MS is a powerful tool for the analysis of (4-Chloro-3-methylphenyl)hydrazine, other analytical techniques and alternative hydrazine reagents are available, each with its own advantages and disadvantages.

Alternative Analytical Techniques
TechniqueAdvantagesDisadvantages
High-Performance LiquidChromatography (HPLC) Suitable for non-volatile and thermally labile compounds. Can be coupled with UV or MS detectors[3].May require derivatization for sensitive detection. Can be less definitive for structural elucidation than GC-MS.
Nuclear Magnetic Resonance(NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms. Non-destructive.Lower sensitivity compared to MS. Not suitable for trace analysis. Complex mixtures can be difficult to interpret.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Does not provide information on molecular weight or detailed structure.
Alternative Hydrazine Derivatives in Synthesis

The choice of a substituted phenylhydrazine in a synthesis, such as the Fischer indole synthesis, can significantly impact reaction outcomes[4]. The electronic nature of the substituents on the phenyl ring plays a crucial role[5].

Hydrazine DerivativeKey Characteristics and Applications
Phenylhydrazine The parent compound, widely used in the synthesis of indoles and other heterocycles. Serves as a baseline for comparing the reactivity of substituted derivatives.
(4-Methoxyphenyl)hydrazine The electron-donating methoxy group generally increases the reactivity of the hydrazine in reactions like the Fischer indole synthesis, often leading to higher yields under milder conditions[6].
(4-Nitrophenyl)hydrazine The electron-withdrawing nitro group deactivates the hydrazine, often requiring harsher reaction conditions and resulting in lower yields in the Fischer indole synthesis[7]. It is also used as a derivatizing agent for aldehydes and ketones (as 2,4-dinitrophenylhydrazine)[1].
1-Boc-1-methylhydrazine A protected form of methylhydrazine, allowing for controlled introduction of the methylhydrazine moiety in multi-step syntheses. The Boc protecting group can be removed under specific conditions, enhancing synthetic versatility[8].
4-Benzyloxyphenylhydrazine hydrochloride An important intermediate in the synthesis of various pharmacologically active molecules, particularly in oncology and for anti-inflammatory agents[8].

References

A Comparative Analysis of (4-Chloro-3-methylphenyl)hydrazine hydrochloride and Alternative Hydrazine Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the efficiency, yield, and overall success of a synthetic pathway. This guide provides an objective comparison of (4-Chloro-3-methylphenyl)hydrazine hydrochloride with other commonly employed hydrazine reagents, focusing on their performance in the widely utilized Fischer indole synthesis. The information presented is supported by experimental data to aid in making informed decisions for your research.

The Fischer indole synthesis is a robust and versatile method for the formation of the indole nucleus, a key structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1] The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction's efficiency.[1]

Performance Comparison of Hydrazine Reagents

The reactivity of substituted phenylhydrazines in the Fischer indole synthesis is largely governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance the reaction rate and yield by increasing the electron density of the hydrazine, facilitating the key[2][2]-sigmatropic rearrangement step.[1] Conversely, electron-withdrawing groups (EWGs) tend to decrease the reactivity, often requiring more forcing reaction conditions and resulting in lower yields.[1]

Below is a table summarizing the performance of various substituted hydrazine reagents in the Fischer indole synthesis. It is important to note that the experimental conditions are not identical across all entries, which may influence the reported yields.

Hydrazine ReagentCarbonyl CompoundCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
This compound PropiophenoneOxalic acid, Dimethylurea, Acetic acidNot Specified400 minLow Conversion[3]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidReflux2.25 hoursHigh[1]
4-Methoxyphenylhydrazine hydrochloridePropiophenoneOxalic acid, Dimethylurea, Acetic acidNot SpecifiedNot Specified79%[3]
Phenylhydrazine hydrochloridePropiophenoneOxalic acid, Dimethylurea, Acetic acidNot SpecifiedNot SpecifiedComparable to 4-methylphenylhydrazine[3]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid/HClReflux4 hours30%[2]
4-Cyanophenylhydrazine hydrochloride1,1-dimethoxy-6-chlorohexaneEthanol/Water721.1 hours80%[4]

Experimental Protocols

Below are representative experimental protocols for the Fischer indole synthesis using substituted hydrazine hydrochlorides. These can be adapted for use with this compound, likely requiring optimization of reaction time and temperature to achieve satisfactory yields.

General Procedure for Fischer Indole Synthesis with p-Tolylhydrazine hydrochloride[1]

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g, ~0.03 mol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2.25 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with 1 M sodium hydroxide solution.

  • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by passing it through a short silica gel column to yield the product.

Protocol for Fischer Indole Synthesis with 4-Cyanophenylhydrazine hydrochloride[4]

Materials:

  • 1,1-dimethoxy-6-chlorohexane (20 g)

  • Ethanol (100 ml)

  • 4-Cyanophenylhydrazine hydrochloride (24.1 g)

  • Pure water (70 ml)

Procedure:

  • In a reaction vessel, dissolve 20 g of 1,1-dimethoxy-6-chlorohexane in 100 ml of ethanol.

  • Heat the solution to 72°C.

  • In a separate vessel, dissolve 24.1 g of 4-Cyanophenylhydrazine hydrochloride in 158 ml of ethanol and 70 ml of pure water.

  • Slowly add the 4-Cyanophenylhydrazine solution dropwise to the heated 1,1-dimethoxy-6-chlorohexane solution, maintaining the temperature at 72°C.

  • After the addition is complete, maintain the reaction mixture at 72°C for 1.1 hours.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by suction filtration.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the Fischer indole synthesis pathway and a typical experimental workflow.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Condensation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Di-imine Di-imine Enehydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental_Workflow Start Start Combine_Reactants Combine Hydrazine Reagent, Carbonyl Compound, and Catalyst/Solvent Start->Combine_Reactants Reaction Heat/Stir for Specified Time Combine_Reactants->Reaction Monitor_Progress Monitor by TLC Reaction->Monitor_Progress Workup Quench Reaction and Neutralize Monitor_Progress->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography or Recrystallization Drying->Purification Product_Analysis Characterize Product (NMR, MS, etc.) Purification->Product_Analysis End End Product_Analysis->End

Caption: General experimental workflow for Fischer indole synthesis.

Conclusion

This compound is a viable reagent for the synthesis of substituted indoles. However, its performance, particularly in terms of reaction yield and rate, is likely to be moderate compared to hydrazine reagents bearing strong electron-donating groups. The presence of the chloro substituent necessitates careful optimization of reaction conditions, potentially requiring higher temperatures and longer reaction times. For syntheses where high yields and mild conditions are paramount, reagents such as p-tolylhydrazine or p-methoxyphenylhydrazine may be more suitable alternatives. The choice of reagent should be guided by the specific requirements of the target molecule, balancing factors such as desired substitution patterns, reaction efficiency, and the availability of starting materials.

References

A Comparative Guide to Alternative Synthetic Routes for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile synthetic routes to access functionally diverse indoles is a cornerstone of modern organic and medicinal chemistry. This guide provides an objective comparison of several key classical and modern synthetic methodologies for preparing substituted indoles, with a focus on quantitative performance data, detailed experimental protocols, and mechanistic clarity.

Quantitative Comparison of Indole Synthesis Methods

The selection of an appropriate synthetic route depends on factors such as desired substitution patterns, functional group tolerance, scalability, and overall efficiency. The following tables provide a quantitative comparison of various methods for the synthesis of specific indole derivatives, highlighting differences in yield, reaction time, and conditions.

Table 1: Comparison of Synthetic Routes to 2-Phenylindole

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc Chloride (ZnCl₂)None (Neat)1706-10 min72-80[1]
Fischer (Microwave) Phenylhydrazine, PropiophenoneEaton's ReagentNone17010 min92[2]
Bischler-Möhlau (Microwave) Aniline, α-BromoacetophenoneNone (Anilinium bromide formed in situ)None (Solid-state)MW (540W)45-60 sec71-75[1][3]
Palladium-Catalyzed 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuIDMFRoom Temp.24 h69-78[4]

Table 2: Comparison of Other Key Indole Syntheses

Synthesis MethodTarget ProductStarting MaterialsKey Reagents/CatalystsSolventTimeYield (%)
Leimgruber-Batcho 5-Methoxyindole5-Methoxy-2-nitrotolueneDMFDMA, Pyrrolidine, Raney Ni, HydrazineMethanolNot specifiedHigh (General)
Reissert Indole-2-carboxylic acido-Nitrotoluene, Diethyl oxalatePotassium Ethoxide, Zn, Acetic AcidEthanol, Acetic AcidMulti-stepGood (General)[5]
Bartoli 7-Chloro-3-methylindole2-Chloronitrobenzene2-Propenylmagnesium bromideTHFNot specified53
Larock 2,3-Disubstituted Indoleso-Iodoaniline, Disubstituted alkynePd(OAc)₂, K₂CO₃DMF24 h41-98 (Typical)

Key Synthetic Pathways: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental transformations and logical flow of several prominent indole synthesis methodologies.

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine D Phenylhydrazone Formation A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., ZnCl₂, H⁺) C->D E Tautomerization D->E F Ene-hydrazine E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Cyclization & Aromatization H->I J Substituted Indole I->J K NH₃ I->K

Caption: The Fischer indole synthesis proceeds via an acid-catalyzed condensation and rearrangement.

Bischler_Mohlau_Synthesis cluster_start Starting Materials A α-Haloacetophenone C Intermediate Formation (α-Anilinoacetophenone) A->C B Aniline (Excess) B->C D Second Aniline Addition B->D C->D E Adduct Intermediate D->E F Electrophilic Cyclization E->F G Dehydration & Aromatization F->G H 2-Arylindole G->H

Caption: The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with excess aniline.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials A o-Nitrotoluene C Enamine Formation A->C B DMF Acetal B->C D β-Amino-2-nitrostyrene C->D E Reductive Cyclization (e.g., Raney Ni, H₂) D->E F Substituted Indole E->F

Caption: The Leimgruber-Batcho synthesis provides a high-yield route from o-nitrotoluenes.

Palladium_Catalyzed_Synthesis cluster_start Reactants A o-Haloaniline D Oxidative Addition A->D B Disubstituted Alkyne F Alkyne Insertion (Carbopalladation) B->F C Pd(0) Catalyst C->D E Aryl-Pd(II) Complex D->E E->F G Vinyl-Pd(II) Complex F->G H Intramolecular C-N Coupling G->H I Reductive Elimination H->I I->C Regenerates Catalyst J Substituted Indole I->J

Caption: A general workflow for the Palladium-catalyzed Larock indole synthesis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for key syntheses discussed in this guide.

Fischer Indole Synthesis of 2-Phenylindole (Conventional Method)

Reference: Adapted from established procedures.[1]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation and cooling in an ice bath. The product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude product are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol, decolorized with activated carbon (Norit), and filtered while hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration, washed with cold ethanol, and dried. The final yield is 72-80%.[1]

Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot, Microwave-Assisted)

Reference: Adapted from microwave-assisted protocols.[2][3]

  • Procedure: In an appropriate microwave-safe vessel, the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) are thoroughly mixed in the solid state (a 2:1 molar ratio). The mixture is placed in a microwave reactor and irradiated at 540-600 W for 45-60 seconds.[3][6] After irradiation, the resulting solid is allowed to cool to room temperature. The crude product is then purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole. This solvent-free method is noted for its efficiency and environmental benefits.[2]

Palladium-Catalyzed Synthesis of 2-Phenylindole (Larock-Type)

Reference: Adapted from palladium-catalyzed heteroannulation procedures.[4]

  • Procedure: In a reaction vessel, 2-iodoaniline (0.75 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol), copper(I) iodide (CuI, 0.055 mmol), and triethylamine (2 mmol) are combined in DMF (5 mL). Phenylacetylene (1.5 mmol) is then added, and the mixture is stirred at room temperature for 24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-phenyl-1H-indole. Yields typically range from 69-78%.[4]

Reissert Indole Synthesis of Indole-2-Carboxylic Acid

Reference: Based on classical Reissert reaction descriptions.[5]

  • Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, in anhydrous ethanol. The base deprotonates the methyl group of o-nitrotoluene, which then acts as a nucleophile, attacking the diethyl oxalate. The resulting product is ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization. The ethyl o-nitrophenylpyruvate intermediate is subjected to reductive cyclization. This is typically achieved using zinc dust in glacial acetic acid.[5] The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization with the adjacent ketone functionality. The subsequent dehydration yields the indole ring, specifically forming indole-2-carboxylic acid. The product can be isolated after an appropriate workup. If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.

References

A Comparative Analysis of Chloro- vs. Fluoro-Substituted Phenylhydrazine Reactivity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Arylhydrazine Building Blocks

In the landscape of pharmaceutical and materials science, the strategic selection of synthetic building blocks is paramount to the successful development of novel molecules. Phenylhydrazines, particularly those bearing halogen substituents, are critical intermediates in the synthesis of a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted phenylhydrazines, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The reactivity of substituted phenylhydrazines is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which can influence the nucleophilicity of the hydrazine moiety and the propensity of the corresponding hydrazones to undergo cyclization. However, the interplay of their inductive and resonance effects leads to nuanced differences in their chemical behavior.

The Fischer Indole Synthesis: A Case Study in Reactivity

The Fischer indole synthesis is a cornerstone reaction that exemplifies the reactivity of phenylhydrazines. The reaction proceeds through the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. The electronic nature of the halogen substituent impacts the rate and efficiency of this transformation.

Generally, electron-withdrawing groups can decrease the nucleophilicity of the phenylhydrazine, potentially slowing down the initial hydrazone formation. However, they can also influence the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.

Below is a comparative summary of reported yields for the Fischer indole synthesis of 6-chloro- and 6-fluoro-1,2,3,4-tetrahydrocarbazole from the corresponding para-substituted phenylhydrazines and cyclohexanone.

Phenylhydrazine DerivativeCarbonyl CompoundProductCatalyst/SolventReaction ConditionsYield (%)Reference
4-ChlorophenylhydrazineCyclohexanone6-Chloro-1,2,3,4-tetrahydrocarbazoleAcetic AcidReflux, 2 hours~75%[2][3][4]
4-FluorophenylhydrazineCyclohexanone6-Fluoro-1,2,3,4-tetrahydrocarbazolep-Toluenesulfonic acid / Ethanol, then H₂SO₄/H₂ORoom temp, 1h (hydrazone formation); 110°C, 15 min (cyclization)~92% (calculated from starting p-fluoroaniline)[5]

From the presented data, the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from p-fluorophenylhydrazine (generated in situ from p-fluoroaniline) and cyclohexanone proceeds with a very high yield.[5] The synthesis of the chloro-analog also proceeds with a good yield.[2][3][4] While the reaction conditions are not identical, preventing a direct kinetic comparison, the high yield obtained for the fluoro-substituted derivative suggests its high efficiency in this specific transformation.

Experimental Protocols

Detailed methodologies for the synthesis of halogenated tetrahydrocarbazoles are crucial for reproducibility and adaptation in various research contexts.

Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole[5]

Materials:

  • p-Fluoroaniline (12.6 g)

  • Cyclohexanone (9.8 g)

  • Ethanol (100 ml)

  • p-Toluenesulfonic acid (catalytic amount)

  • Concentrated sulfuric acid (20 ml)

  • Water (190 ml)

Procedure:

  • Dissolve p-fluoroaniline in ethanol and add a catalytic amount of p-toluenesulfonic acid.

  • Add cyclohexanone dropwise to the mixture at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Prepare a dilute sulfuric acid solution by adding concentrated sulfuric acid to water.

  • Add the dilute sulfuric acid to the residue and heat the mixture at 110°C for 15 minutes.

  • Collect the precipitated light orange crystals by filtration.

  • Wash the crystals with water (3 times) and dry to obtain 6-fluoro-1,2,3,4-tetrahydrocarbazole.

Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole (General Procedure)[2][3][6]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • Dissolve 4-chlorophenylhydrazine hydrochloride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Slowly add cyclohexanone to the refluxing solution.

  • Continue to reflux the reaction mixture for approximately 2 hours.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with water, and then with a suitable solvent like ethanol.

  • Dry the product to obtain 6-chloro-1,2,3,4-tetrahydrocarbazole.

Visualizing the Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of halogenated tetrahydrocarbazoles.

Fischer_Indole_Synthesis_Workflow cluster_hydrazone_formation Step 1: Phenylhydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up and Purification Phenylhydrazine Halogenated Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Ketone Cyclohexanone Ketone->Phenylhydrazone Solvent_Catalyst1 Solvent +/- Acid Catalyst (e.g., Ethanol, Acetic Acid) Solvent_Catalyst1->Phenylhydrazone Tetrahydrocarbazole Halogenated Tetrahydrocarbazole Phenylhydrazone->Tetrahydrocarbazole Acid_Catalyst2 Strong Acid Catalyst (e.g., H₂SO₄, Acetic Acid) Acid_Catalyst2->Tetrahydrocarbazole Heating Heating (Reflux) Heating->Tetrahydrocarbazole Workup Precipitation, Filtration, Washing Tetrahydrocarbazole->Workup Purification Drying / Recrystallization Workup->Purification Final_Product Pure Halogenated Tetrahydrocarbazole Purification->Final_Product

Caption: General workflow for the Fischer indole synthesis of halogenated tetrahydrocarbazoles.

Mechanistic Considerations

The mechanism of the Fischer indole synthesis involves several key steps that can be influenced by the halogen substituent.

Fischer_Indole_Mechanism Start Phenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Product Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

The electron-withdrawing nature of both chlorine and fluorine deactivates the aromatic ring, which can affect the rate of the[1][1]-sigmatropic rearrangement. However, the relative reactivity is a balance between the stronger inductive electron withdrawal of fluorine and its greater ability to donate electron density through resonance compared to chlorine. This latter effect may contribute to stabilizing the intermediates in the cyclization pathway.

Conclusion

The choice between chloro- and fluoro-substituted phenylhydrazines will depend on the specific synthetic target and desired properties of the final product. The available data suggests that fluoro-substituted phenylhydrazines can be highly effective in the Fischer indole synthesis, providing excellent yields. While chloro-substituted analogs also perform well, the specific reaction conditions may need to be optimized. Researchers should consider the electronic and steric profiles of these building blocks in the context of their specific reaction to achieve the desired outcome. This guide serves as a starting point for navigating these choices, emphasizing the importance of consulting specific literature for detailed experimental conditions.

References

Validating Success: A Comparative Guide to Spectroscopic Methods for Reaction Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, and particularly in drug development, the unambiguous confirmation of a reaction's outcome is paramount. The identity and purity of a synthesized product must be rigorously established to ensure the reliability of subsequent experiments and the safety of potential therapeutics. Spectroscopic methods are the cornerstone of this validation process, offering a suite of techniques to probe the molecular structure and composition of a sample.[1][2][3] This guide provides a comparative overview of the most common spectroscopic techniques, their performance, and detailed protocols for their application.

Performance Comparison of Key Spectroscopic Methods

The selection of a spectroscopic technique depends on the specific information required. While each method provides unique insights, they are often used in a complementary fashion to build a comprehensive picture of the reaction product.[1][4]

Technique Information Provided Typical Sample Amount Analysis Time Resolution Key Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.[1][2][5]1-10 mgMinutes to hoursAtomicUnparalleled for structural elucidation of organic molecules.[1]Lower sensitivity, requires deuterated solvents.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[7]ng to µgSeconds to minutesHighExtremely high sensitivity, provides molecular formula.Destructive technique, may not distinguish between isomers.[4]
Infrared (IR) Spectroscopy Presence of specific functional groups.[1][8]1-10 mgSeconds to minutesFunctional GroupFast, non-destructive, excellent for identifying key chemical bonds.[4]Provides limited information on the overall molecular skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy Presence of chromophores and conjugated systems.[8][9]µg to mgSecondsMolecularSimple, quantitative for concentration determination (Beer's Law).[10][11]Limited structural information, only applicable to UV-Vis active compounds.[7]
Alternative and Complementary Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable information:

  • Raman Spectroscopy: Complements IR spectroscopy by providing information on molecular vibrations through light scattering.[1] It is particularly useful for symmetric bonds that are weak in IR spectra.

  • X-ray Crystallography: Provides the definitive 3D structure of a crystalline solid. While not a spectroscopic method in the same vein, it is the gold standard for structural determination when a suitable crystal can be obtained.

  • Elemental Analysis: Determines the percentage composition of elements within a compound, which can be used to confirm the empirical formula derived from mass spectrometry.

Experimental Workflow for Product Validation

A typical workflow for the validation of a reaction product involves a series of steps to isolate and characterize the desired compound. This process ensures that the final product is pure and its structure is confirmed.

G reaction Chemical Reaction workup Work-up & Isolation (e.g., Extraction) reaction->workup Isolate crude product purification Purification (e.g., Chromatography, Recrystallization) workup->purification Remove impurities prelim_analysis Preliminary Analysis (TLC, LC-MS) purification->prelim_analysis Assess purity structural_elucidation Structural Elucidation prelim_analysis->structural_elucidation nmr NMR Spectroscopy structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final_product Validated Product nmr->final_product ms->final_product ir->final_product

Caption: General workflow for reaction product validation.

Detailed Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques. Specific parameters will vary depending on the instrument and the nature of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 1-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum. This is typically the starting point for structural analysis.[5]

    • Acquire a carbon-13 (¹³C) NMR spectrum. This provides information on the carbon skeleton.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.[5]

  • Data Processing:

    • Fourier transform the raw data (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.[5][12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the product.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[13]

    • For techniques like Electrospray Ionization (ESI), the sample is introduced as a liquid.[13] For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix on a target plate.

  • Instrument Setup:

    • Choose an appropriate ionization method (e.g., ESI, APCI, MALDI) based on the analyte's properties.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺·).

    • If structural information is needed, perform tandem mass spectrometry (MS/MS) to generate fragment ions.[14]

  • Data Analysis:

    • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

    • Use high-resolution mass spectrometry to determine the exact mass and predict the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the molecule's structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or the pure solvent.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions (in wavenumbers, cm⁻¹) to correlation charts.[15] For example, a strong absorption around 1700 cm⁻¹ suggests the presence of a carbonyl group (C=O).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To detect the presence of chromophores and conjugated systems and to perform quantitative analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).[16] The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).

    • Use a quartz cuvette for measurements in the UV region, as glass absorbs UV light.[11]

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to record a baseline (blank).

    • Rinse and fill the cuvette with the sample solution.

    • Scan a range of wavelengths to obtain the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The presence of absorption bands can indicate the presence of specific chromophores.

    • For quantitative analysis, create a calibration curve using standards of known concentrations and apply Beer's Law to determine the concentration of the unknown sample.[10][11]

By systematically applying these spectroscopic techniques, researchers can confidently validate the identity, structure, and purity of their reaction products, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Analysis of Positional Isomers in Substituted Phenylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenylhydrazines is a cornerstone of many chemical processes, particularly in the pharmaceutical industry for the development of indole-containing drugs via the Fischer indole synthesis. A critical challenge in this field is the formation of positional isomers (ortho, meta, and para), the separation and quantification of which are paramount for ensuring product purity, efficacy, and safety. This guide provides a comprehensive comparison of synthetic and analytical methodologies for managing positional isomers of chloro-, fluoro-, and nitrophenylhydrazines, supported by experimental data and detailed protocols.

Influence of Substituents on Isomer Distribution in Phenylhydrazine Synthesis

The regioselectivity of the synthesis of substituted phenylhydrazines, typically prepared via the diazotization of a substituted aniline followed by reduction, is highly dependent on the nature and position of the substituent on the aromatic ring. The electronic effects of the substituent (whether electron-donating or electron-withdrawing) and steric hindrance play a crucial role in directing the position of the hydrazine moiety.

While comprehensive quantitative data on isomer distribution under varied reaction conditions is dispersed across the literature, the general principles of electrophilic aromatic substitution provide a predictive framework. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups favor the meta position.

Table 1: Comparison of Synthetic Performance for Substituted Phenylhydrazines

SubstituentStarting MaterialTypical Reaction ConditionsPredominant Isomer(s)Reported Yield (%)Reference
Chloro- 4-Chloroaniline1. Diazotization: NaNO₂, HCl, -5 to 0°C2. Reduction: SnCl₂ or Na₂SO₃paraNot specified[1]
Fluoro- 4-Fluoroaniline1. Diazotization: NaNO₂, HCl, <5°C2. Reduction: NaHSO₃para~60% (for hydrochloride salt)[2]
Nitro- 4-Nitroaniline1. Diazotization: NaNO₂, HCl, 0°C2. Reduction: SnCl₂ or NaHSO₃paraGood yields reported[3]

Analytical Methodologies for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of positional isomers of substituted phenylhydrazines due to its high resolution and sensitivity.[4] The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation.

Table 2: Comparative HPLC Data for the Analysis of Substituted Phenylhydrazine Isomers

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionPerformance MetricsReference
Chlorophenylhydrazine Isomers (o, m, p) Waters X-Bridge C18Gradient elution with acetonitrile and a buffer0.6UV-VisLOD: 0.02% (o-), 0.04% (m-), 0.02% (p-)[4]
Nitrophenylhydrazine Isomers (o, m, p) C18 Reversed-PhaseAcetonitrile/Phosphate Buffer1.0UV-Vis (240-254 nm)-[5]
Fluorophenylhydrazine Isomers (o, m, p) Fluorinated PhasesAcetonitrile/Water-UV-VisUnique selectivity for polar analytes[6]

Experimental Protocols

Synthesis of 4-Chlorophenylhydrazine Hydrochloride[4]
  • Diazotization: 12.5 g of 4-chloroaniline is slowly added to 50 g of 30% hydrochloric acid with vigorous stirring. The mixture is cooled to -5 to 0°C. A 20% aqueous solution containing 7.5 g of sodium nitrite is added dropwise, maintaining the temperature. The reaction is stirred for an additional 30 minutes.

  • Reduction: A catalyst of Copper(I) iodide is added, followed by the portion-wise addition of 12 g of sodium bisulfite, controlling the temperature.

  • Isolation: The temperature is slowly increased to 45°C and maintained for one hour. The mixture is then cooled to 0-5°C to induce crystallization. The solid product is isolated by filtration.

HPLC Analysis of Chlorophenylhydrazine Isomers[4]
  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient elution program with a mixture of acetonitrile and a buffer solution.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Detection: UV detector

  • Diluent: 0.2% Orthophosphoric acid in a water/acetonitrile mixture (75:25, v/v)

  • Sample Concentration: 0.5 mg/mL

Visualizing Key Processes

General Synthesis Pathway

The synthesis of substituted phenylhydrazines from anilines is a two-step process involving diazotization followed by reduction. The regiochemical outcome is determined during the initial electrophilic aromatic substitution on the aniline.

G cluster_synthesis Synthesis of Substituted Phenylhydrazines Aniline Substituted Aniline Diazonium Arenediazonium Salt Aniline->Diazonium  NaNO₂, HCl (Diazotization) Phenylhydrazine Substituted Phenylhydrazine Diazonium->Phenylhydrazine  Reducing Agent (e.g., SnCl₂, Na₂SO₃)

Caption: General synthetic route for substituted phenylhydrazines.

Analytical Workflow for Isomer Analysis

A typical analytical workflow for the separation and quantification of positional isomers involves sample preparation followed by HPLC analysis.

G cluster_analysis Analytical Workflow for Isomer Analysis Sample Crude Product Mixture Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC System Preparation->HPLC Data Data Acquisition & Analysis (Peak Integration, Quantification) HPLC->Data

Caption: Standard workflow for HPLC analysis of positional isomers.

Regioselectivity in Fischer Indole Synthesis

The position of the substituent on the phenylhydrazine ring dictates the regiochemical outcome of the Fischer indole synthesis, a critical reaction in drug development.[7][8][9]

G cluster_fischer Regioselectivity in Fischer Indole Synthesis Ortho ortho-Substituted Phenylhydrazine IndoleA Indole Isomer A Ortho->IndoleA  + Ketone/Aldehyde Meta meta-Substituted Phenylhydrazine Meta->IndoleA  + Ketone/Aldehyde IndoleB Indole Isomer B Meta->IndoleB Para para-Substituted Phenylhydrazine Para->IndoleB  + Ketone/Aldehyde

Caption: Influence of substituent position on Fischer indole synthesis.

References

Efficacy comparison of different catalysts in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone of heterocyclic chemistry. The choice of catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and applicability. This guide provides an objective comparison of various catalysts employed in the Fischer indole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalysts

Catalyst [Type]Substrate 1: PhenylhydrazineSubstrate 2: AcetophenoneSolventTemperature (°C)Time (h)Yield (%)Reference
Lewis Acids
Zinc Chloride (ZnCl₂)PhenylhydrazineAcetophenoneAcetic AcidReflux2-4High[2]
Boron Trifluoride Etherate (BF₃·OEt₂)PhenylhydrazineVarious KetonesDioxane100170-90[1]
Aluminum Chloride (AlCl₃)PhenylhydrazineVarious KetonesVariousVariableVariableGood[3]
Iron(III) Chloride (FeCl₃)PhenylhydrazineVarious KetonesVariousVariableVariableGood[4]
Brønsted Acids
p-Toluenesulfonic Acid (p-TsOH)PhenylhydrazineCyclohexanoneTolueneReflux285[5]
Polyphosphoric Acid (PPA)PhenylhydrazineAcetophenoneNeat1000.25High[6]
Hydrochloric Acid (HCl)PhenylhydrazineVarious KetonesEthanolRefluxVariableGood[3]
Sulfuric Acid (H₂SO₄)PhenylhydrazineVarious KetonesEthanolRefluxVariableGood[3]
Heterogeneous Catalysts
Amberlite IR-120PhenylhydrazineVarious KetonesEthanolReflux6-1070-88[7]
Zeolite (H-Mordenite)6-phenylhydrazono-6,7,8,9-tetrahydro-11H-pyrido-[2,1-b]quinazolin-11-one-Glacial Acetic AcidReflux-82[4]
Montmorillonite K10Phenylhydrazine hydrochlorideAcetophenoneChloroform60470
Phosphomolybdic AcidPhenylhydrazine hydrochlorideAcetophenoneChloroform60486

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and adaptation.

Protocol 1: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid) [2]

  • Reactant Preparation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and a substituted ketone or aldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add zinc chloride (a catalytic amount, typically 0.1-0.5 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 118 °C for acetic acid) with constant stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude indole product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Brønsted Acid) under Solvent-Free Conditions [5]

  • Reactant and Catalyst Mixing: In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heating: Heat the mixture in a water bath or heating block at approximately 100 °C for 5-30 minutes, with occasional swirling or stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Product Precipitation: After completion, cool the mixture to room temperature and add water to precipitate the indole product.

  • Isolation and Purification: Collect the crude product by filtration and wash with water to remove the acid catalyst. The product can be further purified by recrystallization if necessary.

Protocol 3: Fischer Indole Synthesis using Polyphosphoric Acid (Brønsted Acid) [6]

  • Hydrazone Formation (Optional but recommended): Prepare the phenylhydrazone by reacting phenylhydrazine (1.0 eq) with the desired ketone (1.0 eq) in a suitable solvent like ethanol. Isolate the hydrazone.

  • Reaction Setup: In a separate flask equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to 80-90 °C.

  • Addition of Hydrazone: Carefully add the pre-formed phenylhydrazone in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

  • Reaction Completion: Continue stirring the mixture at 100 °C for 10-15 minutes.

  • Work-up and Isolation: Cool the reaction mixture to about 70 °C and pour it onto crushed ice. Neutralize the acidic solution with a 10% sodium hydroxide solution until alkaline to precipitate the crude 2-phenylindole. Collect the solid by filtration.

Protocol 4: Fischer Indole Synthesis using Amberlite IR-120 (Heterogeneous Catalyst) [7]

  • Reaction Mixture Preparation: In a round-bottom flask, combine the carbonyl compound, phenylhydrazine, and the cation exchange resin Amberlite IR-120 in refluxing ethanol.

  • Reaction Execution: Heat the mixture at reflux for 6-10 hours.

  • Catalyst Removal: After the reaction is complete, filter off the resin.

  • Product Isolation: Isolate the product from the filtrate after minimal workup, which typically involves evaporation of the solvent.

Reaction Mechanism and Experimental Workflow

To provide a clearer understanding of the Fischer indole synthesis, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Arylhydrazine C Phenylhydrazone A->C + Carbonyl - H₂O B Aldehyde or Ketone B->C D Ene-hydrazine (Tautomer) C->D Tautomerization (Acid-catalyzed) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclic Aminal E->F Cyclization G Indole F->G Elimination of NH₃ (Acid-catalyzed)

General mechanism of the Fischer indole synthesis.

Experimental_Workflow start Start: Prepare Reactants and Solvent step1 Mix Arylhydrazine, Carbonyl Compound, and Catalyst in a Reaction Vessel start->step1 step2 Heat the Reaction Mixture (e.g., Reflux or Controlled Heating) step1->step2 step3 Monitor Reaction Progress via TLC step2->step3 decision Is the reaction complete? step3->decision decision->step2 No step4 Work-up: Cool, Quench, and Precipitate Product decision->step4 Yes step5 Isolate Crude Product (e.g., Filtration) step4->step5 step6 Purify the Product (e.g., Recrystallization, Chromatography) step5->step6 end End: Characterize Pure Indole Product step6->end

A typical experimental workflow for the Fischer indole synthesis.

References

A Comparative Guide to the Reaction Kinetics of (4-Chloro-3-methylphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization, yield improvement, and ensuring product quality. (4-Chloro-3-methylphenyl)hydrazine hydrochloride is a crucial building block in the synthesis of various pharmaceuticals, most notably the antidepressant drug Trazodone. This guide provides a comparative analysis of its reaction kinetics, placing it in the context of related compounds and common synthetic transformations. Due to the limited availability of specific quantitative kinetic data for this compound, this guide leverages data from analogous reactions and compounds to provide a comprehensive overview.

Comparative Reaction Kinetics

The reactivity of this compound in common reactions such as the Fischer indole synthesis and other condensation/cyclization reactions is influenced by the electronic effects of its substituents: the chloro and methyl groups on the phenyl ring.

  • Electron-donating groups (EDGs) , like the methyl (-CH₃) group, increase the electron density of the phenylhydrazine ring. This generally facilitates the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis, often leading to higher yields and requiring milder reaction conditions.

  • Electron-withdrawing groups (EWGs) , such as the chloro (-Cl) group, decrease the electron density of the ring. This can make the rearrangement step more challenging, potentially requiring more forcing conditions to achieve comparable yields.

Given that this compound possesses both a weakly activating methyl group and a deactivating chloro group, its reactivity is expected to be intermediate. The precise positioning of these groups will also play a role in the overall reaction rate and efficiency.

Fischer Indole Synthesis: A Comparative Overview
Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial acetic acidReflux2.25High
o,m-Tolylhydrazine hydrochloridesIsopropyl methyl ketoneAcetic acidRoom Temp-High
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic acidReflux24Moderate
PhenylhydrazineAcetoneGlacial acetic acidBoiling0.550 (of tetrahydrocarbazole)

Table 1: Comparison of reaction conditions and yields for the Fischer indole synthesis with various substituted phenylhydrazines. This data is compiled from various sources to illustrate the impact of substituents on reactivity.

Experimental Protocols for Quantifying Reaction Kinetics

To determine the specific reaction kinetics of this compound, a detailed experimental protocol is required. The following outlines a general approach that can be adapted for specific reactions.

General Protocol for Kinetic Analysis
  • Reaction Setup :

    • A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and sampling port is ideal for maintaining a constant temperature.

    • The reaction is initiated by adding the carbonyl compound to a solution of this compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring Reaction Progress : The change in concentration of a reactant or product over time is monitored using a suitable analytical technique.

    • Spectroscopic Methods : UV-Vis spectroscopy can be employed if any of the reactants or products have a distinct chromophore. The change in absorbance at a specific wavelength is proportional to the concentration.

    • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a reaction mixture. Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by rapid cooling or addition of a quenching agent), and then analyzed by HPLC.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time.

  • Data Analysis :

    • The concentration versus time data is plotted.

    • The initial rate of the reaction can be determined from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and measuring the corresponding initial rates (the method of initial rates), the order of the reaction with respect to each reactant can be determined.

    • The rate constant (k) can then be calculated from the rate law.

    • By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.[2]

Visualizing Reaction Pathways and Workflows

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a multi-step process that is initiated by the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[3] This is followed by tautomerization to an ene-hydrazine, which then undergoes a[1][1]-sigmatropic rearrangement.[3] Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring.[3]

Fischer_Indole_Synthesis cluster_start Initial Reactants cluster_intermediate Reaction Intermediates cluster_end Final Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Condensation Carbonyl Carbonyl Carbonyl->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Ene-hydrazine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole Elimination of NH3

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Workflow for Kinetic Analysis

A typical workflow for quantifying the reaction kinetics involves a series of well-defined steps from experimental setup to data analysis.

Kinetic_Analysis_Workflow Start Start: Define Reaction Conditions Setup Set up temperature-controlled reactor with reactants Start->Setup Sampling Take aliquots at regular time intervals Setup->Sampling Quenching Quench reaction in aliquots Sampling->Quenching Analysis Analyze aliquots using analytical method (e.g., HPLC) Quenching->Analysis Data Generate Concentration vs. Time Data Analysis->Data Analysis_Data Determine reaction order, rate constant, and activation energy Data->Analysis_Data End End: Quantified Reaction Kinetics Analysis_Data->End

Caption: Experimental workflow for kinetic analysis.

Alternatives in Trazodone Synthesis

This compound is a precursor in some synthetic routes to Trazodone. However, the most common and industrially significant methods for Trazodone synthesis often involve the reaction of 1-(3-chlorophenyl)piperazine with a suitable triazolopyridine derivative.

Common Synthetic Route to Trazodone:

A widely used method involves the reaction of 2-(3-halopropyl)[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride.[6] This approach bypasses the need for a Fischer indole-type synthesis involving a substituted hydrazine.

Alternative Starting Materials for the Piperazine Moiety:

While 1-(3-chlorophenyl)piperazine is the standard, hypothetically, other substituted phenylpiperazines could be used to generate Trazodone analogs. The reaction kinetics would be influenced by the electronic nature of the substituents on the phenyl ring of the piperazine derivative.

Conclusion

While direct quantitative kinetic data for this compound is not extensively documented, a comparative analysis based on the reactivity of analogous compounds provides valuable insights for researchers. The presence of both a methyl and a chloro group suggests an intermediate reactivity in reactions like the Fischer indole synthesis. For precise process optimization, it is recommended to conduct dedicated kinetic studies using the detailed experimental protocols outlined in this guide. The provided visualizations of the Fischer indole synthesis mechanism and the experimental workflow for kinetic analysis serve as useful tools for understanding and implementing these studies. Furthermore, an awareness of alternative synthetic routes, particularly in the context of Trazodone synthesis, is crucial for developing efficient and scalable manufacturing processes.

References

Safety Operating Guide

Proper Disposal of (4-Chloro-3-methylphenyl)hydrazine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (4-Chloro-3-methylphenyl)hydrazine hydrochloride, a chemical reactant used in the synthesis of various pharmaceutical compounds.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound and its related compounds are classified as hazardous substances.[2][3] Many hydrazine derivatives are recognized for their potential toxicity, including being harmful if swallowed, in contact with skin, or inhaled, and are suspected carcinogens.[3][4][5] Therefore, this compound must be managed as hazardous waste from the point of generation to its final disposal.[2][6]

Key Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[3] All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][7]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound and related hydrazine compounds.

Hazard ClassificationDescriptionPrimary Regulation/Source
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[4][8][9][10]GHS Category 4[8][10]
Skin IrritationCauses skin irritation.[8][10]GHS Category 2[10]
Eye IrritationCauses serious eye irritation.[8][10]GHS Category 2[10]
CarcinogenicityMay cause cancer.[4][5]GHS Category 1B[4][5]
Aquatic Hazard (Acute & Chronic)Very toxic to aquatic life with long-lasting effects.[4][5]GHS Category 1[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific policies.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials and empty containers, as hazardous waste.[7][11]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]

2. Containerization:

  • Place the waste in a compatible, leak-proof container with a secure screw-top cap.[6][13] The original container, if in good condition, is often a suitable choice.

  • Ensure the container is not filled beyond 90% capacity to allow for expansion.[13]

  • The container must be made of a material that does not react with the chemical.[13]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[14]

  • The label must include the full chemical name: "this compound," and list all applicable hazard warnings (e.g., "Toxic," "Carcinogen," "Corrosive").[14]

  • Indicate the date when the waste was first added to the container.[11]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][13]

  • The SAA must be a secure location, away from incompatible materials, particularly oxidizing agents.[15]

  • Keep the waste container closed at all times, except when adding waste.[11][13]

5. Arranging for Disposal:

  • Once the container is full or you are ready for disposal, contact your institution's EHS or hazardous waste management department to schedule a pickup.[6][11][14]

  • Do not attempt to treat, neutralize, or dispose of the chemical waste yourself through sink drains or as regular trash.[11][16] Evaporation of the waste is also strictly prohibited.[11][13]

6. Empty Container Disposal:

  • Even after emptying, the original container is still considered hazardous waste and should be disposed of through the hazardous waste program.[7] For acutely hazardous materials, some protocols may require triple-rinsing, with the rinsate collected as hazardous waste.[11]

Emergency Procedures for Spills

In the event of a spill, treat it as a major incident. Do not attempt to clean it up yourself.[7] Evacuate the area, notify others, and contact your institution's emergency response team or EHS immediately.[7][14]

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate (4-Chloro-3-methylphenyl)hydrazine hydrochloride Waste B Segregate as Hazardous Waste A->B Immediate Action C Use Compatible, Leak-Proof Container B->C Proper Containment D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Safe Storage F Keep Container Closed E->F G Contact EHS for Waste Pickup F->G Request Disposal H Licensed Disposal Facility (e.g., Incineration) G->H EHS Responsibility

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.